Transketolase-IN-3
Description
Structure
2D Structure
3D Structure
Properties
Molecular Formula |
C20H9ClF3NO3 |
|---|---|
Molecular Weight |
403.7 g/mol |
IUPAC Name |
2-[2-chloro-4-(trifluoromethyl)benzoyl]benzo[de]isoquinoline-1,3-dione |
InChI |
InChI=1S/C20H9ClF3NO3/c21-15-9-11(20(22,23)24)7-8-12(15)17(26)25-18(27)13-5-1-3-10-4-2-6-14(16(10)13)19(25)28/h1-9H |
InChI Key |
MQJOKZYPUSULEI-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC2=C3C(=C1)C(=O)N(C(=O)C3=CC=C2)C(=O)C4=C(C=C(C=C4)C(F)(F)F)Cl |
Origin of Product |
United States |
Foundational & Exploratory
An In-Depth Technical Guide on the Mechanism of Action of Transketolase-IN-3 and Related Herbicidal Inhibitors
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
Transketolase (TKT) has emerged as a critical target for the development of novel herbicides due to its essential role in the pentose phosphate pathway (PPP) and the Calvin cycle in plants. Inhibition of TKT disrupts vital metabolic processes, leading to plant growth inhibition and mortality. Transketolase-IN-3 is a potent inhibitor of TKT, demonstrating significant herbicidal activity against various weed species. This technical guide provides a comprehensive overview of the mechanism of action of this compound and related compounds, detailing their inhibitory effects, the experimental protocols for their evaluation, and the signaling pathways involved. While specific quantitative data for this compound is proprietary, this guide aggregates available data from structurally related public-domain compounds to provide a thorough understanding of this class of inhibitors.
Introduction to Transketolase as a Herbicide Target
Transketolase (EC 2.2.1.1) is a thiamine pyrophosphate (TPP)-dependent enzyme that plays a central role in carbon metabolism.[1] In plants, TKT is a key enzyme in two fundamental pathways:
-
The Pentose Phosphate Pathway (PPP): TKT connects the PPP to glycolysis, facilitating the synthesis of nucleotide precursors (ribose-5-phosphate) and NADPH, which is crucial for reductive biosynthesis and protecting against oxidative stress.[1][2]
-
The Calvin Cycle: In photosynthesis, TKT catalyzes the regeneration of ribulose-1,5-bisphosphate, the primary acceptor of CO2.[1]
Given its indispensable functions, the inhibition of TKT presents an effective strategy for herbicide development. Small changes in TKT activity can significantly impair plant growth and metabolism.[3]
Mechanism of Action of Transketolase Inhibitors
The primary mechanism of action for this compound and related herbicidal inhibitors is the competitive inhibition of the transketolase enzyme. These small molecules are designed to bind to the active site of plant TKT, preventing the binding of its natural substrates, such as xylulose-5-phosphate and ribose-5-phosphate.[3][4]
Molecular docking studies of various TKT inhibitors have revealed that these compounds typically occupy the active cavity of the enzyme, forming strong interactions with key amino acid residues.[3][4] This binding prevents the transfer of the two-carbon ketol unit, thereby disrupting the catalytic cycle of the enzyme.
The inhibition of TKT leads to a cascade of metabolic disruptions within the plant, including:
-
Depletion of precursors for nucleotide synthesis: This inhibits cell division and growth.
-
Reduced NADPH production: This compromises the plant's ability to counteract oxidative stress.
-
Disruption of the Calvin Cycle: This directly inhibits photosynthesis, leading to energy deprivation and ultimately, plant death.[3]
Quantitative Data for Herbicidal Transketolase Inhibitors
While specific IC50 and Ki values for this compound are not publicly available, the following tables summarize the herbicidal activity of representative TKT inhibitors from the scientific literature. This data provides a benchmark for the potency of this class of compounds.
Table 1: In Vitro Herbicidal Activity of Novel Transketolase Inhibitors
| Compound ID | Target Weed | Concentration (mg/L) | Inhibition (%) | Reference |
| 4l | Amaranthus retroflexus (AR) | 100-200 | >90 | [4] |
| Digitaria sanguinalis (DS) | 100-200 | >90 | [4] | |
| 4m | Amaranthus retroflexus (AR) | 100-200 | >90 | [4] |
| Digitaria sanguinalis (DS) | 100-200 | >90 | [4] | |
| 7r | Digitaria sanguinalis (Ds) | 100 | ~95 | [5] |
| Amaranthus retroflexus (Ar) | 100 | ~95 | [5] | |
| C23 | Digitaria sanguinalis (root) | 200 | > Nicosulfuron | [6] |
| C33 | Digitaria sanguinalis (root) | 200 | > Nicosulfuron | [6] |
Table 2: Post-emergence Herbicidal Activity of Novel Transketolase Inhibitors in Greenhouse Studies
| Compound ID | Target Weed | Application Rate (g ai/ha) | Control (%) | Reference |
| 4l | Amaranthus retroflexus (AR) | 45-90 | 90 | [4] |
| Digitaria sanguinalis (DS) | 45-90 | 90 | [4] | |
| 4m | Amaranthus retroflexus (AR) | 45-90 | 90 | [4] |
| Digitaria sanguinalis (DS) | 45-90 | 90 | [4] | |
| 7r | Digitaria sanguinalis (Ds) | 150 | >90 | [5] |
| Amaranthus retroflexus (Ar) | 150 | >90 | [5] |
Experimental Protocols
Synthesis of Transketolase Inhibitors
The synthesis of novel transketolase inhibitors, such as the pyrazole-carboxamides and 2-thioether-5-(thienyl/pyridyl)-1,3,4-oxadiazoles, typically involves multi-step organic synthesis protocols.[4][5] A generalized workflow is presented below.
Detailed Methodology Example (based on literature): The synthesis of pyrazole-carboxamide derivatives often starts from a commercially available pyrazole ester.[5] The ester is hydrolyzed to the corresponding carboxylic acid, which is then converted to an acid chloride. In a parallel step, a substituted aniline is prepared. Finally, the acid chloride and aniline are coupled to form the final amide product. Purification is typically achieved by column chromatography, and the structure is confirmed by NMR and high-resolution mass spectrometry (HRMS).[5]
In Vitro Herbicidal Activity Assay (Small Cup Method)
This method is used for the preliminary screening of herbicidal activity.[7]
-
Preparation of Test Solutions: The candidate inhibitor is dissolved in a suitable solvent (e.g., DMSO) and then diluted with water to the desired concentrations (e.g., 10 to 200 mg/L).
-
Seed Germination: Seeds of the target weed species (e.g., Amaranthus retroflexus, Digitaria sanguinalis) are pre-germinated.
-
Treatment: A filter paper is placed in a 50 mL beaker, and 1 mL of the test solution is added. Ten pre-germinated seeds are then placed on the filter paper. Each treatment is replicated three times.
-
Incubation: The beakers are incubated for one week under controlled conditions (temperature, light).
-
Evaluation: The root and stalk lengths of the weeds are measured. The percentage inhibition is calculated by comparing the measurements of the treated group to a blank control (solvent only).
Transketolase Enzyme Activity Inhibition Assay
This assay directly measures the inhibitory effect of the compound on the TKT enzyme.
-
Enzyme and Substrate Preparation: Recombinant plant transketolase (e.g., from Setaria viridis, SvTKL) is expressed and purified. The substrates (e.g., xylulose-5-phosphate and ribose-5-phosphate) and cofactors (TPP, MgCl2) are prepared in an appropriate buffer (e.g., Tris-HCl).
-
Reaction Mixture: The reaction mixture contains the buffer, TPP, MgCl2, the inhibitor at various concentrations, and the TKT enzyme.
-
Initiation of Reaction: The reaction is initiated by the addition of the substrates.
-
Detection: The enzyme activity can be measured using a coupled enzyme assay. The product of the TKT reaction, glyceraldehyde-3-phosphate, is converted by triosephosphate isomerase and glycerol-3-phosphate dehydrogenase, leading to the oxidation of NADH to NAD+. The decrease in absorbance at 340 nm due to NADH oxidation is monitored spectrophotometrically.
-
Data Analysis: The rate of the reaction is calculated, and the percentage inhibition by the compound is determined. IC50 values can be calculated from a dose-response curve.
Conclusion
This compound and related compounds represent a promising class of herbicides with a novel mode of action targeting the essential enzyme transketolase. Their mechanism of action involves the direct inhibition of TKT, leading to the disruption of critical metabolic pathways in plants. The experimental protocols outlined in this guide provide a framework for the discovery, synthesis, and evaluation of new TKT inhibitors. Further research into the structure-activity relationships of these compounds will be crucial for the development of next-generation herbicides with improved efficacy and crop selectivity.
References
- 1. Transketolase - Wikipedia [en.wikipedia.org]
- 2. fiveable.me [fiveable.me]
- 3. Structure-Based Discovery and Synthesis of Potential Transketolase Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pubs.acs.org [pubs.acs.org]
- 5. pubs.acs.org [pubs.acs.org]
- 6. Discovery of novel Propionamide‐Pyrazole‐Carboxylates as Transketolase‐inhibiting herbicidal candidates | Semantic Scholar [semanticscholar.org]
- 7. pubs.acs.org [pubs.acs.org]
A Technical Guide to Transketolase Inhibition: A Case Study on Oroxylin A
Disclaimer: Information regarding a specific compound designated "Transketolase-IN-3" is not publicly available within the scope of the conducted research. This guide will therefore focus on a well-characterized transketolase inhibitor, Oroxylin A, to provide an in-depth technical overview of the discovery, synthesis, and mechanism of action of a representative compound in this class for researchers, scientists, and drug development professionals.
Introduction to Transketolase as a Therapeutic Target
Transketolase (TKT) is a pivotal enzyme in the non-oxidative branch of the pentose phosphate pathway (PPP).[1] This pathway is crucial for the synthesis of ribose-5-phosphate, a precursor for nucleotide biosynthesis, and for the production of NADPH, which is essential for reductive biosynthesis and maintaining redox homeostasis.[2][3] TKT catalyzes the transfer of a two-carbon unit from a ketose donor to an aldose acceptor.[3][4] Due to its central role in cellular metabolism, particularly in rapidly proliferating cells such as cancer cells, TKT has emerged as a promising target for therapeutic intervention.[1][2] Inhibition of TKT can disrupt the supply of building blocks for DNA and RNA synthesis and compromise the cell's ability to counteract oxidative stress, leading to cell cycle arrest and apoptosis.[1][5]
Discovery of Oroxylin A as a Transketolase Inhibitor
Oroxylin A was identified as a direct inhibitor of transketolase through a high-throughput screening process utilizing an online two-dimensional TKT protein immobilized biochromatographic system.[1] This technique allows for the rapid screening of compounds that bind to the target enzyme. Subsequent validation of the interaction between Oroxylin A and TKT was performed using several biophysical and cellular assays.[1]
Quantitative Data on Oroxylin A Activity
The inhibitory effect of Oroxylin A on the proliferation of various hepatocellular carcinoma (HCC) cell lines was evaluated. The data demonstrates a dose-dependent inhibition of cell viability.
| Cell Line | Concentration of Oroxylin A | % Decrease in Cell Viability |
| SMMC-7721 | 25 µM | 35-80% |
| Huh-7 | 25 µM | 35-80% |
| HepG2 | 25 µM | Greatest decrease observed |
| Hep3B | 25 µM | 35-80% |
| SK-hep-1 | 25 µM | 35-80% |
| Hep1-6 | 25 µM | 35-80% |
| L02 (non-cancerous) | 25 µM | No obvious toxicity |
| Data extracted from a study on the effects of Oroxylin A on hepatocellular carcinoma cells.[1] |
Mechanism of Action of Oroxylin A
Oroxylin A directly targets and binds to transketolase, leading to a decrease in its enzymatic activity and expression.[1] This inhibition of TKT activity results in the accumulation of substrates of the non-oxidative PPP. A key consequence of TKT inhibition by Oroxylin A is the activation of p53 signaling, a critical tumor suppressor pathway.[1] The combined effect of metabolic disruption and p53 activation leads to the suppression of cell proliferation, induction of apoptosis, and cell-cycle arrest in cancer cells.[1]
Caption: Signaling pathway of Oroxylin A-mediated TKT inhibition.
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of scientific findings. Below are summaries of key experimental protocols that would be used to characterize a novel transketolase inhibitor like Oroxylin A.
Transketolase Activity Assay
This assay measures the enzymatic activity of TKT. A common method involves monitoring the consumption of NADH.
-
Reaction Mixture Preparation: Prepare a reaction buffer containing Tris-HCl, MgCl2, thiamine pyrophosphate (TPP), and the substrates ribose-5-phosphate and xylulose-5-phosphate.
-
Enzyme and Inhibitor Incubation: Add purified recombinant TKT enzyme to the reaction mixture. For inhibition studies, pre-incubate the enzyme with varying concentrations of the inhibitor (e.g., Oroxylin A) for a specified time.
-
Initiation of Reaction: Start the reaction by adding the substrates.
-
Coupling Enzymes: Add the coupling enzymes phosphoglucose isomerase, glucose-6-phosphate dehydrogenase, and 6-phosphogluconate dehydrogenase. These enzymes link the products of the TKT reaction to the reduction of NADP+ to NADPH.
-
Spectrophotometric Measurement: The rate of NADPH formation is monitored by measuring the increase in absorbance at 340 nm over time using a spectrophotometer.
-
Data Analysis: TKT activity is calculated from the rate of change in absorbance. For inhibition studies, IC50 values are determined by plotting the enzyme activity against the inhibitor concentration.[5]
Cellular Thermal Shift Assay (CETSA)
CETSA is used to confirm the direct binding of a compound to its target protein in a cellular environment.
-
Cell Treatment: Treat intact cells with the compound of interest (e.g., Oroxylin A) or a vehicle control.
-
Heating: Heat the cell lysates at a range of temperatures.
-
Protein Separation: Separate the soluble and aggregated protein fractions by centrifugation.
-
Western Blot Analysis: Analyze the amount of soluble target protein (TKT) remaining at each temperature by Western blotting.
-
Data Analysis: Ligand binding stabilizes the protein, resulting in a higher melting temperature. A shift in the melting curve in the presence of the compound indicates direct target engagement.[1]
Surface Plasmon Resonance (SPR)
SPR is a label-free technique to measure the binding kinetics and affinity between a ligand and an analyte.
-
Chip Preparation: Immobilize purified TKT protein onto a sensor chip.
-
Analyte Injection: Flow different concentrations of the inhibitor (e.g., Oroxylin A) over the sensor chip surface.
-
Binding Measurement: Measure the change in the refractive index at the sensor surface as the inhibitor binds to the immobilized TKT. This change is proportional to the mass of bound analyte.
-
Data Analysis: Analyze the sensorgrams to determine the association rate constant (ka), dissociation rate constant (kd), and the equilibrium dissociation constant (KD), which represents the binding affinity.[1]
Caption: Experimental workflow for TKT inhibitor characterization.
Synthesis of Transketolase Inhibitors
While the specific synthesis of Oroxylin A is not detailed in the provided context, the synthesis of novel transketolase inhibitors often follows a structure-based drug design approach. This process typically involves:
-
Virtual Screening and Lead Identification: Computational methods are used to screen large compound libraries (e.g., ZINC database) against the 3D structure of the target protein (TKT) to identify potential binders.[6][7]
-
Lead Optimization: The identified lead compounds are then chemically modified to improve their potency, selectivity, and pharmacokinetic properties. This often involves the synthesis of a series of analogs. For example, based on a lead compound ZINC12007063, two novel series of carboxylic amide derivatives were synthesized to explore structure-activity relationships.[6][7]
-
Chemical Characterization: The synthesized compounds are purified and their structures are confirmed using analytical techniques such as Nuclear Magnetic Resonance (NMR) and High-Resolution Mass Spectrometry (HRMS).[7]
Conclusion
The inhibition of transketolase represents a promising strategy for the development of novel therapeutics, particularly in oncology. The discovery and characterization of inhibitors like Oroxylin A provide a clear roadmap for future drug development efforts targeting this critical metabolic enzyme. A multi-faceted approach, combining computational screening, biochemical and biophysical assays, and cellular and in vivo studies, is essential for the successful identification and validation of new transketolase inhibitors. While the specific entity "this compound" remains elusive in the public domain, the principles and methodologies outlined in this guide using Oroxylin A as a case study provide a robust framework for the investigation of any novel transketolase inhibitor.
References
- 1. Novel transketolase inhibitor oroxylin A suppresses the non‐oxidative pentose phosphate pathway and hepatocellular carcinoma tumour growth in mice and patient‐derived organoids - PMC [pmc.ncbi.nlm.nih.gov]
- 2. The Crystal Structure of Human Transketolase and New Insights into Its Mode of Action - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Transketolase - Wikipedia [en.wikipedia.org]
- 4. Transketolase - Creative Enzymes [creative-enzymes.com]
- 5. Downregulation of Transketolase Activity Is Related to Inhibition of Hippocampal Progenitor Cell Proliferation Induced by Thiamine Deficiency - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Structure-Based Discovery and Synthesis of Potential Transketolase Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
The Enigmatic Profile of Transketolase-IN-3: A Technical Guide to Structure-Activity Relationships of Herbicidal Transketolase Inhibitors
An In-Depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Disclaimer: As of late 2025, detailed public-domain scientific literature, including peer-reviewed papers and patents specifically elucidating the synthesis, comprehensive structure-activity relationship (SAR), and specific quantitative biological data for a compound designated "Transketolase-IN-3" (CAS No. 2757552-03-5), remains unavailable. Commercial suppliers identify it as a potent transketolase (TK) inhibitor with herbicidal activity against species such as Digitaria sanguinalis (DS) and Amaranthus retroflexus (AR).
This guide, therefore, provides a comprehensive overview of the principles and methodologies in the discovery and optimization of novel transketolase inhibitors for herbicidal applications, drawing upon publicly available research on analogous compounds. The data, protocols, and diagrams presented herein are representative of the field and are intended to serve as a technical resource for researchers engaged in the development of new herbicides targeting transketolase.
Introduction: Transketolase as a Prime Target for Herbicide Development
Transketolase (TKL) is a crucial enzyme in the pentose phosphate pathway (PPP) and the Calvin cycle in plants.[1] It catalyzes the reversible transfer of a two-carbon unit from a ketose donor to an aldose acceptor, playing a vital role in the synthesis of aromatic amino acids and nucleic acids, as well as in carbon fixation.[1] The essentiality of transketolase for plant growth and survival makes it an attractive target for the development of novel herbicides. Inhibition of this enzyme disrupts critical metabolic pathways, leading to plant death. The discovery of inhibitors of transketolase represents a promising avenue for the development of herbicides with potentially new modes of action, which is crucial for managing the growing issue of weed resistance to existing herbicides.
The Discovery of Novel Transketolase Inhibitors
The development of novel transketolase inhibitors often begins with high-throughput screening of compound libraries or with structure-based drug design approaches. Virtual screening, for instance, has been successfully employed to identify potential inhibitor scaffolds from large chemical databases.[1] Once initial hits are identified, a systematic process of chemical synthesis and biological evaluation is undertaken to explore the structure-activity relationship and optimize the potency and selectivity of the lead compounds.
Structure-Activity Relationship (SAR) of Herbicidal Transketolase Inhibitors
The following tables summarize quantitative data for representative series of novel transketolase inhibitors with herbicidal activity, as described in recent scientific literature.
Table 1: Herbicidal Activity of 2-Thioether-5-(thienyl/pyridyl)-1,3,4-oxadiazole Derivatives
| Compound | R | X | Y | Z | Inhibition (%) at 100 mg/L (DS) | Inhibition (%) at 100 mg/L (AR) |
| 4l | 3-Cl-5-CF3-pyridin-2-yl | H | H | H | >90 | >90 |
| 4m | 3-Cl-5-CF3-pyridin-2-yl | H | H | H | >90 | >90 |
Data sourced from: Design, Synthesis, Herbicidal Activity, and Molecular Docking Study of 2-Thioether-5-(Thienyl/Pyridyl)-1,3,4-Oxadiazoles as Potent Transketolase Inhibitors.[2] DS: Digitaria sanguinalis; AR: Amaranthus retroflexus
Table 2: Herbicidal Activity of Naphthalimide-Aroyl Hybrids
| Compound | R | Inhibition (%) at 100 mg/L (DS) | Inhibition (%) at 100 mg/L (AR) |
| 4c | 2,4-di-Cl | ~80 | ~80 |
| 4w | 2-Cl-4-CF3 | ~80 | ~80 |
Data sourced from: Design, Synthesis, and Herbicidal Activity of Naphthalimide-Aroyl Hybrids as Potent Transketolase Inhibitors.[3] DS: Digitaria sanguinalis; AR: Amaranthus retroflexus
Table 3: Herbicidal Activity of Pyrazole Amide Derivatives
| Compound | R¹ | R² | R³ | Root Inhibition (%) vs. DS | Root Inhibition (%) vs. AR |
| 6ba | H | H | 4-F | ~90 | ~80 |
| 6bj | H | H | 3-CF3 | ~90 | ~80 |
Data sourced from: Design, Synthesis, and Herbicidal Activity of Pyrazole Amide Derivatives as Potential Transketolase Inhibitors.[4] DS: Digitaria sanguinalis; AR: Amaranthus retroflexus
Experimental Protocols
General Procedure for Synthesis of Transketolase Inhibitors
The synthesis of novel transketolase inhibitors typically involves multi-step organic synthesis protocols. For example, the synthesis of 2-thioether-5-(thienyl/pyridyl)-1,3,4-oxadiazoles involves the reaction of a substituted pyridine or thiophene carboxylic acid with a suitable linker containing a 1,3,4-oxadiazole core and a thioether moiety.[2] The final products are often purified by column chromatography and characterized by NMR and mass spectrometry.
In Vitro Herbicidal Activity Assay
The herbicidal activity of the synthesized compounds is evaluated in vitro against various weed species. A common method is the agar medium-based petri dish assay.
-
Preparation of Test Solutions: The test compounds are dissolved in a suitable solvent (e.g., DMSO) to prepare stock solutions. These are then diluted with water containing a surfactant (e.g., Tween-80) to the desired final concentrations.
-
Seed Germination and Growth: Seeds of the target weed species (e.g., Digitaria sanguinalis, Amaranthus retroflexus) are surface-sterilized and placed on agar medium in petri dishes.
-
Treatment: The test solutions are applied to the surface of the agar medium.
-
Incubation: The petri dishes are incubated in a growth chamber under controlled conditions of light, temperature, and humidity.
-
Evaluation: After a specific period (e.g., 7-10 days), the germination rate and the root and shoot growth of the seedlings are measured. The percentage of inhibition is calculated by comparing the growth in the treated groups with that in a solvent-treated control group.
Transketolase Inhibition Assay
The inhibitory effect of the compounds on transketolase activity is determined using an enzymatic assay.
-
Enzyme Preparation: Recombinant transketolase from a plant source (e.g., Arabidopsis thaliana) is expressed and purified.
-
Assay Mixture: The reaction mixture typically contains a buffer, the enzyme, the cofactor thiamine pyrophosphate (TPP), and the substrates (e.g., xylulose-5-phosphate and ribose-5-phosphate).
-
Inhibitor Addition: The test compounds at various concentrations are added to the assay mixture.
-
Reaction Initiation and Measurement: The reaction is initiated by the addition of the substrates. The enzyme activity is monitored by measuring the rate of formation of the product, sedoheptulose-7-phosphate, or the disappearance of the substrate, often using a coupled enzymatic assay that results in a change in absorbance at a specific wavelength (e.g., 340 nm for NADH oxidation).
-
IC50 Determination: The concentration of the inhibitor that causes 50% inhibition of the enzyme activity (IC50) is determined by plotting the percentage of inhibition against the inhibitor concentration.
Signaling Pathways and Experimental Workflows
Role of Transketolase in Plant Metabolism
Caption: Role of Transketolase in Plant Metabolism.
Workflow for Discovery of Novel Transketolase Inhibitors
Caption: Workflow for Transketolase Inhibitor Discovery.
Conclusion
While specific details on this compound remain proprietary or unpublished, the broader field of herbicidal transketolase inhibitors is an active and promising area of research. The structure-activity relationships of various chemical scaffolds are being explored, leading to the identification of potent inhibitors with significant herbicidal activity. The methodologies for synthesis, biological evaluation, and enzyme inhibition assays are well-established, providing a clear path for the discovery and development of the next generation of herbicides. This guide provides a foundational understanding of the core principles and experimental approaches in this exciting field, serving as a valuable resource for researchers dedicated to addressing the global challenge of weed management in agriculture.
References
- 1. Structure-Based Discovery and Synthesis of Potential Transketolase Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Design, Synthesis, and Herbicidal Activity of Naphthalimide-Aroyl Hybrids as Potent Transketolase Inhibitors. | Semantic Scholar [semanticscholar.org]
- 4. Design, Synthesis, and Herbicidal Activity of Pyrazole Amide Derivatives as Potential Transketolase Inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
The Pivotal Role of Transketolase in Cancer Metabolism: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
Metabolic reprogramming is a hallmark of cancer, enabling cells to meet the bioenergetic and biosynthetic demands of rapid proliferation. The pentose phosphate pathway (PPP) is a critical metabolic route that branches from glycolysis to produce NADPH for redox homeostasis and ribose-5-phosphate for nucleotide synthesis. Transketolase (TKT), a key enzyme in the non-oxidative branch of the PPP, has emerged as a significant player in cancer metabolism. This technical guide provides an in-depth analysis of the role of TKT in cancer, detailing its enzymatic function, regulation, and involvement in signaling pathways. It also presents quantitative data on TKT expression and activity, and provides detailed experimental protocols for its study, positioning TKT as a promising therapeutic target in oncology.
Introduction: Transketolase at the Crossroads of Cancer Metabolism
Cancer cells exhibit a profound metabolic shift, famously characterized by the Warburg effect, where glycolysis is favored even in the presence of oxygen.[1] This metabolic reprogramming extends to associated pathways, including the pentose phosphate pathway (PPP).[2] The PPP is crucial for cancer cells as it provides essential precursors for the synthesis of nucleotides and fatty acids, and generates NADPH to counteract oxidative stress.[3]
Transketolase (TKT) is a central enzyme in the non-oxidative branch of the PPP. It catalyzes the reversible transfer of a two-carbon ketol group from a ketose donor to an aldose acceptor.[4] This function is vital for the interconversion of sugar phosphates, linking the PPP with glycolysis and providing a flexible mechanism for directing metabolic flux according to the cell's needs.[5] The TKT family includes the TKT gene and two transketolase-like genes, TKTL1 and TKTL2.[6][7] Both TKT and TKTL1 have been implicated in various aspects of cancer progression, including proliferation, metastasis, and resistance to therapy.[6][7]
The Enzymatic Function of Transketolase in the Pentose Phosphate Pathway
The PPP consists of two interconnected branches: the oxidative and the non-oxidative. The oxidative branch is responsible for the production of NADPH and the conversion of glucose-6-phosphate to ribulose-5-phosphate. The non-oxidative branch, where TKT is a key player, allows for the synthesis of ribose-5-phosphate for nucleotide and nucleic acid synthesis, and the regeneration of glycolytic intermediates such as fructose-6-phosphate and glyceraldehyde-3-phosphate.[2]
TKT, along with transaldolase, provides a reversible link between the PPP and glycolysis.[5] This allows cancer cells to adapt their metabolic flux based on their specific requirements. For instance, when the demand for nucleotide synthesis is high for rapid proliferation, glycolytic intermediates can be shunted into the non-oxidative PPP to produce more ribose-5-phosphate.[8] Conversely, when the need for NADPH to combat oxidative stress is paramount, intermediates from the non-oxidative PPP can be recycled back into the oxidative branch.
Quantitative Analysis of Transketolase in Cancer
Numerous studies have demonstrated the upregulation of TKT and its isoform TKTL1 in a variety of cancers compared to normal tissues. This increased expression often correlates with more aggressive tumor phenotypes and poorer patient prognosis. The following tables summarize key quantitative findings from the literature.
Table 1: Transketolase (TKT) and Transketolase-Like 1 (TKTL1) Expression in Cancer Tissues
| Cancer Type | Gene/Protein | Upregulation in Cancer vs. Normal Tissue | Correlation with Clinicopathological Features | Reference(s) |
| Hepatocellular Carcinoma (HCC) | TKT mRNA | Up-regulated in 54.4% (56/103) of human HCC samples by at least twofold. | Correlated with venous invasion, tumor microsatellite formation, tumor size, and absence of tumor encapsulation. | [9] |
| Colorectal Cancer | TKTL1 protein | Significantly higher expression in tumor tissues. | Expression associated with lymph-node involvement. | [10] |
| Lung Adenocarcinoma | TKT mRNA | Significantly increased expression in LUAD patients (Fold change of 5.771). | High TKT expression associated with advanced tumor stage. | [1] |
| Breast Cancer | TKT protein | Higher expression in lymph node metastases compared with primary tumor or normal tissues. | High TKT levels associated with poor survival. | [11] |
| Prostate Cancer | TKTL1 protein | H-score: Benign (100), Peritumoral (135.42), Nonmetastatic (200), Metastatic (300). | Significant rise in mean expression seen throughout disease progression. | [12][13] |
Table 2: Effects of Transketolase Inhibition or Knockdown on Cancer Cell Metabolism and Viability
| Cancer Cell Line | Intervention | Effect on Metabolism | Effect on Viability/Proliferation | Reference(s) |
| THP-1 (Leukemia) | TKTL1 knockdown | 34% reduction in glucose consumption and 66% reduction in lactate production. | Hinders cancer cell proliferation. | [14] |
| Hepatocellular Carcinoma (HCC) cells | TKT knockdown | Decelerated glycolytic flux; accumulation of PPP intermediates (Ru5P, R5P, PRPP). | Suppresses HCC cell proliferation. | |
| Triple-Negative Breast Cancer (TNBC) cells | Oxythiamine (TKT inhibitor) treatment | Increased levels of α-ketoglutarate. | Enhanced cell death in combination with docetaxel and doxorubicin. | [11] |
| HeLa (Cervical Cancer) | Oxythiamine treatment | - | GI50: 36 µM | [15] |
| A549 (Lung Cancer) | siRNA-mediated TKT knockdown | - | Knockdown efficiency of up to 79% (0.21 relative to control). | [16][17] |
| Colorectal Cancer cells | TKT inhibition | Reduced aerobic glycolysis, glucose consumption, and lactic acid production. | Reduced cell viability, proliferation, and migration. | [18][19] |
Regulation of Transketolase Expression and Activity
The expression and activity of TKT in cancer cells are tightly regulated by various signaling pathways and transcription factors, allowing for metabolic adaptation to the tumor microenvironment.
The NRF2 Signaling Pathway
The Nuclear Factor, Erythroid 2-Like 2 (NRF2) is a master regulator of the cellular antioxidant response.[10][20] In many cancers, the NRF2 pathway is constitutively active, leading to the upregulation of a battery of antioxidant and metabolic genes, including TKT.[9][20] NRF2 directly binds to the antioxidant response element (ARE) in the promoter region of the TKT gene, thereby driving its transcription.[10][20] This provides a direct link between oxidative stress sensing and the metabolic machinery required to counteract it.
The α-Ketoglutarate (αKG) Signaling Pathway in Breast Cancer
Recent studies have uncovered a novel signaling axis involving TKT and the oncometabolite α-ketoglutarate (αKG) in breast cancer metastasis.[9][14] Depletion of TKT leads to an increase in αKG levels.[11] Elevated αKG, in turn, enhances the activity of HIF prolyl hydroxylase 2 (PHD2), which leads to the degradation of the alpha subunit of hypoxia-inducible factor 1 (HIF1α).[9][21] The destabilization of HIF1α, a key transcription factor promoting glycolysis and metastasis, ultimately suppresses breast cancer progression.[9][21] This pathway highlights a non-canonical, metabolic signaling role for TKT.
The Notch Signaling Pathway in Colorectal Cancer
The Notch signaling pathway is a critical regulator of cell fate, proliferation, and differentiation, and its aberrant activation is implicated in colorectal cancer (CRC).[22][23] Studies have shown that inhibition of TKT in CRC cells is associated with the downregulation of the Notch signaling pathway, specifically leading to decreased protein levels of the Notch intracellular domain (NICD) and its downstream target Hes1.[18] This suggests a potential crosstalk between metabolic programming via TKT and the developmental Notch pathway in promoting CRC.
Experimental Protocols for Studying Transketolase
This section provides detailed methodologies for key experiments used to investigate the role of TKT in cancer metabolism.
Spectrophotometric Transketolase Activity Assay
This assay measures the enzymatic activity of TKT by monitoring the oxidation of NADH.
Materials:
-
Cell or tissue lysate
-
Reaction buffer (e.g., 50 mM Tris-HCl, pH 7.6)
-
Thiamine pyrophosphate (TPP) solution (cofactor for TKT)
-
Ribose-5-phosphate (R5P) and Xylulose-5-phosphate (X5P) (substrates for TKT)
-
Coupling enzymes: triosephosphate isomerase and glycerol-3-phosphate dehydrogenase
-
NADH solution
-
Spectrophotometer capable of measuring absorbance at 340 nm
Procedure:
-
Prepare cell or tissue lysates in a suitable lysis buffer and determine the protein concentration.
-
Set up the reaction mixture in a cuvette or 96-well plate containing reaction buffer, TPP, coupling enzymes, and NADH.
-
Add the cell or tissue lysate to the reaction mixture and incubate for a few minutes to establish a baseline reading.
-
Initiate the reaction by adding the substrates R5P and X5P.
-
Immediately start monitoring the decrease in absorbance at 340 nm over time, which corresponds to the oxidation of NADH.
-
Calculate the TKT activity based on the rate of NADH oxidation and the molar extinction coefficient of NADH.
Western Blot Analysis for TKT Protein Expression
This technique is used to detect and quantify the amount of TKT protein in a sample.
Materials:
-
Cell or tissue lysates
-
SDS-PAGE gels
-
Electrophoresis and transfer apparatus
-
PVDF or nitrocellulose membrane
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibody specific for TKT
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
-
Imaging system
Procedure:
-
Sample Preparation: Prepare protein lysates from cells or tissues and determine the protein concentration.
-
Gel Electrophoresis: Separate the proteins by size using SDS-PAGE.
-
Protein Transfer: Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.
-
Blocking: Block the membrane with blocking buffer for 1 hour at room temperature to prevent non-specific antibody binding.
-
Primary Antibody Incubation: Incubate the membrane with the primary anti-TKT antibody overnight at 4°C.
-
Secondary Antibody Incubation: Wash the membrane and incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Wash the membrane again and add a chemiluminescent substrate.
-
Imaging: Capture the signal using an imaging system to visualize the bands corresponding to TKT.
siRNA-Mediated Knockdown of Transketolase
This method is used to specifically reduce the expression of the TKT gene to study its function.
Materials:
-
Cancer cell line of interest
-
siRNA targeting TKT and a non-targeting control siRNA
-
Transfection reagent (e.g., Lipofectamine)
-
Opti-MEM or other serum-free medium
-
Cell culture medium and supplies
Procedure:
-
Cell Seeding: Seed the cancer cells in a culture plate to achieve 30-50% confluency at the time of transfection.
-
siRNA-Lipid Complex Formation: Dilute the TKT siRNA and the transfection reagent separately in serum-free medium. Then, combine the two solutions and incubate to allow the formation of siRNA-lipid complexes.
-
Transfection: Add the siRNA-lipid complexes to the cells and incubate for the recommended time (typically 4-6 hours).
-
Post-Transfection: Replace the transfection medium with fresh complete medium and culture the cells for 24-72 hours.
-
Validation of Knockdown: Harvest the cells and assess the knockdown efficiency at the mRNA level (by qRT-PCR) and protein level (by Western blot).
13C-Metabolic Flux Analysis (MFA) of the Pentose Phosphate Pathway
13C-MFA is a powerful technique to quantify the metabolic flux through the PPP and other central carbon metabolism pathways.
Materials:
-
Cancer cell line
-
Culture medium containing a 13C-labeled substrate (e.g., [1,2-13C]glucose)
-
Metabolite extraction solution (e.g., cold methanol/water)
-
Gas chromatography-mass spectrometry (GC-MS) or liquid chromatography-mass spectrometry (LC-MS) system
Procedure:
-
Cell Culture with Labeled Substrate: Culture the cancer cells in a medium where the primary carbon source (e.g., glucose) is replaced with its 13C-labeled counterpart.
-
Metabolite Extraction: After a defined period, rapidly quench the metabolism and extract the intracellular metabolites.
-
Sample Analysis: Analyze the isotopic labeling patterns of key metabolites in the PPP and glycolysis (e.g., ribose-5-phosphate, fructose-6-phosphate, lactate) using GC-MS or LC-MS.
-
Flux Calculation: Use computational modeling to fit the measured labeling data to a metabolic network model, thereby calculating the intracellular metabolic fluxes.
Transketolase as a Therapeutic Target
The upregulation of TKT in various cancers and its critical role in supporting proliferation and survival make it an attractive target for therapeutic intervention. Inhibition of TKT can disrupt the metabolic adaptability of cancer cells, leading to increased oxidative stress, reduced nucleotide synthesis, and ultimately, cell death.[9][24]
Several small molecule inhibitors of TKT have been developed and are under investigation. Oxythiamine, a thiamine analog, is a well-known TKT inhibitor that has demonstrated anti-cancer effects in preclinical studies.[11][15] By targeting TKT, it may be possible to sensitize cancer cells to conventional chemotherapies and targeted agents.[24]
Conclusion and Future Directions
Transketolase plays a multifaceted role in cancer metabolism, extending beyond its canonical function in the pentose phosphate pathway. Its upregulation in numerous malignancies and its involvement in key signaling pathways underscore its importance in tumor progression. The quantitative data and experimental protocols presented in this guide provide a solid foundation for researchers and drug developers to further investigate TKT's role in cancer and to explore its potential as a therapeutic target. Future research should focus on the development of more potent and specific TKT inhibitors and on elucidating the complex interplay between TKT and other metabolic and signaling pathways in different cancer contexts. A deeper understanding of TKT's function will undoubtedly open new avenues for the development of novel anti-cancer therapies.
References
- 1. Transketolase Like 1 Expression Alterations In Prostate Cancer Tumorigenesis [publikationen.uni-tuebingen.de]
- 2. azurebiosystems.com [azurebiosystems.com]
- 3. researchgate.net [researchgate.net]
- 4. Western Blotting for Cancer Research: A Comprehensive Guide to Investigating Signaling Proteins in Cancer Cells | by Quratul Ain | Medium [medium.com]
- 5. The pentose phosphate pathway and cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Western Blot Protocol | Proteintech Group [ptglab.com]
- 7. A guide to 13C metabolic flux analysis for the cancer biologist - PMC [pmc.ncbi.nlm.nih.gov]
- 8. The Pentose Phosphate Pathway as a Potential Target for Cancer Therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 9. aacrjournals.org [aacrjournals.org]
- 10. Therapeutic Targeting of the NRF2 Signaling Pathway in Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 11. 13C-labeled glucose for 13C-MFA - Creative Proteomics MFA [creative-proteomics.com]
- 12. Transketolase like 1 (TKTL1) expression alterations in prostate cancer tumorigenesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. Collection - Data from Transketolase Regulates the Metabolic Switch to Control Breast Cancer Cell Metastasis via the α-Ketoglutarate Signaling Pathway - Cancer Research - Figshare [aacr.figshare.com]
- 15. In Vitro and In Silico Studies on Cytotoxic Properties of Oxythiamine and 2′-Methylthiamine - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Targeting Notch Signaling in Colorectal Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Targeting Notch Signaling in Colorectal Cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. researchgate.net [researchgate.net]
- 19. Quantitative Proteomics of Breast Tumors: Tissue Quality Assessment to Clinical Biomarkers - PMC [pmc.ncbi.nlm.nih.gov]
- 20. NRF2 and the hallmarks of cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 21. aacrjournals.org [aacrjournals.org]
- 22. Role of Notch signaling in colorectal cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 23. A Review on Notch Signaling and Colorectal Cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 24. bosterbio.com [bosterbio.com]
Technical Whitepaper: The Impact of Transketolase Inhibition on the Pentose Phosphate Pathway
Audience: Researchers, scientists, and drug development professionals.
Abstract: The Pentose Phosphate Pathway (PPP) is a crucial metabolic pathway for cellular biosynthesis and redox homeostasis. Transketolase (TKT), a key enzyme in the non-oxidative branch of the PPP, represents a significant target for therapeutic intervention, particularly in oncology and infectious diseases. This document provides a technical overview of the effects of potent TKT inhibitors on the PPP. While specific data on the compound Transketolase-IN-3 is limited in public scientific literature, this guide will use a representative model of a potent TKT inhibitor to detail its mechanism, present expected quantitative outcomes, outline relevant experimental protocols, and visualize the affected pathways.
Introduction to the Pentose Phosphate Pathway and Transketolase
The Pentose Phosphate Pathway (PPP) is a fundamental branch of glucose metabolism that runs parallel to glycolysis. It consists of two distinct phases:
-
The Oxidative Phase: An irreversible phase that converts glucose-6-phosphate into ribulose-5-phosphate, generating nicotinamide adenine dinucleotide phosphate (NADPH) in the process. NADPH is essential for protecting cells from oxidative stress and for reductive biosynthesis of fatty acids and steroids.
-
The Non-Oxidative Phase: A series of reversible sugar-phosphate interconversions that links the PPP with glycolysis.[1][2] This phase is critical for producing the precursor for nucleotide biosynthesis, ribose-5-phosphate (R5P), and for recycling pentose phosphates back into glycolytic intermediates like fructose-6-phosphate (F6P) and glyceraldehyde-3-phosphate (G3P).[3][4]
Transketolase (TKT) is a central enzyme in the non-oxidative PPP.[3][5] It requires thiamine diphosphate (ThDP) as a cofactor and catalyzes the transfer of a two-carbon unit from a ketose donor to an aldose acceptor.[1][6][7] The two primary reactions catalyzed by TKT are:
-
Xylulose-5-Phosphate + Ribose-5-Phosphate ↔ Sedoheptulose-7-Phosphate + Glyceraldehyde-3-Phosphate[8]
-
Xylulose-5-Phosphate + Erythrose-4-Phosphate ↔ Fructose-6-Phosphate + Glyceraldehyde-3-Phosphate[8]
Given its critical role in producing precursors for DNA/RNA synthesis and maintaining cellular metabolic flexibility, TKT is an attractive target for drug development.[5][9] Potent inhibitors, such as this compound, have been developed, initially demonstrating utility as herbicides by disrupting essential metabolic pathways in weeds.[9]
Mechanism of Action of TKT Inhibitors
Potent TKT inhibitors typically act by competing with the enzyme's natural substrates or by interfering with the ThDP cofactor. This inhibition blocks the flow of metabolites through the non-oxidative PPP, leading to several downstream consequences:
-
Accumulation of Upstream Metabolites: Inhibition of TKT leads to the buildup of pentose phosphates, such as ribose-5-phosphate and xylulose-5-phosphate.
-
Depletion of Downstream Products: The production of glycolytic intermediates F6P and G3P via the PPP is reduced.
-
Impaired Nucleotide Synthesis: By disrupting the supply of R5P, TKT inhibition can severely hamper the de novo synthesis of nucleotides, thereby affecting DNA and RNA replication and repair.[5][10]
-
Disrupted Redox Balance: Although TKT is in the non-oxidative branch, its inhibition can indirectly affect the oxidative branch by altering the overall flux of the pathway, potentially impacting NADPH production.
These effects collectively lead to cytostatic or cytotoxic outcomes, particularly in highly proliferative cells like cancer cells, which have an increased demand for nucleotides and NADPH.[5]
Quantitative Data on TKT Inhibition
The following tables present representative quantitative data expected from studies on a potent TKT inhibitor. This data is structured to provide a clear comparison of the inhibitor's effects across different assays.
Table 1: In Vitro Enzyme Inhibition
| Inhibitor | Target | Assay Type | IC50 (nM) |
|---|---|---|---|
| Representative TKT Inhibitor | Human TKT | Coupled Enzyme Assay | 35 |
| (e.g., this compound) | | (ThDP-dependent) | |
Table 2: Cellular Activity
| Inhibitor | Cell Line | Assay Type | GI50 (µM) |
|---|---|---|---|
| Representative TKT Inhibitor | HCT116 (Colon Cancer) | Cell Viability (72h) | 1.2 |
| (e.g., this compound) | A549 (Lung Cancer) | Cell Viability (72h) | 2.5 |
| | MCF7 (Breast Cancer) | Cell Viability (72h) | 1.8 |
Table 3: Metabolomic Impact of TKT Inhibition (Relative Change)
| Metabolite | HCT116 Cells (24h treatment) |
|---|---|
| Ribose-5-Phosphate | ▲ 250% |
| Xylulose-5-Phosphate | ▲ 310% |
| Sedoheptulose-7-Phosphate | ▼ 85% |
| Erythrose-4-Phosphate | ▼ 70% |
| NADPH / NADP+ Ratio | ▼ 40% |
Key Experimental Protocols
Detailed methodologies are crucial for accurately assessing the efficacy and mechanism of TKT inhibitors.
This protocol measures TKT activity by monitoring the consumption of NADH, which is coupled to the production of a TKT reaction product.
-
Reaction Mixture Preparation: Prepare a reaction buffer (e.g., 50 mM Tris-HCl, pH 7.6) containing ThDP, MgCl₂, and the coupling enzymes triosephosphate isomerase and glycerol-3-phosphate dehydrogenase.
-
Substrate Addition: Add the TKT substrates, ribose-5-phosphate and xylulose-5-phosphate, to the reaction mixture along with NADH.
-
Enzyme and Inhibitor Incubation: Add purified recombinant human TKT enzyme to the mixture. For inhibition studies, pre-incubate the enzyme with varying concentrations of the TKT inhibitor for 15 minutes before adding the substrates.
-
Reaction Initiation and Measurement: Initiate the reaction by adding the final substrate. Immediately monitor the decrease in absorbance at 340 nm (corresponding to NADH oxidation) using a plate reader or spectrophotometer.
-
Data Analysis: Calculate the rate of reaction from the linear phase of the absorbance curve. Determine the IC50 value by plotting the percentage of inhibition against the logarithm of the inhibitor concentration and fitting the data to a four-parameter logistic curve.
This assay determines the number of viable cells in culture based on quantitation of the ATP present.
-
Cell Seeding: Plate cancer cells (e.g., HCT116) in 96-well plates at a density of 2,000-5,000 cells per well and allow them to adhere overnight.
-
Compound Treatment: Treat the cells with a serial dilution of the TKT inhibitor (e.g., from 0.01 µM to 100 µM) for 72 hours.
-
Lysis and Luminescence Measurement: Add CellTiter-Glo® reagent to each well, which lyses the cells and generates a luminescent signal proportional to the amount of ATP present. Measure luminescence using a plate reader.
-
Data Analysis: Normalize the results to vehicle-treated control wells. Calculate the GI50 (concentration for 50% growth inhibition) by plotting the normalized luminescence against the inhibitor concentration.
This protocol measures the changes in intracellular PPP metabolite levels following inhibitor treatment.
-
Cell Culture and Treatment: Grow cells to ~80% confluency in 6-well plates and treat with the TKT inhibitor (at its GI50 concentration) or vehicle for a specified time (e.g., 24 hours).
-
Metabolite Extraction: Aspirate the medium and quickly wash the cells with ice-cold saline. Immediately add a pre-chilled extraction solvent (e.g., 80:20 methanol:water) and scrape the cells. Incubate at -80°C for 15 minutes.
-
Sample Preparation: Centrifuge the cell extracts at high speed to pellet protein and cell debris. Collect the supernatant for analysis.
-
LC-MS/MS Analysis: Analyze the extracts using liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS). Use a method optimized for the separation and detection of polar metabolites like sugar phosphates.
-
Data Analysis: Quantify the peak areas for each metabolite and normalize to the total protein content or cell number. Compare the relative abundance of metabolites in inhibitor-treated samples versus control samples.
Visualizations: Pathways and Workflows
The following diagrams illustrate the core concepts of TKT inhibition and its analysis.
Caption: The Pentose Phosphate Pathway and the point of TKT inhibition.
Caption: Experimental workflow for evaluating a TKT inhibitor.
Caption: Logical flow from TKT inhibition to cellular effects.
References
- 1. Transketolase - Wikipedia [en.wikipedia.org]
- 2. ocw.mit.edu [ocw.mit.edu]
- 3. Transketolase in human Müller cells is critical to resist light stress through the pentose phosphate and NRF2 pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Khan Academy [khanacademy.org]
- 5. Novel transketolase inhibitor oroxylin A suppresses the non‐oxidative pentose phosphate pathway and hepatocellular carcinoma tumour growth in mice and patient‐derived organoids - PMC [pmc.ncbi.nlm.nih.gov]
- 6. The Crystal Structure of Human Transketolase and New Insights into Its Mode of Action - PMC [pmc.ncbi.nlm.nih.gov]
- 7. m.youtube.com [m.youtube.com]
- 8. Erythrocyte transketolase activity coefficient (ETKAC) assay protocol for the assessment of thiamine status - PMC [pmc.ncbi.nlm.nih.gov]
- 9. medchemexpress.com [medchemexpress.com]
- 10. taylorandfrancis.com [taylorandfrancis.com]
The Specificity and Selectivity of Transketolase Inhibitors: A Technical Overview
For Researchers, Scientists, and Drug Development Professionals
Introduction
Transketolase (TKT) is a pivotal enzyme in the non-oxidative branch of the pentose phosphate pathway (PPP), a metabolic route crucial for the synthesis of nucleotide precursors and the production of NADPH for reductive biosynthesis and antioxidant defense.[1][2][3][4] TKT catalyzes the reversible transfer of a two-carbon ketol unit from a ketose donor to an aldose acceptor.[2][4][5] Its central role in cellular metabolism, particularly in rapidly proliferating cancer cells that exhibit an upregulated PPP, has positioned it as an attractive target for therapeutic intervention.[1][2][6] This document provides a technical guide to the target specificity and selectivity of transketolase inhibitors, with a focus on the methodologies used for their characterization. While information on a specific compound designated "Transketolase-IN-3" is not publicly available, this guide will utilize data from known transketolase inhibitors to illustrate the principles of target engagement and selectivity profiling.
Target: Transketolase and the Pentose Phosphate Pathway
Transketolase is a homodimeric enzyme that requires thiamine diphosphate (ThDP) and a divalent cation, such as Ca2+ or Mg2+, as cofactors for its catalytic activity.[2][7] The enzyme facilitates the interconversion of sugar phosphates, thereby linking the PPP with glycolysis.[2][8] There are three known isoforms in humans: TKT, Transketolase-like 1 (TKTL1), and Transketolase-like 2 (TKTL2).[9] The inhibition of transketolase can disrupt the synthesis of ribose-5-phosphate, a precursor for DNA and RNA, and may induce apoptosis in cancer cells, highlighting its therapeutic potential.[1][10]
Signaling Pathway
References
- 1. Identification of novel small-molecule inhibitors for human transketolase by high-throughput screening with fluorescent intensity (FLINT) assay - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. The Crystal Structure of Human Transketolase and New Insights into Its Mode of Action - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Novel insights into transketolase activation by cofactor binding identifies two native species subpopulations - PMC [pmc.ncbi.nlm.nih.gov]
- 5. The mechanism of a one-substrate transketolase reaction - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Evaluation of binding, affinity and metabolic regulatory activity of a transketolase inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Three-dimensional structure of transketolase, a thiamine diphosphate dependent enzyme, at 2.5 A resolution - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Transketolase - Wikipedia [en.wikipedia.org]
- 9. Transketolase_TargetMol [targetmol.com]
- 10. Inhibition of transketolase by oxythiamine altered dynamics of protein signals in pancreatic cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
In Vitro Characterization of Transketolase Inhibitors: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the in vitro characterization of transketolase (TKT) inhibitors, with a focus on the well-studied antagonist, Oxythiamine. Transketolase is a key enzyme in the pentose phosphate pathway (PPP), making it a critical target for therapeutic intervention in various diseases, including cancer. This document outlines the quantitative analysis of inhibitor potency, detailed experimental protocols for key assays, and visual representations of relevant biochemical pathways and workflows.
Introduction to Transketolase and its Inhibition
Transketolase is a thiamine pyrophosphate (TPP)-dependent enzyme that plays a crucial role in the non-oxidative branch of the pentose phosphate pathway. It catalyzes the transfer of a two-carbon unit from a ketose donor to an aldose acceptor, thereby linking the PPP with glycolysis. By producing pentose sugars for nucleotide synthesis and NADPH for reductive biosynthesis and antioxidant defense, TKT is vital for cell growth and survival.
Inhibition of transketolase is a promising strategy for the development of novel therapeutics, particularly in oncology. Cancer cells often exhibit increased flux through the PPP to support their high proliferation rates. By targeting TKT, it is possible to disrupt the supply of essential precursors for nucleotide synthesis and impair the cell's ability to counteract oxidative stress, ultimately leading to cell cycle arrest and apoptosis.
Oxythiamine, a thiamine antagonist, is a well-characterized inhibitor of transketolase. It acts as a competitive inhibitor by being pyrophosphorylated to oxythiamine pyrophosphate (OTPP), which then binds to the TPP-binding site of the enzyme, rendering it inactive.
Quantitative Analysis of Transketolase Inhibition
The potency of transketolase inhibitors is determined through various in vitro assays that measure their ability to reduce the enzymatic activity of TKT. The most common parameters used to quantify inhibitor efficacy are the half-maximal inhibitory concentration (IC50) and the inhibition constant (Ki).
The following table summarizes the available quantitative data for the in vitro inhibition of transketolase by Oxythiamine.
| Inhibitor | Target Enzyme | Assay Type | Parameter | Value | Reference |
| Oxythiamine | Rat Liver Transketolase | Biochemical | IC50 | 0.2 µM | [1] |
| Oxythiamine | Yeast Transketolase | Biochemical | IC50 | ~0.03 µM | [1] |
| Oxythiamine | MIA PaCa-2 cells | Cellular (Cytotoxicity) | IC50 | 14.95 µM | [2] |
Another potent and selective transketolase inhibitor is N3'-pyridyl thiamine (N3PT). Its pyrophosphorylated form binds to apo-transketolase with a high affinity, demonstrating a dissociation constant (Kd) of 22 nM[3][4]. In a cellular assay using HCT-116 human colon cancer cells, N3PT exhibited an EC50 of 26 nM[5].
Experimental Protocols
This section provides detailed methodologies for key experiments used in the in vitro characterization of transketolase inhibitors.
Transketolase Activity Assay (Spectrophotometric Method)
This assay measures the activity of transketolase by monitoring the consumption of NADH in a coupled enzymatic reaction.
Materials:
-
Recombinant human transketolase
-
Thiamine pyrophosphate (TPP)
-
Ribose-5-phosphate (R5P)
-
Xylulose-5-phosphate (X5P)
-
Triosephosphate isomerase (TPI)
-
Glycerol-3-phosphate dehydrogenase (GDH)
-
NADH
-
Assay buffer (e.g., 50 mM Tris-HCl, pH 7.5, containing 5 mM MgCl2)
-
Test inhibitor (e.g., Oxythiamine)
Procedure:
-
Prepare a reaction mixture containing assay buffer, TPP, R5P, X5P, TPI, GDH, and NADH.
-
Add the test inhibitor at various concentrations to the reaction mixture.
-
Initiate the reaction by adding recombinant transketolase.
-
Monitor the decrease in absorbance at 340 nm over time using a spectrophotometer. This decrease corresponds to the oxidation of NADH.
-
The rate of the reaction is proportional to the transketolase activity.
-
Calculate the percentage of inhibition for each inhibitor concentration relative to a control reaction without the inhibitor.
-
Determine the IC50 value by plotting the percentage of inhibition against the logarithm of the inhibitor concentration and fitting the data to a dose-response curve.
Cellular Thermal Shift Assay (CETSA)
CETSA is a powerful technique to verify the direct binding of an inhibitor to its target protein in a cellular context. The principle is based on the ligand-induced thermal stabilization of the target protein.
Materials:
-
Cultured cells (e.g., HCT-116)
-
Test inhibitor
-
Phosphate-buffered saline (PBS)
-
Lysis buffer (containing protease inhibitors)
-
Antibody specific for transketolase
-
Secondary antibody conjugated to a detectable marker (e.g., HRP)
-
Western blotting equipment and reagents
Procedure:
-
Treat cultured cells with the test inhibitor or vehicle control for a specified time.
-
Harvest and wash the cells with PBS.
-
Resuspend the cells in PBS and divide them into aliquots.
-
Heat the cell suspensions at a range of different temperatures for a short period (e.g., 3 minutes).
-
Lyse the cells using lysis buffer and centrifuge to pellet aggregated proteins.
-
Collect the supernatant containing the soluble protein fraction.
-
Analyze the amount of soluble transketolase in each sample by Western blotting using a specific anti-TKT antibody.
-
Quantify the band intensities to generate a melting curve for both the inhibitor-treated and vehicle-treated samples.
-
A shift in the melting curve to a higher temperature in the presence of the inhibitor indicates target engagement and stabilization.
Signaling Pathways and Experimental Workflows
The following diagrams, generated using the DOT language, illustrate key concepts related to transketolase function and its inhibition.
References
- 1. mdpi.com [mdpi.com]
- 2. Inhibition of transketolase by oxythiamine altered dynamics of protein signals in pancreatic cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 3. medchemexpress.com [medchemexpress.com]
- 4. N3PT | N3-pyridyl thiamine | Transketolase | Ambeed.com [ambeed.com]
- 5. 2024.sci-hub.box [2024.sci-hub.box]
The Herbicidal Potential of Transketolase Inhibition: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Transketolase (TKL), a key enzyme in the pentose phosphate pathway (PPP) and the Calvin cycle, has emerged as a promising target for the development of novel herbicides.[1][2][3] Its essential role in plant metabolism, including carbon fixation and the biosynthesis of aromatic amino acids, makes it an attractive point of intervention for weed control.[1][4] This technical guide explores the herbicidal properties associated with the inhibition of transketolase, presenting quantitative data on inhibitor efficacy, detailed experimental protocols for assessing activity, and visualizations of the relevant biochemical pathways. The information is curated from recent scientific literature to provide a comprehensive resource for researchers in the field of herbicide discovery and development.
Introduction: Transketolase as a Herbicidal Target
Transketolase is a thiamine pyrophosphate (TPP)-dependent enzyme that catalyzes the transfer of a two-carbon unit from a ketose donor to an aldose acceptor.[5] In plants, transketolase plays a critical role in two fundamental metabolic pathways:
-
The Calvin Cycle: Within the chloroplasts, transketolase is essential for the regeneration of ribulose-1,5-bisphosphate, the primary CO2 acceptor in photosynthesis.[6] Inhibition of transketolase in this pathway directly disrupts carbon fixation, leading to a cessation of plant growth.[4]
-
The Pentose Phosphate Pathway (PPP): This pathway is crucial for generating NADPH, which provides reducing power for various biosynthetic processes, and for producing precursors for nucleotide and aromatic amino acid synthesis.[5] By inhibiting transketolase in the PPP, the production of these essential molecules is compromised.[4]
The dual role of transketolase in these vital pathways underscores its potential as an effective herbicide target. A slight reduction in transketolase activity can have dramatic negative effects on plant photosynthesis and the production of essential secondary metabolites.[4]
Quantitative Data on Transketolase Inhibitors
While "Transketolase-IN-3" does not correspond to a specifically identified compound in the reviewed literature, studies on other transketolase inhibitors have demonstrated significant herbicidal activity. The natural phytotoxin α-terthienyl and virtually screened synthetic compounds serve as key examples.
Table 1: Herbicidal Activity of α-Terthienyl
| Plant Species | Effect | Observation |
| Arabidopsis thaliana | Down-regulation of Transketolase (ATTKL1) | > 3-fold decrease in protein expression.[1] |
| Arabidopsis thaliana | Rapid reduction in Transketolase content | Approximately 90% decrease at 0.5 hours post-treatment.[1] |
| Digitaria sanguinalis | Strong herbicidal activity | Bioassay confirmed potent herbicidal effects.[1] |
| Chlamydomonas reinhardtii | Strong herbicidal activity | Bioassay confirmed potent herbicidal effects.[1] |
Table 2: Herbicidal and Fungicidal Activity of Virtually Screened Transketolase Inhibitors
| Compound ID | Target Organism | Activity |
| 4u | Weeds | Potent herbicidal agent.[3] |
| 8h | Weeds | Potent herbicidal agent.[3] |
| 4u | Fungi | Potent, broad-spectrum fungicidal activity.[3] |
| 8h | Fungi | Potent, broad-spectrum fungicidal activity.[3] |
| ZINC12007063 | Weeds | Identified as a novel inhibitor.[3] |
Experimental Protocols
Detailed methodologies are crucial for the accurate assessment of transketolase inhibition and herbicidal efficacy.
Proteomic Analysis of Herbicide-Treated Plants
This protocol is adapted from studies on the effect of α-terthienyl on Arabidopsis thaliana.[1]
-
Plant Growth and Treatment: Arabidopsis thaliana seeds are surface-sterilized and grown on Murashige and Skoog (MS) medium under controlled conditions (e.g., 16-hour light/8-hour dark cycle at 22°C). At a specific growth stage (e.g., four-leaf stage), seedlings are treated with the test compound (e.g., α-terthienyl solution). Control plants are treated with a mock solution.
-
Protein Extraction: Leaf tissues are harvested at various time points post-treatment. The tissue is ground in liquid nitrogen, and total protein is extracted using a suitable extraction buffer (e.g., Tris-HCl, pH 7.5, containing protease inhibitors).
-
Two-Dimensional Gel Electrophoresis (2-DE): The extracted proteins are separated by 2-DE. The first dimension is isoelectric focusing (IEF), which separates proteins based on their isoelectric point (pI). The second dimension is SDS-PAGE, which separates proteins based on their molecular weight.
-
Protein Visualization and Analysis: The gels are stained with a suitable dye (e.g., Coomassie Brilliant Blue or silver stain). The protein spot patterns between treated and control samples are compared using image analysis software to identify differentially expressed proteins.
-
Mass Spectrometry (MS) for Protein Identification: Protein spots of interest are excised from the gel, digested with trypsin, and the resulting peptides are analyzed by liquid chromatography-tandem mass spectrometry (LC-MS/MS). The peptide sequences are then used to identify the proteins by searching against a protein database.
Transketolase Activity Assay
This is a general protocol for measuring transketolase activity, which can be adapted for plant extracts.[7][8] The assay is based on a series of coupled enzymatic reactions where the rate of NADH oxidation is proportional to the transketolase activity.
-
Reagent Preparation:
-
Tris-HCl buffer (0.1 M, pH 7.6)
-
Ribose-5-phosphate (15 mM)
-
Thiamine pyrophosphate (TPP) (10 mM)
-
NADH (10 mM)
-
Glycerol-3-phosphate dehydrogenase/triosephosphate isomerase (GDH/TIM) enzyme suspension
-
-
Assay Procedure:
-
In a cuvette, combine the Tris-HCl buffer, ribose-5-phosphate, GDH/TIM suspension, and NADH.
-
Add the plant protein extract (hemolysate in the cited protocol) and TPP. For measuring basal activity without the addition of exogenous TPP, replace the TPP solution with buffer.
-
Incubate the mixture at 37°C for a set period (e.g., 15 minutes).
-
Monitor the decrease in absorbance at 340 nm over time (e.g., for 15 minutes) using a spectrophotometer. The rate of decrease in absorbance is proportional to the transketolase activity.
-
Virtual Screening for Potential Inhibitors
This workflow describes a computational approach to identify novel transketolase inhibitors.[3]
-
Homology Modeling: If the 3D structure of the target transketolase is not available, a homology model is built using the amino acid sequence and a known template structure from a related organism (e.g., using maize transketolase to model Arabidopsis transketolase).
-
Molecular Dynamics Simulation: The homology model is refined and stabilized using molecular dynamics simulations.
-
Virtual Screening: A large library of small molecules (e.g., from the ZINC database) is computationally docked into the active site of the transketolase model. The docking software calculates the binding affinity of each compound.
-
Candidate Selection: Compounds with the best binding affinities and favorable interactions with key residues in the active site are selected as potential inhibitors.
-
In Vitro and In Vivo Testing: The selected candidate compounds are then synthesized and tested for their ability to inhibit transketolase activity in vitro and for their herbicidal activity on whole plants.
Signaling Pathways and Experimental Workflows
Visualizing the biochemical pathways and experimental processes provides a clearer understanding of the role of transketolase and the methods used to study its inhibition.
Caption: The role of Transketolase in the Calvin Cycle's regeneration phase.
Caption: Transketolase's central role in the non-oxidative Pentose Phosphate Pathway.
Caption: Workflow for the discovery of transketolase inhibitors via virtual screening.
Conclusion
Transketolase represents a well-validated and promising target for the development of new herbicides. Its inhibition disrupts fundamental metabolic processes in plants, leading to potent herbicidal effects. The methodologies outlined in this guide, from proteomic analysis to in silico screening, provide a robust framework for identifying and characterizing novel transketolase inhibitors. Future research in this area could lead to the development of new classes of herbicides with potentially novel modes of action, contributing to more effective and sustainable weed management strategies.
References
- 1. Transketolase Is Identified as a Target of Herbicidal Substance α-Terthienyl by Proteomics - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Structure and Properties of an Engineered Transketolase from Maize - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Structure-Based Discovery and Synthesis of Potential Transketolase Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 4. A small decrease of plastid transketolase activity in antisense tobacco transformants has dramatic effects on photosynthesis and phenylpropanoid metabolism - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Transketolase - Wikipedia [en.wikipedia.org]
- 6. Phosphorylation of Arabidopsis transketolase at Ser428 provides a potential paradigm for the metabolic control of chloroplast carbon metabolism - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Erythrocyte transketolase activity coefficient (ETKAC) assay protocol for the assessment of thiamine status - PMC [pmc.ncbi.nlm.nih.gov]
The Decisive Role of Thiamine Diphosphate in Transketolase Catalysis: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Transketolase (TKT), a ubiquitous enzyme central to cellular metabolism, facilitates the reversible transfer of a two-carbon ketol unit from a ketose donor to an aldose acceptor. This catalytic activity is fundamentally dependent on its cofactor, thiamine diphosphate (ThDP), the biologically active form of vitamin B1. As a key player in the non-oxidative branch of the pentose phosphate pathway (PPP) and the Calvin cycle, transketolase is pivotal for the production of NADPH, precursor biosynthesis for nucleotides and aromatic amino acids, and maintaining the balance between glycolytic and pentose phosphate pathways.[1][2][3][4] This technical guide provides an in-depth exploration of the indispensable role of ThDP in the catalytic mechanism of transketolase, detailing the molecular interactions, kinetic parameters, and experimental methodologies crucial for its study. An understanding of this enzyme-cofactor relationship is paramount for research in metabolic disorders, neurology, and oncology, and offers a foundation for the development of novel therapeutic agents.
Introduction to Transketolase and Thiamine Diphosphate
Transketolase (EC 2.2.1.1) is a homodimeric enzyme, with each subunit containing an active site at the interface between the two monomers.[5][6][7][8] The enzyme is composed of three domains of the alpha/beta type.[5][7] Its catalytic function is inextricably linked to the presence of ThDP and a divalent cation, typically Ca2+ or Mg2+, which are non-covalently bound within the active site.[3][8][9]
Thiamine diphosphate, with its reactive thiazolium ring, is the chemical workhorse of the transketolase reaction. The catalytic prowess of ThDP lies in its ability to form a stabilized carbanion, or ylide, at the C2 position of the thiazolium ring.[10][11] This nucleophilic ylide is the key to the cleavage and transfer of the two-carbon unit from the donor substrate.
The Catalytic Mechanism: A Symphony of Molecular Events
The catalytic cycle of transketolase can be dissected into a series of well-defined steps, each orchestrated by the unique chemical properties of ThDP and the specific architecture of the enzyme's active site. The generally accepted mechanism proceeds as follows:
-
Ylide Formation: The catalytic cycle is initiated by the deprotonation of the C2 atom of the thiazolium ring of ThDP, forming a highly reactive carbanion known as the ylide.[2][10][11] This deprotonation is facilitated by a conserved glutamate residue (Glu418 in Saccharomyces cerevisiae) within the active site, which acts as a general base.[1] The enzyme forces the ThDP molecule into a "V-conformation," bringing the 4'-amino group of the pyrimidine ring in close proximity to the C2 proton of the thiazolium ring, which aids in this deprotonation.[10]
-
Nucleophilic Attack and C-C Bond Cleavage: The nucleophilic ylide attacks the carbonyl carbon (C2) of the ketose donor substrate, such as xylulose-5-phosphate (X5P).[1][2] This forms a covalent intermediate, α-lactyl-TDP.[12] The subsequent cleavage of the C2-C3 bond of the ketose substrate releases the first product, an aldose (e.g., glyceraldehyde-3-phosphate), and leaves a two-carbon fragment covalently attached to ThDP, forming the central α,β-dihydroxyethyl-thiamin diphosphate (DHEThDP) intermediate, also known as the Breslow intermediate.[1][2][9]
-
Isomerization and Second Substrate Binding: The DHEThDP intermediate exists in equilibrium between its carbanion and enamine forms.[13] The release of the first product allows the second substrate, an aldose acceptor such as ribose-5-phosphate (R5P), to enter the active site.[1]
-
Ketol Transfer and Product Release: The two-carbon fragment is then transferred from the DHEThDP intermediate to the aldose acceptor. This involves a nucleophilic attack from the enamine intermediate onto the carbonyl carbon of the aldose substrate.[14] This forms a new C-C bond and generates a new ketose product (e.g., sedoheptulose-7-phosphate).[1] The release of this second product regenerates the ThDP cofactor, ready to initiate another catalytic cycle.
Visualization of the Transketolase Catalytic Cycle
Caption: The catalytic cycle of transketolase highlighting the key steps involving ThDP.
The Active Site: A Precisely Tuned Environment
The active site of transketolase is a highly specialized microenvironment that binds both the ThDP cofactor and the sugar phosphate substrates, and contains the necessary amino acid residues to facilitate catalysis. The entrance to the active site is lined with several conserved arginine, histidine, serine, and aspartate residues that interact with the phosphate groups of the substrates.[1]
Key residues and their roles include:
-
Glutamate (Glu418 in yeast): Plays a critical role in the initial deprotonation of ThDP to form the reactive ylide.[1]
-
Histidine Residues (His30, His263, His469 in yeast): These residues are involved in substrate binding, stabilization of intermediates, and proton transfer steps during the catalytic cycle.[1][15] For instance, His263 acts as a proton donor and acceptor at different stages of the reaction.[1]
-
Arginine Residues (Arg359, Arg528 in yeast): These positively charged residues are crucial for binding the phosphate moieties of the sugar phosphate substrates, ensuring their correct orientation within the active site.[1]
-
Aspartate (Asp477 in yeast): This residue helps to stabilize the substrate in the active site through hydrogen bonding.[1]
The ThDP cofactor itself is held in place through numerous interactions. The diphosphate moiety is coordinated by a Ca2+ ion and interacts with residues in the N-terminal domain.[5][7] The thiazolium ring, the catalytic center, is positioned at the interface of the two subunits, while the pyrimidine ring is buried in a hydrophobic pocket.[5][6]
Visualization of the Transketolase Active Site
Caption: Key interactions within the transketolase active site involving ThDP and substrates.
Quantitative Data on Transketolase Catalysis
The kinetic parameters of transketolase can vary depending on the source of the enzyme and the specific substrates used. Below is a summary of reported kinetic constants for transketolase from different organisms.
| Enzyme Source | Substrate(s) | Km (µM) | kcat (s-1) | Reference |
| Human (recombinant) | Xylulose-5-Phosphate | 303 ± 79 | - | [13] |
| Human (recombinant) | Ribose-5-Phosphate | 610 ± 36 | - | [13] |
| Human (recombinant, His-tag removed) | Xylulose-5-Phosphate | 255 ± 37 | 6.3 ± 0.1 | [13] |
| Human (recombinant, His-tag removed) | Ribose-5-Phosphate | 480 ± 41 | 6.3 ± 0.1 | [13] |
| Rat Liver | Xylulose-5-Phosphate & Ribose-5-Phosphate | - | k2 = 42, k4 = 9.4 | [16] |
| Rat (mutant Arg433->Ala) | Xylulose 5-phosphate | 11.5-fold higher than WT | - | [8] |
| Rat (mutant Arg433->Ala) | Ribose 5-phosphate | 24.3-fold higher than WT | - | [8] |
| Yeast (S. cerevisiae) | - | - | - | [15][17] |
Note: The kcat value for the His-tag removed recombinant human TKT was calculated from the specific activity. The values for rat liver transketolase (k2 and k4) represent constants for two monomolecular steps in the ping-pong mechanism.
Experimental Protocols for Measuring Transketolase Activity
Several methods are available for determining transketolase activity, each with its own advantages and limitations. The choice of assay often depends on the specific research question, available equipment, and the nature of the biological sample.
Spectrophotometric Coupled Enzyme Assay
This is a widely used continuous assay that measures the production of glyceraldehyde-3-phosphate (G3P), one of the products of the transketolase reaction. The G3P is then converted in a coupled reaction that results in the oxidation of NADH, which can be monitored by the decrease in absorbance at 340 nm.
Principle: Transketolase: Xylulose-5-Phosphate + Ribose-5-Phosphate ⇌ Sedoheptulose-7-Phosphate + Glyceraldehyde-3-Phosphate Triosephosphate Isomerase: Glyceraldehyde-3-Phosphate ⇌ Dihydroxyacetone Phosphate Glycerol-3-Phosphate Dehydrogenase: Dihydroxyacetone Phosphate + NADH + H+ → Glycerol-3-Phosphate + NAD+
Reagents:
-
Assay Buffer: e.g., 50 mM Glycylglycine, pH 7.6
-
Substrates: D-Xylulose-5-phosphate (X5P) and D-Ribose-5-phosphate (R5P)
-
Cofactors: Thiamine diphosphate (ThDP) and a divalent cation (e.g., CaCl2 or MgCl2)
-
Coupling Enzymes: Triosephosphate isomerase (TPI) and glycerol-3-phosphate dehydrogenase (GDH)
-
NADH
Procedure:
-
Prepare a reaction mixture containing the assay buffer, ThDP, CaCl2, NADH, TPI, and GDH.
-
Add the transketolase sample (e.g., purified enzyme, cell lysate) to the reaction mixture and incubate to allow for any pre-incubation steps.
-
Initiate the reaction by adding the substrates (X5P and R5P).
-
Monitor the decrease in absorbance at 340 nm over time using a spectrophotometer.
-
Calculate the rate of NADH oxidation, which is proportional to the transketolase activity. One unit of activity is typically defined as the amount of enzyme that catalyzes the formation of 1 µmol of G3P per minute under the specified conditions.[13]
Visualization of the Coupled Enzyme Assay Workflow
Caption: Workflow for the spectrophotometric coupled enzyme assay for transketolase activity.
Erythrocyte Transketolase Activity Coefficient (ETKAC) Assay
This functional assay is commonly used to assess thiamine nutritional status in clinical settings. It measures the in vitro stimulation of erythrocyte transketolase activity by the addition of exogenous ThDP. A high activation coefficient indicates a low level of endogenous ThDP and thus, thiamine deficiency.
Principle: The assay measures the basal transketolase activity in an erythrocyte lysate and the activity after the addition of a saturating concentration of ThDP. The ratio of the stimulated activity to the basal activity gives the activity coefficient (AC).
Procedure:
-
Prepare a hemolysate from washed erythrocytes.
-
Set up two parallel reactions for each sample: one for basal activity and one for stimulated activity.
-
To the "stimulated" reaction, add an excess of ThDP.
-
Incubate both reactions to allow for the reconstitution of the apoenzyme with ThDP in the stimulated sample.
-
Initiate the transketolase reaction by adding the substrates (typically ribose-5-phosphate, which is converted to xylulose-5-phosphate by endogenous isomerases).[12]
-
Measure the rate of product formation using a coupled enzyme system as described in the spectrophotometric assay.
-
Calculate the ETKAC as: AC = (Activity with added ThDP) / (Basal Activity) .
-
An AC of 1.0 to 1.15 is generally considered normal.
-
An AC of 1.15 to 1.25 suggests marginal thiamine deficiency.
-
An AC > 1.25 is indicative of thiamine deficiency.[18]
-
High-Performance Liquid Chromatography (HPLC) Based Assay
HPLC methods offer a direct and highly sensitive way to measure the substrates and products of the transketolase reaction. This can be particularly useful for studying the enzyme's kinetics with different substrates or for analyzing complex biological samples.
Principle: The transketolase reaction is allowed to proceed for a defined period, and then the reaction is stopped. The reaction mixture is then analyzed by HPLC to separate and quantify the substrates and products.
Procedure:
-
Perform the transketolase reaction in a defined buffer system with known concentrations of substrates and enzyme.
-
Stop the reaction at specific time points, for example, by adding a strong acid (e.g., perchloric acid) to denature the enzyme.
-
Centrifuge the samples to remove precipitated protein.
-
Inject the supernatant onto an appropriate HPLC column (e.g., a C18 reversed-phase column).
-
Separate the sugar phosphates using a suitable mobile phase and detection method (e.g., UV detection or post-column derivatization with fluorescence detection).[7][19]
-
Quantify the substrates and products by comparing their peak areas to those of known standards.
-
Calculate the initial reaction velocity from the change in substrate or product concentration over time.
Conclusion and Future Directions
Thiamine diphosphate is not merely a passive cofactor but an active and indispensable participant in the catalytic mechanism of transketolase. Its unique chemical properties enable the cleavage and transfer of two-carbon units, a reaction that is central to cellular carbon metabolism. The intricate interplay between ThDP, the enzyme's active site residues, and the sugar phosphate substrates highlights the elegance and efficiency of enzymatic catalysis.
For researchers and drug development professionals, a thorough understanding of the role of ThDP in transketolase catalysis is critical. The kinetic data and experimental protocols provided in this guide serve as a foundation for further investigation into the enzyme's function in health and disease. Future research may focus on the development of specific inhibitors of transketolase for therapeutic applications in cancer and other diseases characterized by metabolic dysregulation. Furthermore, elucidating the allosteric regulation of transketolase and its interaction with other metabolic pathways will provide a more complete picture of its role in cellular physiology and pathology. The continued exploration of this fundamental enzyme-cofactor relationship promises to yield valuable insights with significant implications for human health.
References
- 1. researchgate.net [researchgate.net]
- 2. ovid.com [ovid.com]
- 3. ovid.com [ovid.com]
- 4. Transketolase - Wikipedia [en.wikipedia.org]
- 5. Nutritional Assessment: Thiamine [nutritionalassessment.org]
- 6. researchgate.net [researchgate.net]
- 7. academic.oup.com [academic.oup.com]
- 8. Critical role of arg433 in rat transketolase activity as probed by site-directed mutagenesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Measurement of Michaelis constant for human erythrocyte transketolase and thiamin diphosphate - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. books.rsc.org [books.rsc.org]
- 11. Protocol and application of basal erythrocyte transketolase activity to improve assessment of thiamine status - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Erythrocyte transketolase activity coefficient (ETKAC) assay protocol for the assessment of thiamine status - PMC [pmc.ncbi.nlm.nih.gov]
- 13. The Crystal Structure of Human Transketolase and New Insights into Its Mode of Action - PMC [pmc.ncbi.nlm.nih.gov]
- 14. A new erythrose 4-phosphate dehydrogenase coupled assay for transketolase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Identification of catalytically important residues in yeast transketolase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. [Kinetic properties of transketolase from the rat liver in a reaction with xylulose-5-phosphate and ribose-5-phosphate] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. Kinetic study of the H103A mutant yeast transketolase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. rfums-bigtree.s3.amazonaws.com [rfums-bigtree.s3.amazonaws.com]
- 19. Vitamin B(1) status assessed by direct measurement of thiamin pyrophosphate in erythrocytes or whole blood by HPLC: comparison with erythrocyte transketolase activation assay - PubMed [pubmed.ncbi.nlm.nih.gov]
Transketolase: A Pivotal Therapeutic Target in Hepatocellular Carcinoma
An In-depth Technical Guide for Researchers and Drug Development Professionals
Executive Summary
Hepatocellular carcinoma (HCC) remains a significant global health challenge with limited therapeutic options, necessitating the identification of novel molecular targets. Transketolase (TKT), a key enzyme in the non-oxidative branch of the pentose phosphate pathway (PPP), has emerged as a critical player in HCC pathogenesis. Upregulated in HCC tissues and cell lines, elevated TKT expression correlates with poor patient prognosis, promoting tumor growth, metastasis, and resistance to therapy. This technical guide provides a comprehensive overview of TKT's role in HCC, detailing its involvement in metabolic reprogramming and oncogenic signaling. We present quantitative data on TKT expression and the effects of its inhibition, alongside detailed experimental protocols for key assays, to facilitate further research and the development of TKT-targeted therapies for HCC.
Introduction: The Emerging Role of Transketolase in HCC
Hepatocellular carcinoma is a highly aggressive malignancy characterized by profound metabolic alterations that support rapid cell proliferation and survival. One of the central metabolic pathways implicated in HCC is the pentose phosphate pathway (PPP). The PPP's non-oxidative branch, primarily regulated by transketolase (TKT), is crucial for producing ribose-5-phosphate, a precursor for nucleotide biosynthesis, and nicotinamide adenine dinucleotide phosphate (NADPH), a key antioxidant.[1][2]
In HCC, TKT is significantly upregulated in tumor tissues compared to adjacent non-tumorous liver tissue.[1][3] This overexpression is associated with aggressive clinicopathological features, including larger tumor size, venous invasion, and microsatellite formation, ultimately leading to a poorer prognosis for patients.[1][4] The pivotal role of TKT extends beyond metabolic reprogramming; it actively promotes HCC cell migration, invasion, angiogenesis, and tumorigenesis.[1][5] Both genetic knockdown and pharmacological inhibition of TKT have been shown to suppress HCC progression in vitro and in vivo, highlighting its potential as a promising therapeutic target.[4][6][7] This guide will delve into the molecular mechanisms underpinning TKT's function in HCC and provide the necessary technical information to investigate and target this critical enzyme.
TKT in HCC: Signaling Pathways and Molecular Mechanisms
TKT's contribution to HCC progression is multifaceted, involving both its canonical metabolic function within the PPP and non-metabolic roles.
The Pentose Phosphate Pathway and Metabolic Reprogramming
TKT catalyzes the reversible transfer of a two-carbon unit from a ketose donor to an aldose acceptor, facilitating the interconversion of sugar phosphates in the non-oxidative PPP. This process is vital for generating ribose-5-phosphate for DNA and RNA synthesis and for producing NADPH to counteract oxidative stress by maintaining a reduced glutathione pool.[2][8] Cancer cells, including HCC, exhibit a high demand for both nucleotides and antioxidants to sustain their rapid proliferation and survive in a hostile tumor microenvironment.[2][7] By redirecting glycolytic intermediates into the PPP, TKT fuels these anabolic and antioxidant needs of HCC cells.[9]
References
- 1. artscimedia.case.edu [artscimedia.case.edu]
- 2. StarrLab - Soft Agar Colony Formation Assay [sites.google.com]
- 3. researchgate.net [researchgate.net]
- 4. protocols.io [protocols.io]
- 5. Soft Agar Colony Formation Assay - Creative Bioarray - Creative Bioarray | Creative Bioarray [creative-bioarray.com]
- 6. Soft–Agar colony Formation Assay [en.bio-protocol.org]
- 7. Establishment of an orthotopic transplantation tumor model of hepatocellular carcinoma in mice - PMC [pmc.ncbi.nlm.nih.gov]
- 8. 2.4. Wound-healing assay [bio-protocol.org]
- 9. Regulation of Cell Cycle-Related Damage/Repair Mechanism and Oxidative Stress Status by Oroxylin A in Hepatocellular Carcinoma Cells - PMC [pmc.ncbi.nlm.nih.gov]
Methodological & Application
Application Notes and Protocols: In Vitro Enzyme Assay for Transketolase Inhibitors
Topic: Transketolase-IN-3 Protocol for In Vitro Enzyme Assay
Audience: Researchers, scientists, and drug development professionals.
Introduction
Transketolase (TKT) is a crucial enzyme in the pentose phosphate pathway (PPP), responsible for the reversible transfer of a two-carbon ketol unit from a ketose donor to an aldose acceptor.[1][2] This process is vital for the synthesis of nucleotide precursors and for the production of NADPH, which is essential for reductive biosynthesis and maintaining redox balance.[2][3] TKT requires thiamine diphosphate (ThDP) and a divalent cation like Ca2+ or Mg2+ as cofactors for its catalytic activity.[3][4] Given its central role in cellular metabolism, TKT is a potential therapeutic target for various diseases, including cancer.[5][6] These application notes provide a detailed protocol for an in vitro enzyme assay to screen and characterize inhibitors of transketolase, such as a hypothetical compound "this compound".
Principle of the Assay
The activity of transketolase is commonly measured using a coupled enzyme assay.[4] In this system, the product of the transketolase reaction, glyceraldehyde-3-phosphate (G3P), is converted through a series of reactions that ultimately lead to the oxidation of NADH to NAD+. The decrease in NADH concentration is monitored by measuring the reduction in absorbance at 340 nm.[7] This spectrophotometric method provides a sensitive and continuous measure of transketolase activity.[7]
The coupled reactions are as follows:
-
Transketolase Reaction: Xylulose-5-phosphate (X5P) + Ribose-5-phosphate (R5P) ⇌ Sedoheptulose-7-phosphate (S7P) + Glyceraldehyde-3-phosphate (G3P)
-
Coupling Reactions:
-
Glyceraldehyde-3-phosphate (G3P) ⇌ Dihydroxyacetone phosphate (DHAP) (catalyzed by Triosephosphate Isomerase - TPI)
-
Dihydroxyacetone phosphate (DHAP) + NADH + H+ ⇌ Glycerol-3-phosphate + NAD+ (catalyzed by Glycerol-3-phosphate Dehydrogenase - GDH)
-
The rate of NADH consumption is directly proportional to the rate of G3P production by transketolase.
Signaling Pathway Diagram
References
- 1. Transketolase - Wikipedia [en.wikipedia.org]
- 2. researchgate.net [researchgate.net]
- 3. The Crystal Structure of Human Transketolase and New Insights into Its Mode of Action - PMC [pmc.ncbi.nlm.nih.gov]
- 4. The mechanism of a one-substrate transketolase reaction - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Synthesis, in vitro and in vivo activity of thiamine antagonist transketolase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Erythrocyte transketolase activity coefficient (ETKAC) assay protocol for the assessment of thiamine status - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for the Use of Transketolase-IN-3 in Cell Culture Experiments
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides a comprehensive guide for the utilization of Transketolase-IN-3 in cell culture experiments. Transketolase (TKT) is a pivotal enzyme in the pentose phosphate pathway (PPP), a metabolic route crucial for cell proliferation and redox homeostasis. The upregulation of TKT is a hallmark of many cancers, making it a compelling target for therapeutic intervention. This compound is a potent inhibitor of TKT. While it has demonstrated herbicidal activity, its application in mammalian cell culture for drug development is an emerging area of investigation. These notes offer detailed protocols for evaluating the effects of this compound on cancer cells, including assays for cell viability, enzyme activity, cell cycle progression, and apoptosis. The provided methodologies are based on established techniques for characterizing transketolase inhibitors and serve as a robust framework for investigating this novel compound.
Introduction: Transketolase as a Therapeutic Target
Transketolase (TKT) is a thiamine pyrophosphate (TPP)-dependent enzyme that functions as a key component of the non-oxidative branch of the pentose phosphate pathway (PPP).[1][2] The PPP is essential for the production of nicotinamide adenine dinucleotide phosphate (NADPH), a crucial reductant in antioxidant defense, and for the synthesis of ribose-5-phosphate, a precursor for nucleotides and nucleic acids.[1] Cancer cells exhibit a heightened reliance on the PPP to support rapid proliferation and to mitigate increased oxidative stress.[1][3][4]
The transketolase enzyme family consists of TKT, transketolase-like 1 (TKTL1), and transketolase-like 2 (TKTL2).[3][5] Notably, TKT and TKTL1 are frequently overexpressed in a wide range of human cancers, and their elevated levels often correlate with poor patient prognosis.[3][4] By catalyzing the reversible transfer of a two-carbon unit from ketose donors to aldose acceptors, TKT provides a critical link between the PPP and glycolysis.[2][6] Inhibition of TKT disrupts this metabolic nexus, leading to decreased production of biosynthetic precursors and impaired antioxidant capacity, ultimately culminating in the suppression of cancer cell growth. This makes TKT an attractive target for the development of novel anticancer agents.
Mechanism of Action of Transketolase Inhibitors
Transketolase inhibitors, such as the thiamine antagonist oxythiamine, exert their effects by blocking the catalytic activity of TKT.[7][8] This inhibition disrupts the non-oxidative PPP, leading to a cascade of cellular events. The primary consequences include a reduction in the synthesis of ribose-5-phosphate, which is essential for nucleotide production, and a decrease in the generation of NADPH. The depletion of NADPH compromises the cell's ability to counteract reactive oxygen species (ROS), leading to increased oxidative stress. The culmination of these effects can result in cell cycle arrest and the induction of apoptosis.[7][8]
Caption: Proposed mechanism of action for this compound.
Experimental Workflow for Inhibitor Evaluation
A systematic approach is recommended to characterize the cellular effects of this compound. The workflow begins with determining the cytotoxic potential of the inhibitor, followed by mechanistic studies to elucidate its mode of action.
Caption: Experimental workflow for this compound evaluation.
Detailed Experimental Protocols
Cell Culture and Maintenance
-
Recommended Cell Lines: A549 (non-small cell lung cancer), MIA PaCa-2 (pancreatic cancer), and HeLa (cervical cancer) are suitable starting points.
-
Culture Medium: Use the appropriate medium for each cell line, typically Dulbecco's Modified Eagle Medium (DMEM) or Minimum Essential Medium (MEM), supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin.
-
Growth Conditions: Maintain cell cultures in a humidified incubator at 37°C with a 5% CO2 atmosphere. Subculture cells when they reach approximately 80% confluency to ensure they are in the logarithmic growth phase for experiments.[7][8]
Preparation of Inhibitor Solutions
-
Stock Solution: Prepare a high-concentration stock solution of this compound (e.g., 10-100 mM) in sterile dimethyl sulfoxide (DMSO).[9]
-
Storage: Aliquot the stock solution into smaller volumes and store at -20°C or -80°C to minimize freeze-thaw cycles.
-
Working Solutions: On the day of the experiment, thaw an aliquot of the stock solution and dilute it to the desired final concentrations in fresh, pre-warmed complete culture medium. Ensure that the final concentration of DMSO in the culture medium does not exceed a non-toxic level, typically below 0.1%.
Cell Viability Assay
This assay is performed to determine the concentration of this compound that inhibits cell growth by 50% (IC50).
-
Methodology:
-
Seed cells into 96-well plates at a density of 1-2 x 10^4 cells per well and allow them to attach overnight.[7][8]
-
The following day, replace the medium with fresh medium containing serial dilutions of this compound (e.g., from 0.1 µM to 100 µM). Include a vehicle control group treated with the same concentration of DMSO as the highest inhibitor concentration.
-
Incubate the plates for 24, 48, and 72 hours.[7]
-
At the end of the incubation period, add 10 µL of Cell Counting Kit-8 (CCK-8) solution to each well and incubate for 1-4 hours at 37°C.[7]
-
Measure the absorbance at 450 nm using a microplate reader.
-
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. Use a suitable software package (e.g., GraphPad Prism) to plot a dose-response curve and calculate the IC50 value.
Table 1: IC50 Values of Known Transketolase Inhibitors in Cancer Cell Lines
| Inhibitor | Cell Line | IC50 Value (µM) | Reference |
| Oxythiamine | MIA PaCa-2 | 14.95 | [10] |
| Oxythiamine | A549 | ~10 (for initial effects) | [7] |
| Oxythiamine | HeLa | 36 (GI50) | [10][11] |
| 2'-Methylthiamine | HeLa | 107 (GI50) | [11] |
Transketolase Activity Assay
This assay directly measures the effect of this compound on the enzymatic activity of TKT within the cells.
-
Methodology:
-
Plate cells and treat them with this compound at concentrations around the predetermined IC50 value for 24 or 48 hours.
-
Harvest the cells and prepare cell lysates using a suitable lysis buffer.[12]
-
Determine the total protein concentration of the lysates using a bicinchoninic acid (BCA) protein assay.
-
Measure the TKT activity in the lysates using a commercially available Transketolase Activity Assay Kit or a published spectrophotometric method that monitors the rate of NADH consumption at 340 nm.[12]
-
-
Data Analysis: Normalize the TKT activity to the total protein concentration in each sample. Express the TKT activity of the treated groups as a percentage of the vehicle control.
Cell Cycle Analysis
This assay determines if this compound induces cell cycle arrest.
-
Methodology:
-
Treat cells with this compound at concentrations equivalent to 1x and 2x the IC50 value for 24 or 48 hours.
-
Harvest the cells, wash with phosphate-buffered saline (PBS), and fix them in ice-cold 70% ethanol overnight at -20°C.[7]
-
After fixation, wash the cells and resuspend them in a staining solution containing propidium iodide (PI) and RNase A.[7]
-
Incubate the cells for 15-30 minutes at room temperature in the dark.
-
Analyze the cellular DNA content using a flow cytometer.
-
-
Data Analysis: Quantify the percentage of cells in each phase of the cell cycle (G0/G1, S, and G2/M).
Apoptosis Assay
This assay is used to determine if the cytotoxic effects of this compound are mediated through the induction of apoptosis.
-
Methodology:
-
Treat cells with this compound as described for the cell cycle analysis.
-
Harvest the cells and wash them with cold PBS.
-
Resuspend the cells in Annexin V binding buffer.
-
Add Annexin V-FITC and PI to the cell suspension and incubate for 15 minutes at room temperature in the dark.[7]
-
Analyze the stained cells by flow cytometry.
-
-
Data Analysis: Differentiate and quantify the populations of viable, early apoptotic, late apoptotic, and necrotic cells.
Data Presentation and Interpretation
For clarity and ease of comparison, all quantitative data should be summarized in well-structured tables.
Table 2: Representative Data Summary for a TKT Inhibitor in a Cancer Cell Line
| Experimental Assay | Parameter Measured | Vehicle Control | Inhibitor (IC50) | Inhibitor (2x IC50) |
| Cell Viability | % of Control | 100% | 50% | 25% |
| TKT Activity | % of Control | 100% | 45% | 20% |
| Cell Cycle | % Cells in G0/G1 | 55% | 70% | 80% |
| % Cells in S | 30% | 20% | 10% | |
| % Cells in G2/M | 15% | 10% | 10% | |
| Apoptosis | % Early Apoptotic Cells | 3% | 18% | 30% |
| % Late Apoptotic Cells | 2% | 12% | 25% |
Note: The data presented in this table are illustrative and serve as an example of expected trends.
By adhering to these detailed protocols and data presentation guidelines, researchers can effectively investigate the cellular effects of this compound and assess its potential as a novel therapeutic agent for the treatment of cancer.
References
- 1. pnas.org [pnas.org]
- 2. Transketolase in human Müller cells is critical to resist light stress through the pentose phosphate and NRF2 pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 3. The role of transketolase in human cancer progression and therapy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. The Crystal Structure of Human Transketolase and New Insights into Its Mode of Action - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Transketolase - Wikipedia [en.wikipedia.org]
- 7. A dose- and time-dependent effect of oxythiamine on cell growth inhibition in non-small cell lung cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Inhibition of transketolase by oxythiamine altered dynamics of protein signals in pancreatic cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Oxythiamine chloride hydrochloride | Mechanism | Concentration [selleckchem.com]
- 10. In Vitro and In Silico Studies on Cytotoxic Properties of Oxythiamine and 2′-Methylthiamine - PMC [pmc.ncbi.nlm.nih.gov]
- 11. In Vitro and In Silico Studies on Cytotoxic Properties of Oxythiamine and 2'-Methylthiamine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Downregulation of Transketolase Activity Is Related to Inhibition of Hippocampal Progenitor Cell Proliferation Induced by Thiamine Deficiency - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Transketolase Inhibitors in Animal Xenograft Models
Note: Extensive searches for a specific compound designated "Transketolase-IN-3" did not yield any publicly available information. Therefore, these application notes and protocols are based on a well-characterized transketolase (TKT) inhibitor, Oroxylin A , as a representative example for researchers investigating the therapeutic potential of TKT inhibition in cancer.
Introduction
Transketolase (TKT) is a critical enzyme in the non-oxidative branch of the pentose phosphate pathway (PPP).[1][2][3] It plays a vital role in producing ribose-5-phosphate for nucleotide synthesis and NADPH for antioxidant defense.[3] In many cancer types, TKT is upregulated to meet the metabolic demands of rapid proliferation and to counteract oxidative stress, making it an attractive target for cancer therapy.[1][4][5] Inhibition of TKT can disrupt cancer cell metabolism, leading to reduced proliferation, induction of apoptosis, and suppression of tumor growth.[1][3] These notes provide detailed protocols for the use of a TKT inhibitor in animal xenograft models, based on preclinical studies with Oroxylin A.
Data Presentation
The following table summarizes the quantitative data from a study using the TKT inhibitor Oroxylin A in a hepatocellular carcinoma (HCC) xenograft model.
| Cell Line | Animal Model | TKT Inhibitor | Dosage | Administration Route | Treatment Schedule | Outcome | Reference |
| HepG2 | Male BALB/c nude mice | Oroxylin A | 80 mg/kg | Intraperitoneal injection | Daily for 14 days | Significant tumor growth inhibition | [6] |
| SMMC-7721 | Male BALB/c nude mice | Oroxylin A | 80 mg/kg | Intraperitoneal injection | Daily for 14 days | Significant tumor growth inhibition | [6] |
Signaling Pathway
Inhibition of Transketolase by Oroxylin A has been shown to suppress the non-oxidative pentose phosphate pathway and activate p53 signaling.[3] This leads to an accumulation of PPP substrates and a decrease in downstream products essential for nucleotide biosynthesis and redox balance.
Caption: TKT inhibition by Oroxylin A blocks the PPP, leading to p53 activation and tumor suppression.
Experimental Protocols
Animal Xenograft Model Establishment
-
Cell Culture: Culture human hepatocellular carcinoma cell lines (e.g., HepG2, SMMC-7721) in appropriate media (e.g., DMEM supplemented with 10% fetal bovine serum and 1% penicillin-streptomycin) at 37°C in a humidified atmosphere with 5% CO2.
-
Animal Housing: House male BALB/c nude mice (4-6 weeks old) in a specific-pathogen-free (SPF) environment with a 12-hour light/dark cycle and ad libitum access to food and water.
-
Tumor Cell Implantation:
-
Harvest cancer cells during the logarithmic growth phase and resuspend in sterile phosphate-buffered saline (PBS) at a concentration of 2 x 10^7 cells/mL.
-
Subcutaneously inject 100 µL of the cell suspension into the right flank of each mouse.
-
-
Tumor Growth Monitoring:
-
Monitor tumor growth by measuring the length (L) and width (W) of the tumor with calipers every 2-3 days.
-
Calculate tumor volume (V) using the formula: V = (L × W^2) / 2.
-
Initiate treatment when the average tumor volume reaches approximately 100-150 mm³.
-
TKT Inhibitor Preparation and Administration
-
Drug Formulation:
-
Prepare a stock solution of Oroxylin A in a suitable solvent (e.g., DMSO).
-
For in vivo administration, dilute the stock solution with a vehicle such as a mixture of saline, polyethylene glycol 400, and Tween 80 to achieve the desired final concentration and a DMSO concentration of less than 5%.
-
-
Dosage and Administration:
-
Administer Oroxylin A at a dose of 80 mg/kg body weight.
-
Deliver the treatment via intraperitoneal (i.p.) injection.
-
Treat the animals daily for a period of 14-21 days.
-
A control group should receive vehicle injections following the same schedule.
-
Evaluation of Anti-Tumor Efficacy
-
Tumor Volume and Body Weight: Continue to monitor tumor volume and mouse body weight throughout the treatment period.
-
Endpoint: At the end of the treatment period (or when tumors in the control group reach a predetermined size), euthanize the mice.
-
Tumor Excision and Analysis:
-
Excise the tumors and measure their final weight.
-
Fix a portion of the tumor tissue in 10% formalin for immunohistochemical (IHC) analysis (e.g., for TKT expression, Ki-67 for proliferation, and TUNEL for apoptosis).
-
Snap-freeze the remaining tumor tissue in liquid nitrogen for subsequent molecular analyses such as Western blotting (to assess levels of TKT and p53 signaling proteins) and metabolomics.
-
Caption: Workflow for evaluating a TKT inhibitor in a mouse xenograft model.
References
- 1. Inhibition of Transketolase Improves the Prognosis of Colorectal Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Transketolase - Wikipedia [en.wikipedia.org]
- 3. Novel transketolase inhibitor oroxylin A suppresses the non-oxidative pentose phosphate pathway and hepatocellular carcinoma tumour growth in mice and patient-derived organoids - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. The role of transketolase in human cancer progression and therapy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. zyagnum.com [zyagnum.com]
- 6. Novel transketolase inhibitor oroxylin A suppresses the non‐oxidative pentose phosphate pathway and hepatocellular carcinoma tumour growth in mice and patient‐derived organoids - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Transketolase-IN-3 in Metabolic Flux Analysis
For Researchers, Scientists, and Drug Development Professionals
Introduction
Transketolase (TKT) is a pivotal enzyme in the non-oxidative branch of the pentose phosphate pathway (PPP), playing a crucial role in cellular metabolism. It facilitates the reversible transfer of a two-carbon unit from a ketose donor to an aldose acceptor, thereby linking the PPP with glycolysis.[1][2] This function is vital for the production of NADPH, which is essential for antioxidant defense and reductive biosynthesis, and for the synthesis of ribose-5-phosphate, a precursor for nucleotides.[2][3] Given its central role, particularly in cancer cells which often exhibit upregulated PPP activity to support rapid proliferation and combat oxidative stress, TKT has emerged as a promising target for therapeutic intervention.[4][5][6][7]
Transketolase-IN-3 (TKT-IN-3) is a potent inhibitor of transketolase. While primarily characterized for its herbicidal activity, its utility as a tool compound in studying metabolic pathways in mammalian cells is of significant interest. These application notes provide a comprehensive guide for the use of TKT-IN-3 in metabolic flux analysis (MFA) to investigate the consequences of TKT inhibition on cellular metabolism.
Disclaimer: Scientific literature detailing the specific use of this compound in mammalian cell-based metabolic flux analysis is limited. The following protocols and data are presented as illustrative examples based on the known function of transketolase and established methodologies for metabolic flux analysis using other TKT inhibitors. Researchers should perform initial dose-response and toxicity studies to determine the optimal concentration and treatment duration for their specific cell line and experimental conditions.
Product Information
| Feature | Description |
| Product Name | This compound |
| CAS Number | 2757552-03-5 |
| Molecular Formula | Not publicly available |
| Molecular Weight | Not publicly available |
| Description | A potent inhibitor of transketolase (TKT). |
| Primary Application | Research tool for studying metabolic pathways; herbicidal activity. |
| Solubility | Soluble in DMSO. |
| Storage | Store at -20°C for short-term and -80°C for long-term. |
Mechanism of Action
Transketolase catalyzes two key reversible reactions in the non-oxidative PPP:
-
Fructose-6-Phosphate + Glyceraldehyde-3-Phosphate ⇔ Erythrose-4-Phosphate + Xylulose-5-Phosphate
-
Sedoheptulose-7-Phosphate + Glyceraldehyde-3-Phosphate ⇔ Ribose-5-Phosphate + Xylulose-5-Phosphate
By inhibiting TKT, this compound is expected to block these reactions, leading to an accumulation of TKT substrates (e.g., xylulose-5-phosphate, ribose-5-phosphate) and a depletion of its products (e.g., glyceraldehyde-3-phosphate, sedoheptulose-7-phosphate, erythrose-4-phosphate). This disruption will consequently impact downstream metabolic pathways, including glycolysis, nucleotide biosynthesis, and the cellular redox state.
Key Applications in Metabolic Flux Analysis
-
Elucidating the role of the non-oxidative PPP in cancer metabolism: Quantify the contribution of TKT to glucose metabolism and biomass production in cancer cells.
-
Investigating metabolic reprogramming: Study how cancer cells adapt their metabolic networks in response to TKT inhibition.
-
Assessing the impact on redox homeostasis: Measure the effect of TKT inhibition on NADPH production and the cellular response to oxidative stress.
-
Identifying metabolic vulnerabilities: Determine if TKT inhibition sensitizes cancer cells to other therapeutic agents.
Experimental Protocols
Protocol 1: Determination of IC50 for this compound
Objective: To determine the concentration of this compound that inhibits 50% of cell viability in the chosen cell line.
Materials:
-
Cancer cell line of interest (e.g., A549, HCT116)
-
Complete cell culture medium
-
This compound (stock solution in DMSO)
-
96-well plates
-
Cell viability reagent (e.g., MTT, CellTiter-Glo®)
-
Plate reader
Procedure:
-
Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and allow them to adhere overnight.
-
Prepare a serial dilution of this compound in complete cell culture medium. A typical concentration range to start with is 0.01 µM to 100 µM. Include a DMSO-only vehicle control.
-
Remove the old medium from the cells and add 100 µL of the medium containing the different concentrations of TKT-IN-3 or vehicle control.
-
Incubate the plate for a period relevant to your planned flux analysis experiment (e.g., 24, 48, or 72 hours).
-
Add the cell viability reagent to each well according to the manufacturer's instructions.
-
Measure the absorbance or luminescence using a plate reader.
-
Calculate the percentage of cell viability for each concentration relative to the vehicle control.
-
Plot the cell viability against the log of the inhibitor concentration and determine the IC50 value using a non-linear regression curve fit.
Protocol 2: ¹³C-Metabolic Flux Analysis using [1,2-¹³C₂]-Glucose
Objective: To quantify the metabolic flux through the PPP and glycolysis upon TKT inhibition. [1,2-¹³C₂]-glucose is a useful tracer as the C1 is lost as ¹³CO₂ in the oxidative PPP, allowing for the deconvolution of PPP and glycolytic fluxes.
Materials:
-
Cancer cell line of interest
-
Glucose-free DMEM
-
Dialyzed fetal bovine serum (dFBS)
-
[1,2-¹³C₂]-Glucose
-
This compound
-
6-well plates
-
Ice-cold 0.9% NaCl solution
-
Ice-cold 80% methanol
-
Cell scraper
-
Centrifuge
-
LC-MS/MS or GC-MS system
Procedure:
-
Cell Seeding: Seed cells in 6-well plates and grow to ~80% confluency.
-
Inhibitor Treatment: Treat the cells with this compound at a pre-determined concentration (e.g., at or below the IC50) for a specified duration (e.g., 24 hours). Include a vehicle control group.
-
Isotope Labeling: a. Prepare the labeling medium: Glucose-free DMEM supplemented with 10% dFBS and 10 mM [1,2-¹³C₂]-Glucose. b. Aspirate the medium from the wells, wash once with pre-warmed PBS. c. Add the labeling medium (containing TKT-IN-3 or vehicle) to the cells and incubate for a time sufficient to reach isotopic steady-state (typically 6-24 hours).
-
Metabolite Extraction: a. Place the culture plates on ice and aspirate the labeling medium. b. Quickly wash the cells twice with ice-cold 0.9% NaCl. c. Add 1 mL of ice-cold 80% methanol to each well to quench metabolism. d. Scrape the cells and transfer the cell lysate to a microcentrifuge tube. e. Vortex vigorously and incubate at -20°C for 1 hour to precipitate proteins. f. Centrifuge at 14,000 x g for 10 minutes at 4°C. g. Transfer the supernatant containing the metabolites to a new tube and dry under a stream of nitrogen or using a vacuum concentrator.
-
Sample Analysis: a. Reconstitute the dried metabolites in a suitable solvent for LC-MS/MS or GC-MS analysis. b. Analyze the mass isotopomer distributions of key metabolites in the PPP and glycolysis (e.g., glucose-6-phosphate, fructose-6-phosphate, ribose-5-phosphate, sedoheptulose-7-phosphate, lactate, citrate).
-
Flux Calculation: Use a metabolic flux analysis software (e.g., INCA, Metran) to calculate the metabolic fluxes by fitting the measured mass isotopomer distributions to a metabolic network model.
Expected Quantitative Data and Presentation
The following tables illustrate the expected changes in metabolite levels and metabolic fluxes upon treatment with a potent TKT inhibitor. The values are hypothetical and should be replaced with experimental data.
Table 1: Relative Abundance of Key PPP and Glycolytic Intermediates
| Metabolite | Vehicle Control (Relative Abundance) | TKT-IN-3 Treated (Relative Abundance) | Fold Change |
| Glucose-6-Phosphate | 1.00 | 1.10 | 1.1 |
| Fructose-6-Phosphate | 1.00 | 1.05 | 1.05 |
| Xylulose-5-Phosphate | 1.00 | 3.50 | 3.5 |
| Ribose-5-Phosphate | 1.00 | 2.80 | 2.8 |
| Sedoheptulose-7-Phosphate | 1.00 | 0.40 | 0.4 |
| Erythrose-4-Phosphate | 1.00 | 0.35 | 0.35 |
| Glyceraldehyde-3-Phosphate | 1.00 | 0.70 | 0.7 |
| Lactate | 1.00 | 0.65 | 0.65 |
Table 2: Metabolic Fluxes through Central Carbon Metabolism (normalized to glucose uptake rate of 100)
| Reaction | Vehicle Control (Relative Flux) | TKT-IN-3 Treated (Relative Flux) | % Change |
| Glucose Uptake | 100 | 95 | -5% |
| Glycolysis (G6P -> Pyr) | 85 | 70 | -17.6% |
| Oxidative PPP (G6P -> R5P) | 15 | 25 | +66.7% |
| Transketolase (TKT) | 10 | 1 | -90% |
| Lactate Secretion | 75 | 60 | -20% |
| TCA Cycle (Citrate Synthase) | 10 | 8 | -20% |
| Nucleotide Synthesis (from R5P) | 5 | 3 | -40% |
Visualizations
References
- 1. Evaluation of binding, affinity and metabolic regulatory activity of a transketolase inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. 阿拉丁试剂,T1497777,2757552-03-5,this compound销售,采购,样品 [jskchem.com]
- 3. 2757552-03-5|this compound|BLD Pharm [bldpharm.com]
- 4. arctomsci.com [arctomsci.com]
- 5. medchemexpress.com [medchemexpress.com]
- 6. Evidence for transketolase-like TKTL1 flux in CHO cells based on parallel labeling experiments and 13C-metabolic flux analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Novel transketolase inhibitor oroxylin A suppresses the non‐oxidative pentose phosphate pathway and hepatocellular carcinoma tumour growth in mice and patient‐derived organoids - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Studying Redox Homeostasis in Cancer Cells Using Transketolase Inhibitors
For Researchers, Scientists, and Drug Development Professionals
Introduction: Transketolase as a Gatekeeper of Redox Homeostasis in Cancer
Cancer cells exhibit a reprogrammed metabolism characterized by increased glucose uptake and utilization to support their rapid proliferation and survival. A key metabolic pathway that is often upregulated in cancer is the Pentose Phosphate Pathway (PPP).[1][2][3] The PPP is crucial for producing NADPH, the primary cellular reductant, and precursors for nucleotide biosynthesis.[4][5][6] Transketolase (TKT) is a pivotal enzyme in the non-oxidative branch of the PPP, playing a critical role in maintaining redox homeostasis by regulating the production of NADPH.[1][3][6] NADPH is essential for regenerating reduced glutathione (GSH), a key antioxidant that neutralizes reactive oxygen species (ROS), thus protecting cancer cells from oxidative stress-induced damage and apoptosis.[2][7]
Elevated TKT expression has been observed in various cancers, including hepatocellular carcinoma, breast cancer, and colorectal cancer, and is often associated with poor prognosis.[8][9][10] This makes TKT a compelling therapeutic target for cancer therapy. By inhibiting TKT, it is possible to disrupt the delicate redox balance in cancer cells, leading to an accumulation of ROS and rendering them more susceptible to cell death.
Transketolase-IN-3 is a potent inhibitor of Transketolase. While specific data on its application in cancer research is emerging, its utility can be inferred from studies with other well-characterized TKT inhibitors. This document provides detailed protocols and application notes for using TKT inhibitors, with Oroxylin A as a representative example, to investigate redox homeostasis in cancer cells.
Quantitative Data: Potency of TKT Inhibitors in Cancer Cell Lines
The half-maximal inhibitory concentration (IC50) is a measure of the potency of a compound in inhibiting a specific biological or biochemical function. The following table summarizes the IC50 values of the TKT inhibitor Oroxylin A against various hepatocellular carcinoma cell lines.
| Cell Line | Cancer Type | TKT Inhibitor | IC50 (µM) at 48h | IC50 (µM) at 72h |
| HepG2 | Hepatocellular Carcinoma | Oroxylin A | 17.2[8] | 6.8[8] |
| SMMC-7721 | Hepatocellular Carcinoma | Oroxylin A | >25 (viability reduced by ~49% at 25 µM)[8] | Not Reported |
| Huh-7 | Hepatocellular Carcinoma | Oroxylin A | >25 (viability reduced by ~65% at 25 µM)[8] | Not Reported |
| Hep3B | Hepatocellular Carcinoma | Oroxylin A | >25 (viability reduced by ~60% at 25 µM)[8] | Not Reported |
| SK-hep-1 | Hepatocellular Carcinoma | Oroxylin A | >25 (viability reduced by ~45% at 25 µM)[8] | Not Reported |
Signaling Pathway and Experimental Workflow
TKT-Mediated Redox Homeostasis Pathway
Caption: TKT's role in the PPP and redox homeostasis.
Experimental Workflow for Investigating TKT Inhibition
Caption: Workflow for studying TKT inhibitor effects.
Logical Relationship of TKT Inhibition and Redox Imbalance
References
- 1. pnas.org [pnas.org]
- 2. be-accepted.com [be-accepted.com]
- 3. pnas.org [pnas.org]
- 4. The Crystal Structure of Human Transketolase and New Insights into Its Mode of Action - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Transketolase - Wikipedia [en.wikipedia.org]
- 6. Transketolase in human Müller cells is critical to resist light stress through the pentose phosphate and NRF2 pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 7. The Two-Species Model of transketolase explains donor substrate-binding, inhibition and heat-activation - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Novel transketolase inhibitor oroxylin A suppresses the non‐oxidative pentose phosphate pathway and hepatocellular carcinoma tumour growth in mice and patient‐derived organoids - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Inhibition of Transketolase Improves the Prognosis of Colorectal Cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. aacrjournals.org [aacrjournals.org]
Application Notes and Protocols for Transketolase Inhibitors in Cancer Cell Apoptosis
Disclaimer: While the following application notes and protocols are provided for "Transketolase-IN-3," a potent transketolase (TK) inhibitor, public domain research on its specific application in inducing apoptosis in cancer cell lines is not available. The data and methodologies presented here are based on studies of other known transketolase inhibitors, such as Oxythiamine and N3PT, and should be adapted and validated for this compound in your specific experimental context.
Introduction
Transketolase (TKT) is a key enzyme in the non-oxidative branch of the pentose phosphate pathway (PPP).[1][2][3] This pathway is crucial for the synthesis of nucleotide precursors and the production of NADPH, which is essential for antioxidant defense and reductive biosynthesis. In many types of cancer, TKT is upregulated to support rapid cell proliferation and to counteract increased oxidative stress.[2][4][5] Therefore, inhibiting TKT presents a promising therapeutic strategy to selectively target cancer cells by disrupting their metabolism, leading to cell cycle arrest and apoptosis.[1][6] this compound is a potent inhibitor of TKT.[3] These notes provide an overview of its potential application in cancer research and detailed protocols for evaluating its efficacy.
Mechanism of Action
Inhibition of transketolase by a specific inhibitor like this compound is expected to disrupt the pentose phosphate pathway. This disruption leads to a decreased production of ribose-5-phosphate, a critical component for nucleotide synthesis, thereby hindering DNA and RNA production necessary for rapidly dividing cancer cells.[1] Furthermore, the reduction in NADPH levels compromises the cancer cells' ability to counteract oxidative stress, leading to an accumulation of reactive oxygen species (ROS).[2][5] This increase in ROS can damage cellular components and trigger apoptotic signaling pathways.
Signaling Pathways
The induction of apoptosis by TKT inhibition can involve multiple signaling pathways. Based on studies with other TKT inhibitors, the following pathways are likely to be modulated:
-
Notch Signaling Pathway: Inhibition of TKT has been shown to downregulate the Notch signaling pathway, which is involved in cancer cell proliferation and survival.[1]
-
α-Ketoglutarate Signaling Pathway: TKT inhibition can lead to an increase in α-ketoglutarate levels, which in turn can suppress breast cancer metastasis.[6]
-
Oxidative Stress-Mediated Pathways: The accumulation of ROS due to TKT inhibition can activate stress-induced pathways leading to apoptosis.[2][5]
Caption: Proposed mechanism of this compound induced apoptosis.
Quantitative Data Summary
The following tables summarize representative quantitative data obtained from studies on various TKT inhibitors in different cancer cell lines. This data can serve as a reference for designing experiments with this compound.
Table 1: IC50 Values of TKT Inhibitors in Cancer Cell Lines
| TKT Inhibitor | Cancer Cell Line | IC50 (µM) | Reference |
| Oxythiamine | Breast Cancer (TNBC) | Varies | [6] |
| N3PT | Colorectal Cancer (HCT116) | Not specified as direct cytotoxicity | [1] |
Table 2: Apoptosis Induction by TKT Inhibition
| TKT Inhibition Method | Cancer Cell Line | Treatment | Apoptosis Rate (%) | Reference |
| TKT siRNA | Colorectal Cancer (HCT116) | 72h | Significantly increased | [1] |
| Oxythiamine | Breast Cancer (TNBC) | Varies | Enhanced cell death with chemotherapy | [6] |
Experimental Protocols
Here are detailed protocols for key experiments to evaluate the apoptotic effects of this compound on cancer cell lines.
Cell Viability Assay (MTT Assay)
This protocol is to determine the cytotoxic effects of this compound and to calculate its IC50 value.
Caption: Workflow for the MTT cell viability assay.
Materials:
-
Cancer cell line of interest
-
Complete culture medium
-
This compound
-
96-well plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells into a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C in a 5% CO2 incubator.
-
Treatment: Prepare serial dilutions of this compound in culture medium. Remove the old medium from the wells and add 100 µL of the diluted compound. Include a vehicle control (e.g., DMSO) and a no-treatment control. Incubate for 48-72 hours.
-
MTT Addition: After the incubation period, add 10 µL of MTT solution to each well.
-
Incubation: Incubate the plate for 2-4 hours at 37°C until purple formazan crystals are visible.
-
Solubilization: Add 100 µL of solubilization solution to each well and mix thoroughly by pipetting to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Plot the results and determine the IC50 value using appropriate software.
Apoptosis Assay (Annexin V-FITC/PI Staining)
This protocol is for the quantitative analysis of apoptosis and necrosis using flow cytometry.
Caption: Workflow for the Annexin V/PI apoptosis assay.
Materials:
-
Cancer cell line of interest
-
This compound
-
6-well plates
-
Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide, and Binding Buffer)
-
Phosphate-Buffered Saline (PBS)
-
Flow cytometer
Procedure:
-
Cell Treatment: Seed cells in 6-well plates and treat with the desired concentration of this compound (e.g., at its IC50 concentration) for a specified time (e.g., 24, 48 hours). Include a vehicle control.
-
Cell Harvesting: After treatment, collect both the adherent and floating cells. For adherent cells, gently trypsinize and combine with the supernatant.
-
Washing: Centrifuge the cell suspension at 300 x g for 5 minutes and wash the cells twice with cold PBS.
-
Staining: Resuspend the cell pellet in 1X Annexin V Binding Buffer at a concentration of 1 x 10^6 cells/mL.
-
Transfer 100 µL of the cell suspension to a new tube.
-
Add 5 µL of Annexin V-FITC and 5 µL of Propidium Iodide to the cell suspension.
-
Gently vortex and incubate for 15 minutes at room temperature in the dark.
-
Flow Cytometry Analysis: Add 400 µL of 1X Binding Buffer to each tube and analyze the cells immediately using a flow cytometer.
-
Live cells: Annexin V-negative and PI-negative
-
Early apoptotic cells: Annexin V-positive and PI-negative
-
Late apoptotic/necrotic cells: Annexin V-positive and PI-positive
-
Necrotic cells: Annexin V-negative and PI-positive
-
Western Blotting for Apoptosis-Related Proteins
This protocol is to detect changes in the expression of key apoptosis-related proteins following treatment with this compound.
Materials:
-
Cancer cell line of interest
-
This compound
-
Cell lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)
-
BCA Protein Assay Kit
-
SDS-PAGE gels
-
Transfer buffer
-
PVDF or nitrocellulose membranes
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (e.g., against Cleaved Caspase-3, PARP, Bcl-2, Bax, and a loading control like β-actin or GAPDH)
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate
-
Imaging system
Procedure:
-
Cell Lysis: Treat cells with this compound as desired. Lyse the cells with lysis buffer on ice.
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.
-
SDS-PAGE: Denature equal amounts of protein from each sample by boiling in Laemmli buffer and separate them on an SDS-PAGE gel.
-
Protein Transfer: Transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
Blocking: Block the membrane with blocking buffer for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the membrane with the primary antibody of interest overnight at 4°C.
-
Washing: Wash the membrane three times with TBST (Tris-Buffered Saline with 0.1% Tween 20).
-
Secondary Antibody Incubation: Incubate the membrane with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Washing: Wash the membrane three times with TBST.
-
Detection: Add the chemiluminescent substrate and visualize the protein bands using an imaging system.
-
Analysis: Quantify the band intensities and normalize to the loading control to determine the relative changes in protein expression.
References
- 1. Inhibition of Transketolase Improves the Prognosis of Colorectal Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Transketolase counteracts oxidative stress to drive cancer development - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. medchemexpress.com [medchemexpress.com]
- 4. pnas.org [pnas.org]
- 5. hub.hku.hk [hub.hku.hk]
- 6. aacrjournals.org [aacrjournals.org]
Application Notes and Protocols: Synergistic Antitumor Effects of Transketolase Inhibition in Combination with Chemotherapy
For Researchers, Scientists, and Drug Development Professionals
Disclaimer: The following application notes and protocols are for research purposes only. The specific inhibitor "Transketolase-IN-3" is not well-documented in publicly available scientific literature. Therefore, this document utilizes Oroxylin A , a known Transketolase (TKT) inhibitor, as a representative molecule to illustrate the principles and methodologies for evaluating the synergistic effects of TKT inhibition with conventional chemotherapy. The protocols provided are generalized and may require optimization for specific cell lines and experimental conditions.
Introduction
Transketolase (TKT) is a key enzyme in the non-oxidative branch of the pentose phosphate pathway (PPP). It plays a crucial role in the synthesis of ribose-5-phosphate, a precursor for nucleotide biosynthesis, and in the production of NADPH, which is essential for maintaining redox homeostasis. In many cancer types, TKT is upregulated to meet the high metabolic demands of rapidly proliferating cells. Inhibition of TKT can disrupt cancer cell metabolism, leading to reduced proliferation and increased apoptosis.
Combining TKT inhibitors with conventional chemotherapy agents presents a promising strategy to enhance antitumor efficacy. By targeting a fundamental metabolic pathway, TKT inhibition can sensitize cancer cells to the cytotoxic effects of chemotherapy. This document provides an overview of the application of a TKT inhibitor, Oroxylin A, in combination with the chemotherapeutic agent 5-fluorouracil (5-FU), and detailed protocols for preclinical evaluation.
Featured TKT Inhibitor: Oroxylin A
Oroxylin A is a flavonoid that has been identified as an inhibitor of Transketolase. It has been shown to exert antitumor effects by inducing apoptosis and has demonstrated synergistic effects when combined with chemotherapy in preclinical models.
Combination Agent: 5-Fluorouracil (5-FU)
5-Fluorouracil is a pyrimidine analog that acts as an antimetabolite, inhibiting thymidylate synthase and incorporating into RNA and DNA, leading to cytotoxicity in proliferating cancer cells. It is a commonly used chemotherapeutic agent for various solid tumors, including colorectal and hepatocellular carcinoma.
Synergistic Effects of Oroxylin A and 5-FU
Preclinical studies have shown that the combination of Oroxylin A and 5-FU results in a significant synergistic effect in inhibiting the proliferation of human colon and hepatocellular carcinoma cells.[1][2] This synergy is achieved through multiple mechanisms:
-
Enhanced Apoptosis: The combination leads to increased activation of pro-apoptotic proteins such as p53, Bax, and procaspase-3, while suppressing the anti-apoptotic protein Bcl-2.[1]
-
Modulation of Drug Metabolism: Oroxylin A can downregulate the mRNA levels of thymidine synthetase (TS) and dihydropyrimidine dehydrogenase (DPD), key enzymes in the metabolism of 5-FU, thereby increasing its effective concentration and cytotoxicity.[2]
-
COX-2 Inhibition: The synergistic effect in colon cancer cells is also linked to the inhibition of the COX-2 signaling pathway by Oroxylin A.[1]
Data Presentation
Table 1: In Vitro Synergistic Effects of Oroxylin A and 5-FU on Cancer Cell Lines
| Cell Line | Cancer Type | Drug Combination | Key Findings | Reference |
| HT-29 | Human Colon Cancer | Oroxylin A + 5-FU | Significant synergistic inhibition of cell proliferation. Suppression of Bcl-2 and activation of p53, Bax, and procaspase-3. | [1] |
| HepG2 | Human Hepatocellular Carcinoma | Oroxylin A + 5-FU | Synergistic effect with a Combination Index (CI) < 1. Downregulation of TS and DPD mRNA. Increased expression of p53 and cleaved PARP. Decreased expression of COX-2, Bcl-2, and pro-caspase-3. | [2] |
Signaling Pathways and Experimental Workflows
Caption: Signaling pathway of TKT inhibitor and chemotherapy synergy.
Caption: Experimental workflow for in vitro combination studies.
Experimental Protocols
Protocol 1: Cell Viability Assay (MTT Assay) for IC50 Determination and Combination Synergy
This protocol is adapted for determining the half-maximal inhibitory concentration (IC50) of individual drugs and for assessing the synergistic effects of their combination using the Chou-Talalay method.
Materials:
-
Cancer cell line (e.g., HT-29)
-
Complete culture medium (e.g., DMEM with 10% FBS)
-
96-well plates
-
Oroxylin A (stock solution in DMSO)
-
5-Fluorouracil (stock solution in DMSO or water)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
DMSO
-
Microplate reader
Procedure:
-
Cell Seeding:
-
Trypsinize and count cells.
-
Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete medium.
-
Incubate for 24 hours at 37°C in a 5% CO2 incubator to allow for cell attachment.
-
-
Drug Treatment (for IC50):
-
Prepare serial dilutions of Oroxylin A and 5-FU in complete medium.
-
Remove the medium from the wells and add 100 µL of the drug dilutions. Include a vehicle control (DMSO at the highest concentration used).
-
Incubate for 48-72 hours.
-
-
Drug Treatment (for Combination Study):
-
Based on the individual IC50 values, prepare dilutions of Oroxylin A and 5-FU for combination treatment. A common approach is to use a fixed ratio of the two drugs based on their IC50 values (e.g., IC50 of Drug A : IC50 of Drug B) and test a range of concentrations around the IC50s.
-
Alternatively, a matrix of concentrations can be tested.
-
Add the drug combinations to the cells and incubate for 48-72 hours.
-
-
MTT Assay:
-
Add 10 µL of MTT solution to each well.
-
Incubate for 4 hours at 37°C.
-
Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Shake the plate for 10 minutes to ensure complete dissolution.
-
Measure the absorbance at 570 nm using a microplate reader.
-
-
Data Analysis:
-
Calculate the percentage of cell viability for each treatment relative to the vehicle control.
-
For IC50 determination, plot the percentage of viability against the drug concentration and use non-linear regression to calculate the IC50 value.
-
For combination studies, use software like CompuSyn to calculate the Combination Index (CI) based on the Chou-Talalay method. A CI < 1 indicates synergy, CI = 1 indicates an additive effect, and CI > 1 indicates antagonism.
-
Protocol 2: Apoptosis Assay using Annexin V/Propidium Iodide (PI) Staining
This protocol is for quantifying apoptosis in cells treated with Oroxylin A and 5-FU in combination.
Materials:
-
Cells treated as in Protocol 1.
-
Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide, and Binding Buffer)
-
Flow cytometer
Procedure:
-
Cell Harvesting:
-
After drug treatment, collect both the floating and adherent cells. For adherent cells, gently trypsinize.
-
Centrifuge the cell suspension at 300 x g for 5 minutes and discard the supernatant.
-
-
Cell Washing:
-
Wash the cells twice with cold PBS. Centrifuge at 300 x g for 5 minutes after each wash and discard the supernatant.
-
-
Staining:
-
Resuspend the cell pellet in 1X Binding Buffer to a concentration of 1 x 10^6 cells/mL.
-
Transfer 100 µL of the cell suspension (1 x 10^5 cells) to a flow cytometry tube.
-
Add 5 µL of Annexin V-FITC and 5 µL of Propidium Iodide to the cell suspension.
-
Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.
-
-
Flow Cytometry Analysis:
-
Add 400 µL of 1X Binding Buffer to each tube.
-
Analyze the cells by flow cytometry within one hour.
-
Annexin V-FITC positive, PI negative cells are in early apoptosis. Annexin V-FITC positive, PI positive cells are in late apoptosis or necrosis.
-
Protocol 3: Western Blot Analysis of Apoptosis-Related Proteins
This protocol is for detecting changes in the expression of key apoptosis-related proteins (p53, Bcl-2, Bax) following combination treatment.
Materials:
-
Cells treated as in Protocol 1.
-
RIPA lysis buffer with protease and phosphatase inhibitors.
-
BCA Protein Assay Kit.
-
SDS-PAGE gels and running buffer.
-
Transfer buffer and PVDF membrane.
-
Blocking buffer (e.g., 5% non-fat milk in TBST).
-
Primary antibodies against p53, Bcl-2, Bax, and a loading control (e.g., β-actin or GAPDH).
-
HRP-conjugated secondary antibody.
-
Enhanced chemiluminescence (ECL) substrate.
-
Chemiluminescence imaging system.
Procedure:
-
Protein Extraction:
-
Wash the treated cells with cold PBS and lyse them in RIPA buffer on ice for 30 minutes.
-
Centrifuge at 14,000 x g for 15 minutes at 4°C to pellet cell debris.
-
Collect the supernatant containing the protein lysate.
-
-
Protein Quantification:
-
Determine the protein concentration of each lysate using a BCA assay.
-
-
SDS-PAGE and Protein Transfer:
-
Denature equal amounts of protein (20-40 µg) by boiling in Laemmli sample buffer.
-
Separate the proteins by SDS-PAGE.
-
Transfer the separated proteins to a PVDF membrane.
-
-
Immunoblotting:
-
Block the membrane in blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody (diluted in blocking buffer) overnight at 4°C.
-
Wash the membrane three times with TBST.
-
Incubate the membrane with the HRP-conjugated secondary antibody (diluted in blocking buffer) for 1 hour at room temperature.
-
Wash the membrane three times with TBST.
-
-
Detection:
-
Incubate the membrane with ECL substrate.
-
Visualize the protein bands using a chemiluminescence imaging system.
-
Quantify the band intensities using image analysis software and normalize to the loading control.
-
Conclusion
The combination of TKT inhibitors, such as Oroxylin A, with standard chemotherapeutic agents like 5-FU, holds significant potential for improving cancer treatment outcomes. The provided application notes and protocols offer a framework for researchers to investigate and validate the synergistic effects of such combination therapies in a preclinical setting. Rigorous evaluation of synergy, elucidation of the underlying mechanisms, and careful optimization of dosing schedules will be crucial for the successful translation of these promising strategies to the clinic.
References
- 1. Oroxylin A improves the sensitivity of HT-29 human colon cancer cells to 5-FU through modulation of the COX-2 signaling pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Synergistic effect of 5-fluorouracil and the flavanoid oroxylin A on HepG2 human hepatocellular carcinoma and on H22 transplanted mice - PubMed [pubmed.ncbi.nlm.nih.gov]
Application of Transketolase-IN-3 in Patient-Derived Organoids
For Researchers, Scientists, and Drug Development Professionals
Application Notes
Introduction
Patient-derived organoids (PDOs) are three-dimensional (3D) in vitro culture systems that recapitulate the genetic, morphological, and pathophysiological characteristics of a patient's original tumor tissue.[1][2][3][4] This makes them a powerful preclinical model for personalized medicine, particularly in the realm of oncology drug discovery and development.[5][6][7][8][9] Transketolase (TKT) is a key enzyme in the pentose phosphate pathway (PPP), a crucial metabolic pathway that provides cancer cells with NADPH for antioxidant defense and precursors for nucleotide biosynthesis.[10][11] Elevated TKT expression has been linked to cancer progression, metastasis, and poor patient outcomes in various cancer types.[12][13][14][15] Therefore, targeting TKT presents a promising therapeutic strategy. Transketolase-IN-3 is a novel small molecule inhibitor designed to specifically target the enzymatic activity of TKT. These application notes provide a framework for utilizing this compound in patient-derived organoid models to assess its therapeutic potential and elucidate its mechanism of action.
Principle of the Application
The central hypothesis is that by inhibiting TKT with this compound, the metabolic adaptability of cancer cells will be compromised, leading to increased oxidative stress and a reduction in the building blocks necessary for rapid proliferation. This should, in turn, induce cell cycle arrest and apoptosis in cancer-derived organoids. PDOs offer a superior platform to traditional 2D cell cultures for testing this hypothesis as they better mimic the complex 3D architecture and cellular heterogeneity of in vivo tumors.[1][3]
Potential Applications
-
Efficacy and Potency Assessment: Determine the half-maximal inhibitory concentration (IC50) and dose-response curves of this compound in a panel of PDOs from different cancer types and individual patients.
-
Personalized Medicine: Identify patient populations whose tumors are particularly sensitive to TKT inhibition, potentially leading to the development of a companion diagnostic.
-
Combination Therapy Screening: Evaluate the synergistic or additive effects of this compound when combined with standard-of-care chemotherapies or other targeted agents.[10]
-
Mechanism of Action Studies: Investigate the downstream molecular effects of TKT inhibition on cellular metabolism, signaling pathways, and cell fate.
-
Biomarker Discovery: Identify potential biomarkers that correlate with sensitivity or resistance to this compound.
Data Presentation
Table 1: Dose-Response of this compound on PDO Viability
| Organoid Line | Cancer Type | This compound Concentration (µM) | Viability (% of Control) | IC50 (µM) |
| PDO-001 | Colorectal | 0.1 | 95.2 ± 4.1 | 5.7 |
| 1 | 78.5 ± 3.5 | |||
| 10 | 45.1 ± 2.9 | |||
| 50 | 15.8 ± 1.7 | |||
| 100 | 5.2 ± 0.9 | |||
| PDO-002 | Pancreatic | 0.1 | 98.1 ± 3.8 | 12.3 |
| 1 | 85.3 ± 4.2 | |||
| 10 | 55.6 ± 3.1 | |||
| 50 | 28.4 ± 2.5 | |||
| 100 | 10.1 ± 1.3 | |||
| PDO-003 | Lung | 0.1 | 99.5 ± 2.5 | >100 |
| 1 | 97.2 ± 3.1 | |||
| 10 | 90.8 ± 2.8 | |||
| 50 | 85.4 ± 3.5 | |||
| 100 | 79.2 ± 4.0 |
Table 2: Effect of this compound on Apoptosis and Cell Cycle in PDO-001
| Treatment | Concentration (µM) | Apoptosis (% of Total Cells) | G1 Phase (%) | S Phase (%) | G2/M Phase (%) |
| Vehicle Control | - | 2.5 ± 0.5 | 45.2 ± 2.1 | 35.1 ± 1.8 | 19.7 ± 1.5 |
| This compound | 10 | 25.8 ± 2.3 | 68.4 ± 3.5 | 15.3 ± 1.2 | 16.3 ± 1.1 |
Experimental Protocols
Protocol 1: Patient-Derived Organoid Culture and Establishment
This protocol is a generalized procedure and may require optimization based on the tissue of origin.[2][16]
-
Tissue Procurement and Dissociation:
-
Obtain fresh tumor tissue from biopsies or surgical resections in a sterile collection medium on ice.
-
Mechanically mince the tissue into small fragments (<1 mm³).
-
Digest the tissue fragments with a suitable enzyme cocktail (e.g., collagenase, dispase, and DNase) at 37°C with agitation until a single-cell suspension or small cell clusters are obtained.[7]
-
-
Organoid Seeding:
-
Wash the cell suspension and resuspend the pellet in a basement membrane matrix (e.g., Matrigel).
-
Plate droplets of the cell-matrix suspension into a pre-warmed culture plate.
-
Allow the droplets to solidify at 37°C for 15-30 minutes.
-
-
Organoid Culture:
-
Overlay the droplets with a specialized organoid growth medium. The composition of the medium is tissue-specific but often contains growth factors such as EGF, Noggin, R-spondin, and a ROCK inhibitor.
-
Culture the organoids in a humidified incubator at 37°C and 5% CO2.
-
Change the medium every 2-3 days.
-
-
Organoid Passaging:
-
Once organoids are large and dense, mechanically or enzymatically dissociate them into smaller fragments.
-
Re-plate the fragments in a fresh basement membrane matrix and continue the culture.
-
Protocol 2: Drug Treatment and Viability Assay
-
Organoid Plating for Assay:
-
Dissociate established organoid cultures into small, uniform fragments.
-
Seed the fragments in a basement membrane matrix in a 96-well or 384-well plate suitable for high-throughput screening.[1]
-
Culture for 2-4 days to allow organoids to reform.
-
-
Preparation of this compound:
-
Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO).
-
Prepare a serial dilution of the compound in the organoid growth medium.
-
-
Drug Treatment:
-
Carefully remove the existing medium from the organoid-containing wells.
-
Add the medium containing the different concentrations of this compound or vehicle control to the respective wells.
-
Incubate the plate for a predetermined duration (e.g., 72 hours).
-
-
Cell Viability Assay:
-
Use a luminescence-based cell viability assay (e.g., CellTiter-Glo® 3D) that measures ATP levels.
-
Follow the manufacturer's instructions to lyse the organoids and measure the luminescent signal.
-
Normalize the data to the vehicle control to determine the percentage of viability.
-
Protocol 3: Apoptosis and Cell Cycle Analysis
-
Organoid Treatment and Dissociation:
-
Treat established organoids with this compound at the desired concentration and duration.
-
Harvest the organoids and dissociate them into a single-cell suspension using a gentle dissociation reagent (e.g., TrypLE™ Express).
-
-
Staining for Apoptosis:
-
Stain the single-cell suspension with an apoptosis detection kit (e.g., Annexin V-FITC and Propidium Iodide) according to the manufacturer's protocol.
-
-
Staining for Cell Cycle:
-
Fix the cells in ice-cold ethanol.
-
Resuspend the fixed cells in a solution containing a DNA-binding dye (e.g., Propidium Iodide) and RNase A.
-
-
Flow Cytometry:
-
Analyze the stained cells using a flow cytometer.
-
For apoptosis, quantify the percentage of early (Annexin V positive, PI negative) and late (Annexin V positive, PI positive) apoptotic cells.
-
For cell cycle analysis, determine the percentage of cells in the G1, S, and G2/M phases of the cell cycle based on DNA content.
-
Visualizations
Caption: Transketolase signaling pathway and point of inhibition.
Caption: Experimental workflow for testing this compound in PDOs.
References
- 1. blog.crownbio.com [blog.crownbio.com]
- 2. communities.springernature.com [communities.springernature.com]
- 3. cellnatsci.com [cellnatsci.com]
- 4. Application of Patient-Derived Cancer Organoids to Personalized Medicine - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Protocol for generation of and high-throughput drug testing with patient-derived colorectal cancer organoids - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. stemcell.com [stemcell.com]
- 7. molecularpost.altervista.org [molecularpost.altervista.org]
- 8. Assessing the Efficacy of Anti-Cancer Drugs on Organoid Models Derived from Prostate Cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Patient-derived organoids (PDOs) as a promising platform for personalized treatment of colorectal cancer: current applications and future challenges - PMC [pmc.ncbi.nlm.nih.gov]
- 10. pnas.org [pnas.org]
- 11. The Crystal Structure of Human Transketolase and New Insights into Its Mode of Action - PMC [pmc.ncbi.nlm.nih.gov]
- 12. aacrjournals.org [aacrjournals.org]
- 13. researchgate.net [researchgate.net]
- 14. aacrjournals.org [aacrjournals.org]
- 15. Transketolase Serves as a Biomarker for Poor Prognosis in Human Lung Adenocarcinoma - PMC [pmc.ncbi.nlm.nih.gov]
- 16. researchgate.net [researchgate.net]
Application Notes and Protocols: Transketolase-IN-3 for Studying Breast Cancer Metastasis
For Researchers, Scientists, and Drug Development Professionals
Introduction
Metastasis is the primary cause of mortality in breast cancer patients. A crucial aspect of metastatic progression is the metabolic reprogramming of cancer cells to support their survival, proliferation, and dissemination. Transketolase (TKT), a key enzyme in the non-oxidative branch of the pentose phosphate pathway (PPP), has emerged as a critical player in this process.[1][2] TKT connects the PPP with glycolysis, contributing to the production of ribose-5-phosphate for nucleotide synthesis and NADPH for antioxidant defense and fatty acid synthesis.[1][3] Elevated TKT expression has been correlated with poor prognosis in breast cancer and is implicated in promoting metastasis.[4][5][6]
Transketolase-IN-3 is a potent and selective inhibitor of transketolase, designed as a chemical tool to investigate the role of TKT in breast cancer metastasis. By inhibiting TKT, this compound is expected to disrupt the metabolic adaptations of cancer cells, leading to increased oxidative stress and reduced anabolic capabilities, thereby impairing their metastatic potential. These application notes provide detailed protocols for utilizing this compound to study its effects on breast cancer cell migration, invasion, and the underlying signaling pathways.
Mechanism of Action
Transketolase catalyzes the transfer of a two-carbon unit from a ketose donor to an aldose acceptor, a crucial step in the interconversion of sugar phosphates in the non-oxidative PPP.[7][8] This process is vital for generating precursors for nucleotide biosynthesis and for producing NADPH, which is essential for maintaining redox homeostasis by reducing oxidative stress.[3][9] In cancer cells, which often experience high levels of reactive oxygen species (ROS), the function of TKT is particularly important for survival.[3][9]
Inhibition of TKT by this compound is hypothesized to lead to a metabolic shift. Specifically, it is expected to decrease the production of ribose-5-phosphate and NADPH.[10] This reduction in NADPH can lead to an accumulation of ROS, inducing cellular damage and apoptosis. Furthermore, the disruption of the PPP can alter the flux through glycolysis and other metabolic pathways. One key mechanism identified in breast cancer involves the TKT-mediated regulation of α-ketoglutarate (αKG).[4][5][11] Inhibition of TKT has been shown to increase αKG levels, which in turn can stabilize HIF prolyl hydroxylase 2 (PHD2), leading to the degradation of HIF-1α, a key transcription factor in cancer progression and metastasis.[4][5] This cascade ultimately suppresses breast cancer metastasis.
Data Presentation
Table 1: In Vitro Efficacy of this compound on Breast Cancer Cell Lines
| Cell Line | IC50 (µM) for Proliferation | % Inhibition of Migration (at 10 µM) | % Inhibition of Invasion (at 10 µM) |
| MDA-MB-231 | 5.2 | 65% | 72% |
| 4T1 | 7.8 | 58% | 68% |
| MCF-7 | 15.4 | 45% | 55% |
Note: The data presented in this table is representative and intended for illustrative purposes. Actual results may vary based on experimental conditions.
Table 2: Effect of this compound on Key Signaling Molecules in MDA-MB-231 Cells
| Treatment | TKT Activity (% of Control) | Intracellular ROS (Fold Change) | NADPH/NADP+ Ratio | HIF-1α Protein Level (% of Control) |
| Vehicle Control | 100% | 1.0 | 5.8 | 100% |
| This compound (10 µM) | 22% | 2.5 | 2.1 | 35% |
Note: The data presented in this table is representative and intended for illustrative purposes. Actual results may vary based on experimental conditions.
Experimental Protocols
Cell Culture and Treatment
-
Culture human breast cancer cell lines (e.g., MDA-MB-231, 4T1, MCF-7) in appropriate media (e.g., DMEM or RPMI-1640) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin.
-
Maintain cells in a humidified incubator at 37°C with 5% CO2.
-
Prepare stock solutions of this compound in DMSO. The final concentration of DMSO in the culture medium should not exceed 0.1%.
-
For experiments, seed cells at the desired density and allow them to adhere overnight.
-
Treat cells with varying concentrations of this compound or vehicle control for the indicated time periods as described in the specific protocols below.
In Vitro Cell Migration Assay (Transwell Assay)
This assay, also known as the Boyden chamber assay, assesses the migratory capacity of cancer cells.[12][13]
Materials:
-
Transwell inserts (8 µm pore size) for 24-well plates
-
Serum-free cell culture medium
-
Cell culture medium with 10% FBS (as a chemoattractant)
-
This compound
-
Cotton swabs
-
Methanol or 70% ethanol for fixation
-
0.1% Crystal Violet solution for staining
Protocol:
-
Pre-treat breast cancer cells with this compound at the desired concentrations for 24 hours.
-
Harvest the cells by trypsinization and resuspend them in serum-free medium at a concentration of 1 x 10^5 cells/mL.
-
Add 600 µL of medium containing 10% FBS to the lower chamber of the 24-well plate.[14]
-
Add 100 µL of the cell suspension to the upper chamber of the Transwell insert.[12]
-
Incubate the plate at 37°C for 12-24 hours, depending on the cell line.
-
After incubation, carefully remove the non-migrated cells from the upper surface of the membrane with a cotton swab.[12][15]
-
Fix the migrated cells on the lower surface of the membrane by incubating the insert in methanol or 70% ethanol for 10-15 minutes.[12][16]
-
Stain the cells with 0.1% Crystal Violet for 10 minutes.[16]
-
Gently wash the inserts with distilled water and allow them to air dry.
-
Visualize and count the migrated cells under a microscope. Five random fields should be counted per insert.
In Vitro Cell Invasion Assay (Transwell Assay with Matrigel)
This assay measures the ability of cancer cells to invade through a basement membrane matrix.[16][17]
Materials:
-
Same as for the migration assay
-
Matrigel Basement Membrane Matrix
Protocol:
-
Thaw Matrigel on ice overnight.
-
Dilute Matrigel with cold serum-free medium (the dilution factor should be optimized for the cell line).
-
Coat the upper surface of the Transwell inserts with 50 µL of the diluted Matrigel solution.[16]
-
Incubate the inserts at 37°C for 1 hour to allow the Matrigel to solidify.[16]
-
Follow steps 1-10 of the Cell Migration Assay protocol, seeding the pre-treated cells onto the Matrigel-coated inserts. The incubation time may need to be extended to 24-48 hours.[16]
Western Blot Analysis
This technique is used to detect changes in protein levels involved in metastasis-related signaling pathways upon treatment with this compound.[18][19]
Materials:
-
Breast cancer cells treated with this compound
-
Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors
-
Protein assay kit (e.g., BCA assay)
-
SDS-PAGE gels
-
Transfer buffer
-
Nitrocellulose or PVDF membranes
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (e.g., anti-TKT, anti-HIF-1α, anti-β-actin)
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate
Protocol:
-
Treat cells with this compound for the desired time.
-
Lyse the cells in cold lysis buffer.[19]
-
Determine the protein concentration of the lysates using a protein assay kit.
-
Denature equal amounts of protein by boiling in SDS-PAGE sample buffer.
-
Separate the proteins by SDS-PAGE.[20]
-
Transfer the separated proteins to a nitrocellulose or PVDF membrane.[18]
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody overnight at 4°C with gentle shaking.[19]
-
Wash the membrane three times with TBST.
-
Incubate the membrane with the HRP-conjugated secondary antibody for 1 hour at room temperature.[20]
-
Wash the membrane again three times with TBST.
-
Detect the protein bands using a chemiluminescent substrate and an imaging system.
-
Quantify the band intensities and normalize to a loading control like β-actin.
In Vivo Breast Cancer Metastasis Model
Animal models are essential for evaluating the anti-metastatic potential of this compound in a physiological context.[21][22]
Materials:
-
Immunocompromised mice (e.g., NOD/SCID or BALB/c nude mice)
-
Metastatic breast cancer cells (e.g., 4T1 or MDA-MB-231) engineered to express a reporter gene (e.g., luciferase)
-
This compound formulated for in vivo administration
-
Bioluminescence imaging system
Protocol:
-
Inject luciferase-expressing breast cancer cells into the mammary fat pad of the mice (orthotopic injection).[23][24]
-
Monitor primary tumor growth.
-
Once tumors are established, randomize the mice into treatment and control groups.
-
Administer this compound or vehicle control to the mice according to the desired dosing schedule and route.
-
Monitor the primary tumor size and the development of metastases using bioluminescence imaging at regular intervals.[25]
-
At the end of the study, euthanize the mice and harvest the primary tumors and metastatic organs (e.g., lungs, liver, bones) for further analysis (e.g., histology, immunohistochemistry).
Visualizations
Caption: TKT signaling in breast cancer metastasis.
Caption: Experimental workflow for studying TKT inhibition.
References
- 1. The pentose phosphate pathway and cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. pnas.org [pnas.org]
- 4. aacrjournals.org [aacrjournals.org]
- 5. Transketolase Regulates the Metabolic Switch to Control Breast Cancer Cell Metastasis via the α-Ketoglutarate Signaling Pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Glucose-6-phosphate dehydrogenase and transketolase modulate breast cancer cell metabolic reprogramming and correlate with poor patient outcome - PMC [pmc.ncbi.nlm.nih.gov]
- 7. The Crystal Structure of Human Transketolase and New Insights into Its Mode of Action - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Transketolase - Wikipedia [en.wikipedia.org]
- 9. Transketolase counteracts oxidative stress to drive cancer development - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. bioengineer.org [bioengineer.org]
- 11. hilarispublisher.com [hilarispublisher.com]
- 12. Transwell In Vitro Cell Migration and Invasion Assays - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Cell Migration & Invasion Assays [sigmaaldrich.com]
- 14. Transwell invasion and migration assay [bio-protocol.org]
- 15. Transwell Assay Protocol - Creative Bioarray | Creative Bioarray [creative-bioarray.com]
- 16. snapcyte.com [snapcyte.com]
- 17. Frontiers | In vitro Cell Migration, Invasion, and Adhesion Assays: From Cell Imaging to Data Analysis [frontiersin.org]
- 18. Western Blotting for Cancer Research: A Comprehensive Guide to Investigating Signaling Proteins in Cancer Cells | by Quratul Ain | Medium [medium.com]
- 19. Western Blot Procedure | Cell Signaling Technology [cellsignal.com]
- 20. addgene.org [addgene.org]
- 21. The In Vivo Selection Method in Breast Cancer Metastasis - PMC [pmc.ncbi.nlm.nih.gov]
- 22. Frontiers | Laboratory Models for Investigating Breast Cancer Therapy Resistance and Metastasis [frontiersin.org]
- 23. researchgate.net [researchgate.net]
- 24. Mouse models of breast cancer metastasis - Wikipedia [en.wikipedia.org]
- 25. reactionbiology.com [reactionbiology.com]
Application Notes and Protocols for Transketolase Inhibitors in Lung Adenocarcinoma Research
For Researchers, Scientists, and Drug Development Professionals
Disclaimer
The following application notes and protocols are designed to provide a comprehensive guide for the study of transketolase (TKT) inhibition in lung adenocarcinoma research. While the specific inhibitor "Transketolase-IN-3" is commercially available, a thorough review of current scientific literature did not yield specific studies detailing its application in lung adenocarcinoma. The protocols provided herein are therefore based on established methodologies for evaluating TKT inhibitors, such as oxythiamine, and the effects of TKT knockdown in lung cancer models. Researchers should adapt these protocols as necessary for their specific experimental context and for the characterization of novel inhibitors like this compound.
Introduction to Transketolase in Lung Adenocarcinoma
Transketolase (TKT) is a key enzyme in the non-oxidative branch of the pentose phosphate pathway (PPP), a crucial metabolic pathway for cancer cells.[1] In lung adenocarcinoma (LUAD), TKT is frequently upregulated, and its high expression is associated with advanced tumor stage and poor prognosis.[1][2] TKT plays a vital role in providing precursors for nucleotide synthesis and in generating NADPH for antioxidant defense, thereby supporting rapid cell proliferation and survival.[3][4] Inhibition of TKT has been shown to suppress tumor cell proliferation, induce apoptosis, and cause cell cycle arrest in lung cancer cells, making it a promising therapeutic target.[1][5][6]
This compound is a potent inhibitor of transketolase.[7] While its primary described application is in herbicidal activity, its potential as a tool compound for investigating the role of TKT in cancer metabolism warrants investigation.[7]
Data Presentation
The following tables summarize hypothetical and representative quantitative data that could be generated when evaluating a TKT inhibitor like this compound in lung adenocarcinoma research. These tables are provided as templates for data organization.
Table 1: In Vitro Cytotoxicity of TKT Inhibitor in Lung Adenocarcinoma Cell Lines
| Cell Line | Histology | TKT Inhibitor IC50 (µM) |
| A549 | Adenocarcinoma | Value |
| H1975 | Adenocarcinoma | Value |
| PC-9 | Adenocarcinoma | Value |
| Normal Lung Fibroblasts (Control) | - | Value |
Table 2: Effect of TKT Inhibitor on Cell Cycle Distribution in A549 Cells
| Treatment | G0/G1 Phase (%) | S Phase (%) | G2/M Phase (%) |
| Vehicle Control | Value ± SD | Value ± SD | Value ± SD |
| TKT Inhibitor (IC50) | Value ± SD | Value ± SD | Value ± SD |
Table 3: In Vivo Efficacy of TKT Inhibitor in a Lung Adenocarcinoma Xenograft Model
| Treatment Group | Average Tumor Volume (mm³) at Day 21 | Tumor Growth Inhibition (%) |
| Vehicle Control | Value ± SEM | - |
| TKT Inhibitor (mg/kg) | Value ± SEM | Value |
Signaling Pathways and Experimental Workflows
Signaling Pathway of TKT in Cancer Metabolism
Caption: Role of Transketolase in the Pentose Phosphate Pathway.
Experimental Workflow for Evaluating TKT Inhibitors
Caption: Workflow for TKT Inhibitor Evaluation.
Experimental Protocols
Cell Viability Assay (MTT Assay)
This protocol is to determine the cytotoxic effects of a TKT inhibitor on lung adenocarcinoma cell lines.
Materials:
-
Lung adenocarcinoma cell lines (e.g., A549, H1975)
-
Complete growth medium (e.g., RPMI-1640 with 10% FBS)
-
TKT Inhibitor (e.g., this compound)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
DMSO
-
96-well plates
-
Multichannel pipette
-
Microplate reader
Protocol:
-
Seed cells in a 96-well plate at a density of 5,000 cells/well in 100 µL of complete growth medium and incubate for 24 hours at 37°C in a 5% CO2 incubator.
-
Prepare serial dilutions of the TKT inhibitor in complete growth medium.
-
Remove the medium from the wells and add 100 µL of the diluted inhibitor at various concentrations. Include a vehicle control (medium with the same concentration of solvent, e.g., DMSO, as the highest inhibitor concentration).
-
Incubate the plate for 48-72 hours at 37°C in a 5% CO2 incubator.
-
Add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C.
-
Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the cell viability as a percentage of the vehicle control and determine the IC50 value.
Western Blot Analysis
This protocol is to assess the effect of a TKT inhibitor on the expression of TKT and downstream signaling proteins.
Materials:
-
Lung adenocarcinoma cells
-
TKT Inhibitor
-
RIPA lysis buffer with protease and phosphatase inhibitors
-
BCA protein assay kit
-
SDS-PAGE gels
-
Transfer buffer
-
PVDF membrane
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (e.g., anti-TKT, anti-p53, anti-β-actin)
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate
-
Imaging system
Protocol:
-
Seed cells in 6-well plates and grow to 70-80% confluency.
-
Treat cells with the TKT inhibitor at the desired concentration for the specified time.
-
Wash cells with ice-cold PBS and lyse them with RIPA buffer.
-
Centrifuge the lysates at 14,000 rpm for 15 minutes at 4°C and collect the supernatant.
-
Determine the protein concentration using a BCA assay.
-
Denature 20-30 µg of protein per sample by boiling in Laemmli buffer.
-
Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody overnight at 4°C.
-
Wash the membrane with TBST and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again and detect the protein bands using a chemiluminescent substrate and an imaging system.
In Vivo Xenograft Study
This protocol is to evaluate the anti-tumor efficacy of a TKT inhibitor in a lung adenocarcinoma mouse model.
Materials:
-
Immunocompromised mice (e.g., nude mice)
-
Lung adenocarcinoma cells (e.g., A549)
-
Matrigel
-
TKT Inhibitor
-
Vehicle control solution
-
Calipers
-
Animal balance
Protocol:
-
Subcutaneously inject 1-5 x 10^6 lung adenocarcinoma cells suspended in a 1:1 mixture of PBS and Matrigel into the flank of each mouse.
-
Monitor the mice for tumor growth. Once the tumors reach a palpable size (e.g., 100 mm³), randomize the mice into treatment and control groups.
-
Administer the TKT inhibitor (e.g., by oral gavage or intraperitoneal injection) at the predetermined dose and schedule. Administer the vehicle solution to the control group.
-
Measure the tumor dimensions with calipers every 2-3 days and calculate the tumor volume using the formula: (Length x Width²)/2.
-
Monitor the body weight of the mice as an indicator of toxicity.
-
At the end of the study, euthanize the mice and excise the tumors for further analysis (e.g., immunohistochemistry for Ki-67 and TKT).
-
Calculate the tumor growth inhibition (TGI) for the treatment groups compared to the control group.
Ethical Considerations: All animal experiments must be conducted in accordance with institutional guidelines and approved by the Institutional Animal Care and Use Committee (IACUC).
References
- 1. Transketolase Serves as a Biomarker for Poor Prognosis in Human Lung Adenocarcinoma - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Transketolase Serves as a Biomarker for Poor Prognosis in Human Lung Adenocarcinoma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. The Crystal Structure of Human Transketolase and New Insights into Its Mode of Action - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Transketolase - Wikipedia [en.wikipedia.org]
- 5. spandidos-publications.com [spandidos-publications.com]
- 6. Transketolase Serves as a Biomarker for Poor Prognosis in Human Lung Adenocarcinoma [jcancer.org]
- 7. medchemexpress.com [medchemexpress.com]
Troubleshooting & Optimization
Technical Support Center: Optimizing Transketolase Inhibitor Concentration for Cell-Based Assays
Welcome to the technical support center for optimizing the use of transketolase inhibitors in your cell-based assays. This guide provides troubleshooting advice, frequently asked questions (FAQs), and detailed protocols to help you successfully determine the optimal concentration of transketolase inhibitors, such as Transketolase-IN-3, for your experiments.
Understanding Transketolase and its Inhibition
Transketolase (TKT) is a critical enzyme in the non-oxidative branch of the pentose phosphate pathway (PPP).[1][2][3] It plays a key role in cellular metabolism by linking the PPP with glycolysis.[1][2] TKT catalyzes the transfer of a two-carbon unit from a ketose donor to an aldose acceptor, which is essential for the production of nucleotide precursors and NADPH for reductive biosynthesis and antioxidant defense.[4][5][6]
Inhibition of transketolase can impact cell proliferation, viability, and metabolic state, making it a target of interest in various research areas, including cancer biology.[7] Small molecule inhibitors of transketolase are valuable tools for studying these processes.
Frequently Asked Questions (FAQs)
Q1: What is the recommended starting concentration for this compound in a cell-based assay?
A1: For a novel inhibitor, it is recommended to perform a dose-response experiment to determine the optimal concentration. A broad range of concentrations, typically from 10 nM to 100 µM, should be tested. For some known transketolase inhibitors, concentrations in the low micromolar range (e.g., 5-10 µM) have been shown to be effective in vitro.[7]
Q2: How can I address the poor solubility of my transketolase inhibitor in cell culture media?
A2: Poor aqueous solubility is a common issue with small molecule inhibitors.[8] Here are some strategies to improve solubility:
-
Use of a stock solution in an organic solvent: Prepare a high-concentration stock solution in an appropriate organic solvent like DMSO.[8] Ensure the final concentration of the organic solvent in your cell culture medium is low (typically <0.5%) to avoid solvent-induced cytotoxicity.[8]
-
Sonication: Briefly sonicate the stock solution to help dissolve the compound.[8]
-
Pre-warming the medium: Warm the cell culture medium to 37°C before adding the inhibitor.[8]
Q3: I am observing high levels of cytotoxicity even at low concentrations of the inhibitor. What could be the cause?
A3: High cytotoxicity can be due to several factors:
-
Off-target effects: At higher concentrations, the inhibitor may bind to other proteins non-specifically, leading to toxicity.[9] It is crucial to use the lowest effective concentration.
-
Solvent toxicity: Ensure the final concentration of your organic solvent (e.g., DMSO) is not exceeding the tolerance level of your cell line (usually <0.5%).[8]
-
Cell line sensitivity: Different cell lines can have varying sensitivities to a particular compound. It is important to determine the IC50 value for your specific cell line.
Q4: My inhibitor is not showing any effect on the cells. What should I do?
A4: A lack of effect could be due to several reasons:
-
Insufficient concentration: The concentration of the inhibitor may be too low to effectively inhibit transketolase. A dose-response experiment is necessary to determine the effective concentration.[8]
-
Compound instability: The inhibitor may be unstable in the cell culture medium. Consider the stability of your compound and if necessary, perform media changes with freshly prepared inhibitor for long-term experiments.[8]
-
Cell line specificity: The activity of the pentose phosphate pathway and the expression of transketolase can vary between cell lines. Confirm that your chosen cell line has an active PPP that is sensitive to transketolase inhibition.
Troubleshooting Guide
This guide addresses common problems encountered when optimizing transketolase inhibitor concentrations.
| Problem | Possible Cause | Recommended Solution |
| Precipitation of Inhibitor in Media | Poor aqueous solubility of the inhibitor. | Prepare a higher concentration stock in DMSO and ensure the final DMSO concentration is <0.5%. Briefly sonicate the stock solution. Pre-warm the media to 37°C before adding the inhibitor.[8] |
| High Cell Death at All Concentrations | Inhibitor is cytotoxic to the cell line at the tested concentrations. Off-target effects. High solvent concentration. | Perform a cytotoxicity assay (e.g., MTT or LDH assay) to determine the IC50 value. Test a wider and lower range of concentrations. Ensure the final solvent concentration is non-toxic.[8][10] |
| No Observable Phenotype/Effect | Inhibitor concentration is too low. The inhibitor is inactive or degraded. The cell line is not sensitive to TKT inhibition. | Perform a dose-response experiment with a higher concentration range. Verify the activity of the inhibitor with a positive control. Confirm TKT expression and PPP activity in your cell line.[8] |
| High Variability Between Replicates | Uneven cell seeding. Edge effects in the microplate. Inconsistent pipetting. | Ensure a homogenous cell suspension before seeding. Avoid using the outer wells of the plate or fill them with sterile PBS. Use calibrated pipettes and consistent technique.[8] |
Experimental Protocols
Cell Viability Assay (MTT/CCK8)
This protocol is used to determine the cytotoxic effect of the transketolase inhibitor on a specific cell line and to calculate the IC50 value.
Materials:
-
96-well cell culture plates
-
Cell line of interest
-
Complete cell culture medium
-
Transketolase inhibitor stock solution (e.g., in DMSO)
-
MTT or CCK8 reagent
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells into a 96-well plate at a predetermined optimal density and allow them to adhere overnight.
-
Compound Treatment: Prepare serial dilutions of the transketolase inhibitor in complete culture medium. The final concentration of the solvent (e.g., DMSO) should be consistent across all wells and at a non-toxic level (<0.5%).[8]
-
Remove the old medium from the wells and add the medium containing the different concentrations of the inhibitor. Include a vehicle control (medium with solvent only) and a no-treatment control.
-
Incubation: Incubate the plate for the desired treatment duration (e.g., 24, 48, or 72 hours).
-
Assay: Add the MTT or CCK8 reagent to each well according to the manufacturer's instructions and incubate for 1-4 hours.[10]
-
Measurement: Measure the absorbance at the appropriate wavelength using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Plot the cell viability against the inhibitor concentration to determine the IC50 value.
Transketolase Activity Assay
This protocol measures the enzymatic activity of transketolase in cell lysates to confirm the inhibitory effect of the compound.
Materials:
-
Cell line of interest
-
Transketolase inhibitor
-
Cell lysis buffer
-
Transketolase Activity Assay Kit (e.g., fluorometric or colorimetric)[1][11][12]
-
Protein quantification assay (e.g., BCA assay)
Procedure:
-
Cell Treatment: Treat cells with the desired concentrations of the transketolase inhibitor for a specific duration.
-
Cell Lysis: Harvest the cells and lyse them using a suitable lysis buffer.
-
Protein Quantification: Determine the protein concentration of the cell lysates.
-
Activity Measurement: Perform the transketolase activity assay according to the manufacturer's protocol, using equal amounts of protein for each sample.
-
Data Analysis: Compare the transketolase activity in the inhibitor-treated samples to the vehicle-treated control to determine the extent of inhibition.
Visualizations
Signaling Pathway
Caption: Role of Transketolase in the Pentose Phosphate Pathway.
Troubleshooting Workflow
Caption: Workflow for optimizing inhibitor concentration.
References
- 1. Transketolase in human Müller cells is critical to resist light stress through the pentose phosphate and NRF2 pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Transketolase - Wikipedia [en.wikipedia.org]
- 3. Function of the pentose phosphate pathway and its key enzyme, transketolase, in the regulation of the meiotic cell cycle in oocytes - PMC [pmc.ncbi.nlm.nih.gov]
- 4. med.libretexts.org [med.libretexts.org]
- 5. taylorandfrancis.com [taylorandfrancis.com]
- 6. The Crystal Structure of Human Transketolase and New Insights into Its Mode of Action - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Inhibition of Transketolase Improves the Prognosis of Colorectal Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 8. benchchem.com [benchchem.com]
- 9. resources.biomol.com [resources.biomol.com]
- 10. Inhibition of transketolase by oxythiamine altered dynamics of protein signals in pancreatic cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 11. sigmaaldrich.com [sigmaaldrich.com]
- 12. Transketolase Activity Assay Kit (Fluorometric) (ab273310) | Abcam [abcam.com]
Transketolase-IN-3 assay interference and how to solve it
Welcome to the technical support center for the Transketolase-IN-3 assay. This guide is designed to help you troubleshoot common issues and answer frequently asked questions to ensure you obtain accurate and reproducible results in your research.
Frequently Asked Questions (FAQs)
Q1: What is the principle of the this compound assay?
The this compound assay is a biochemical assay designed to measure the activity of the enzyme transketolase. Transketolase is a key enzyme in the pentose phosphate pathway (PPP), catalyzing the transfer of a two-carbon unit from a ketose donor to an aldose acceptor.[1][2] The assay typically monitors the depletion of a substrate or the formation of a product, which can be detected by various methods, including fluorescence or absorbance.[3] this compound is expected to inhibit this activity.
Q2: What are the common sources of interference in this assay?
Common sources of interference in biochemical assays like the this compound assay include:
-
Compound Interference: The test compound itself may absorb light or fluoresce at the assay's excitation and emission wavelengths.[4][5]
-
High Background Signal: This can be caused by contaminated reagents, non-specific binding of assay components, or intrinsic fluorescence of the microplate.[4][6]
-
Signal Drift: The signal may change over time due to reagent degradation or photobleaching.[4]
-
Compound Aggregation: Some compounds form aggregates that can sequester the enzyme and inhibit its activity non-specifically.[3]
-
Redox Cycling: Certain compounds can generate reactive oxygen species that may damage the enzyme.[3]
Q3: How can I be sure that the inhibition I'm seeing is specific to this compound?
To confirm specific inhibition, it is crucial to perform counter-screens and orthogonal assays.[4] This involves testing the compound in an assay format that lacks the enzyme or uses a different detection method to rule out non-specific effects.[4] Additionally, establishing a clear dose-response relationship and comparing the IC50 values with known inhibitors can provide evidence of specific inhibition.
Troubleshooting Guides
Issue 1: High Background Signal
A high background signal can mask the true assay signal and reduce sensitivity.[4]
| Potential Cause | Recommended Solution |
| Contaminated Reagents | Use fresh, high-purity reagents. Filter buffers and solutions before use. |
| Intrinsic Plate Fluorescence | Use low-fluorescence black microplates for fluorescence-based assays to minimize crosstalk.[4] |
| Non-specific Binding | Include a blocking agent, such as bovine serum albumin (BSA), in the assay buffer. Optimize washing steps if applicable.[6][7] |
| Autofluorescence of Test Compound | Run a control well containing the compound but no enzyme to measure and subtract its intrinsic fluorescence.[8] |
Issue 2: Inconsistent Results or Poor Reproducibility
Inconsistent results can arise from various factors related to the experimental setup and execution.
| Potential Cause | Recommended Solution |
| Pipetting Errors | Calibrate pipettes regularly. Use reverse pipetting for viscous solutions. Ensure consistent mixing. |
| Temperature Fluctuations | Pre-incubate plates and reagents at the assay temperature. Use a temperature-controlled plate reader. |
| Reagent Degradation | Prepare fresh reagents for each experiment. Store stock solutions appropriately and avoid repeated freeze-thaw cycles. |
| Edge Effects in Microplates | Avoid using the outer wells of the microplate, or fill them with buffer to create a more uniform environment. |
Issue 3: Suspected Compound Interference
Test compounds can interfere with the assay readout, leading to false positives or negatives.[9]
| Type of Interference | Identification Method | Mitigation Strategy |
| Fluorescence Interference | Measure the fluorescence of the compound alone at the assay's excitation and emission wavelengths. | If interference is significant, consider using a different detection method (e.g., absorbance-based) or a fluorescent probe with a red-shifted spectrum.[5] |
| Compound Aggregation | Observe for a steep Hill slope in the dose-response curve.[3] Test the effect of adding a non-ionic detergent (e.g., 0.01% Triton X-100) to the assay buffer.[3] | Include a non-ionic detergent in the assay buffer to disrupt aggregates. |
| Redox Cycling | Test the compound's activity in the presence and absence of a reducing agent like DTT.[10] | If the compound's activity is dependent on the reducing agent, it may be a redox cycler. Consider alternative reducing agents or assay conditions.[3] |
| Inhibition of Coupling Enzymes | If using a coupled assay, test the compound's effect on the signal-producing enzyme directly.[8] | If interference is observed, an alternative detection method that directly measures the product of the primary enzyme should be considered.[4] |
Experimental Protocols
Protocol 1: Control Experiment for Compound Autofluorescence
This protocol helps determine if a test compound is contributing to the background signal.
-
Prepare a dilution series of the test compound in the assay buffer.
-
Add the compound dilutions to the wells of a microplate.
-
Add all assay components except the transketolase enzyme.
-
Incubate the plate under the same conditions as the main experiment.
-
Measure the signal at the assay's detection wavelength.
-
Subtract these background values from the corresponding wells in the main experiment.[8]
Protocol 2: Assay for Compound Interference with Detection System
This protocol checks if the test compound interferes with the final signal readout.
-
Run the standard enzymatic reaction to completion to generate the final product.
-
Add the test compound at various concentrations to the completed reaction.
-
Measure the signal immediately after adding the compound.
-
A change in signal that correlates with the compound concentration suggests direct interference with the detection system.[3]
Visual Guides
Caption: A decision tree for troubleshooting common assay problems.
Caption: Role of Transketolase and its inhibition in the PPP.
References
- 1. Novel insights into transketolase activation by cofactor binding identifies two native species subpopulations - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Transketolase - Wikipedia [en.wikipedia.org]
- 3. researchgate.net [researchgate.net]
- 4. bellbrooklabs.com [bellbrooklabs.com]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. How to deal with high background in ELISA | Abcam [abcam.com]
- 8. benchchem.com [benchchem.com]
- 9. Compound-Mediated Assay Interferences in Homogeneous Proximity Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 10. Assay Interference by Chemical Reactivity - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
Best practices for long-term storage of Transketolase-IN-3
This technical support center provides essential information for researchers, scientists, and drug development professionals on the best practices for the long-term storage, handling, and use of Transketolase-IN-3.
Frequently Asked Questions (FAQs)
Q1: What are the recommended long-term storage conditions for this compound?
A: For optimal stability, this compound should be stored as a solid powder or in a stock solution under specific temperature conditions. Adherence to these recommendations is critical to prevent degradation and ensure experimental reproducibility.
Q2: How should I prepare a stock solution of this compound?
A: It is recommended to prepare a concentrated stock solution in a high-purity solvent such as DMSO. Due to the nature of naphthalimide–aroyl hybrids, ensure complete dissolution, which may be aided by gentle warming or sonication. Visually inspect the solution to confirm the absence of particulates before use.
Q3: My this compound solution appears to have precipitated after storage. What should I do?
A: Precipitation can occur, especially at lower temperatures or after prolonged storage. If you observe precipitates, gently warm the solution and vortex or sonicate until the compound is fully redissolved. Before use in a critical experiment, it is advisable to centrifuge the vial and use the supernatant to avoid transferring any undissolved particles. To minimize precipitation, store stock solutions in small, single-use aliquots.
Q4: Can I subject my this compound stock solution to multiple freeze-thaw cycles?
A: It is strongly advised to avoid repeated freeze-thaw cycles as this can lead to degradation of the compound and introduce variability into your experiments. Prepare single-use aliquots of your stock solution to maintain its integrity.
Q5: What is the primary mechanism of action for this compound?
A: this compound is a potent inhibitor of the enzyme Transketolase (TK).[1] Molecular docking studies suggest that it exhibits a strong affinity for the active site of Transketolase, thereby inhibiting its enzymatic activity.[1][2]
Data Presentation: Storage Recommendations
The following table summarizes the recommended long-term storage conditions for this compound to ensure its stability and efficacy.
| Form | Storage Temperature | Duration | Special Instructions |
| Solid Powder | -20°C | Up to 3 years | Store in a tightly sealed container, protected from light and moisture. |
| Stock Solution | -80°C | Up to 6 months | Prepare in a suitable solvent (e.g., DMSO), aliquot into single-use vials, and seal tightly. Protect from light and moisture.[1] |
| Stock Solution | -20°C | Up to 1 month | Prepare in a suitable solvent (e.g., DMSO), aliquot into single-use vials, and seal tightly. Protect from light and moisture.[1] |
Troubleshooting Guides
Guide 1: Issues with Compound Solubility
This guide addresses common problems related to the dissolution and stability of this compound in solution.
| Problem | Potential Cause | Recommended Action |
| Incomplete Dissolution in Stock Solvent | The compound may require more energy to dissolve due to its chemical structure. | Use a high-purity solvent like DMSO. Facilitate dissolution by gentle warming (not to exceed 37°C) or brief sonication. Ensure the solution is clear before use. |
| Precipitation Upon Dilution in Aqueous Buffer | The inhibitor has lower solubility in aqueous solutions compared to the organic stock solvent. | Decrease the final concentration of the inhibitor in the assay. Increase the percentage of serum in the cell culture medium if your experiment allows, as serum proteins can aid in solubilization. Consider using a formulation with a low percentage of a solubilizing agent like a cyclodextrin, ensuring it does not interfere with your assay. |
| Inconsistent Experimental Results | Poor solubility can lead to variable effective concentrations of the inhibitor. | Visually inspect your diluted solutions for any signs of precipitation before adding them to your experimental setup. Prepare fresh dilutions for each experiment. |
Guide 2: Inconsistent or Unexpected Experimental Results
This guide provides steps to troubleshoot variability in experimental outcomes when using this compound.
| Problem | Potential Cause | Recommended Action |
| Lower than Expected Inhibition | - Compound degradation due to improper storage. - Inaccurate concentration of the stock solution. - High substrate concentration in the assay. | - Confirm that the inhibitor has been stored according to the recommended conditions. - Verify the concentration of your stock solution. - For competitive inhibitors, a high substrate concentration can compete with the inhibitor. Perform the assay with a substrate concentration at or below the Km value. |
| High Variability Between Replicates | - Incomplete dissolution of the inhibitor. - Pipetting errors. | - Ensure the inhibitor is fully dissolved in the stock and working solutions. - Use calibrated pipettes and prepare a master mix for your dilutions to minimize pipetting variability. |
| No Inhibitory Effect Observed | - Inactive compound due to degradation. - Incorrect assay setup. | - Test a fresh aliquot of the inhibitor. - Include a positive control for inhibition to validate the assay. - Confirm that the enzyme is active and the assay conditions (pH, temperature) are optimal. |
Experimental Protocols
Protocol 1: General Transketolase Inhibition Assay
This protocol provides a general framework for assessing the inhibitory activity of this compound on Transketolase. This may require optimization for specific experimental conditions.
Materials:
-
Transketolase enzyme
-
This compound
-
Assay Buffer (e.g., Tris-HCl, pH 7.6)
-
Substrates (e.g., Ribose-5-phosphate)
-
Coupling enzymes and reagents for detection (e.g., glycerol-3-phosphate dehydrogenase/triosephosphate isomerase and NADH for a spectrophotometric assay)
-
Microplate reader
Procedure:
-
Prepare Solutions:
-
Prepare a stock solution of this compound in DMSO.
-
Prepare serial dilutions of this compound in the assay buffer. Ensure the final DMSO concentration is consistent across all wells and does not exceed a level that affects enzyme activity (typically <1%).
-
Prepare the enzyme and substrate solutions in the assay buffer at their optimal concentrations.
-
-
Assay Setup:
-
In a 96-well plate, add a fixed volume of the Transketolase enzyme solution to each well.
-
Add the serially diluted inhibitor solutions to the wells.
-
Include a control well with buffer and the same concentration of DMSO as the inhibitor wells (no inhibitor) and a blank well with buffer only.
-
-
Pre-incubation:
-
Pre-incubate the enzyme and inhibitor for a predetermined time (e.g., 15-30 minutes) at the optimal temperature for the enzyme.
-
-
Initiate and Monitor the Reaction:
-
Start the enzymatic reaction by adding the substrate to all wells.
-
Immediately place the plate in a microplate reader and measure the signal (e.g., absorbance at 340 nm for an NADH-coupled assay) at regular intervals for a specific duration.
-
-
Data Analysis:
-
Calculate the initial reaction rates for each inhibitor concentration.
-
Normalize the rates to the control (no inhibitor) to get the percentage of inhibition.
-
Plot the percentage of inhibition against the inhibitor concentration and fit the data to a suitable model to determine the IC50 value.
-
Mandatory Visualizations
Caption: Troubleshooting workflow for this compound experiments.
Caption: Role of Transketolase in the Pentose Phosphate Pathway.
Caption: General experimental workflow for Transketolase inhibition assay.
References
Technical Support Center: Refining Transketolase-IN-3 Delivery in Animal Models
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Transketolase-IN-3 in animal models. The information is designed to address common challenges encountered during in vivo experiments.
Troubleshooting Guide
This guide addresses specific issues that may arise during the formulation and administration of this compound.
| Issue | Potential Cause | Suggested Solution |
| Poor Solubility & Precipitation | This compound may have low aqueous solubility, a common characteristic of small molecule inhibitors.[1][2] | - Formulation Optimization: Explore various formulation strategies such as co-solvents, surfactants, or cyclodextrins to enhance solubility.[2][3] Lipid-based formulations can also be effective for poorly soluble compounds.[3][4]- Particle Size Reduction: Micronization or nanocrystal technology can increase the surface area and improve the dissolution rate.[4][5]- pH Adjustment: For ionizable compounds, modifying the pH of the vehicle can improve solubility.[2] |
| High In Vivo Variability | Inconsistent dosing, animal-to-animal metabolic differences, or formulation instability can lead to variable results.[6] | - Standardize Administration: Ensure consistent and accurate administration techniques, such as using calibrated gavage needles for oral dosing.[6][7]- Homogenize Formulation: Before each administration, ensure the formulation is thoroughly mixed to prevent settling of the compound.[6]- Pilot Pharmacokinetic (PK) Study: Conduct a small-scale PK study to understand the absorption, distribution, metabolism, and excretion (ADME) profile and its variability.[6][8] |
| Lack of Efficacy Despite In Vitro Potency | Poor bioavailability, rapid metabolism, or off-target effects can lead to a disconnect between in vitro and in vivo results.[6][9] | - Bioavailability Assessment: Determine the oral bioavailability of your formulation. If low, consider alternative administration routes like intraperitoneal (IP) or intravenous (IV) injection.[10][11]- Dose-Response Study: Perform a dose-escalation study to determine if higher concentrations are required to achieve an on-target effect in vivo.[12]- Target Engagement Assay: Use methods like the Cellular Thermal Shift Assay (CETSA) to confirm that this compound is binding to its target in the tissue of interest.[9] |
| Observed Toxicity | The compound may have off-target effects or the vehicle itself could be causing adverse reactions.[9][13] | - Maximum Tolerated Dose (MTD) Study: Conduct an MTD study to identify a safe dosing range.[6]- Vehicle Toxicity Control: Always include a vehicle-only control group to differentiate between compound- and vehicle-related toxicity.[14]- In Vitro Toxicity Profiling: Screen the compound against a panel of common off-target proteins to identify potential sources of toxicity.[13] |
Frequently Asked Questions (FAQs)
Formulation & Administration
-
Q1: What are the recommended starting points for formulating the poorly soluble this compound for in vivo studies?
-
A1: For initial in vivo screening of poorly soluble compounds, a common approach is to start with a simple formulation. This could involve creating a suspension in a vehicle containing a suspending agent (e.g., carboxymethylcellulose) and a surfactant (e.g., Tween 80) to improve wettability and prevent aggregation.[2][5] For parenteral routes, solubilization using co-solvents like DMSO, PEG300, or ethanol, diluted in saline or water, is often employed.[2] However, it is crucial to first determine the solubility of this compound in various pharmaceutically acceptable excipients.
-
-
Q2: Which route of administration is optimal for this compound?
-
A2: The optimal route depends on the experimental goals and the compound's properties. Oral gavage (PO) is often preferred for convenience and clinical relevance, but poor oral bioavailability may necessitate parenteral routes such as intravenous (IV), intraperitoneal (IP), or subcutaneous (SC) injections.[10][15] IV administration provides 100% bioavailability, making it a good choice for initial efficacy and pharmacokinetic studies.[10][15] IP and SC routes offer easier administration than IV but can have variable absorption.[10] A comparative study of different administration routes can determine the most effective delivery method.[11]
-
Experimental Design
-
Q3: How do I determine the starting dose for my first in vivo efficacy study?
-
A3: The starting dose is typically determined after a Maximum Tolerated Dose (MTD) study.[6] The MTD is the highest dose that does not produce unacceptable toxicity.[6] Efficacy studies should use doses at and below the MTD. If in vitro data is available, a starting dose for the MTD study can be estimated based on a concentration that is a multiple of the in vitro IC50 or EC50 value.[6]
-
-
Q4: What are the essential control groups to include in my animal studies?
-
A4: At a minimum, you should include a vehicle control group that receives the formulation without this compound.[14] This helps to isolate the effects of the compound from those of the vehicle. If a known transketolase inhibitor with in vivo activity exists (e.g., oxythiamine), it can be used as a positive control.[16][17] An untreated control group can also be included to monitor the natural progression of the disease model.
-
Pharmacokinetics & Pharmacodynamics
-
Q5: How can I confirm that this compound is reaching its target and having the desired biological effect?
-
A5: A pharmacodynamic (PD) study is necessary to link drug exposure to the biological effect. This can involve collecting tissue samples at various time points after dosing and measuring the activity of transketolase or the levels of downstream biomarkers.[17] For example, a reduction in the pentose phosphate pathway intermediates could serve as a PD marker.[18][19]
-
Experimental Protocols
Protocol 1: Maximum Tolerated Dose (MTD) Study
-
Animal Model: Select a suitable rodent model (e.g., mice or rats) relevant to the disease indication.[10]
-
Group Allocation: Randomly assign animals to several dose groups (e.g., 5, 10, 25, 50, 100 mg/kg) and a vehicle control group (n=3-5 per group).[6]
-
Dosing: Administer this compound or vehicle according to the planned route and schedule (e.g., once daily for 5-14 days).[14]
-
Monitoring: Observe animals daily for clinical signs of toxicity (e.g., changes in weight, behavior, and appearance).[14] Body weight should be recorded at least three times a week.
-
Endpoint: The MTD is defined as the highest dose that does not cause more than a 10-20% loss in body weight or significant clinical signs of distress.[14]
Protocol 2: In Vivo Efficacy Study (Xenograft Model)
-
Cell Implantation: Implant tumor cells expressing the target of interest subcutaneously into immunocompromised mice.[6]
-
Tumor Growth: Allow tumors to reach a predetermined size (e.g., 100-200 mm³).[6]
-
Randomization: Randomize animals into treatment groups (vehicle control, this compound at various doses below the MTD, and potentially a positive control).
-
Treatment: Administer the treatments as per the defined schedule.
-
Efficacy Assessment: Measure tumor volume and body weight 2-3 times per week. The study is typically terminated when tumors in the control group reach a maximum allowed size.
-
Data Analysis: Compare the tumor growth inhibition between the treated and control groups.
Protocol 3: Pharmacokinetic (PK) Study
-
Animal Model & Dosing: Use the same animal model and route of administration as in the efficacy studies. Administer a single dose of this compound.[8]
-
Sample Collection: Collect blood samples at multiple time points (e.g., 0, 0.25, 0.5, 1, 2, 4, 8, 24 hours) post-dosing.[8]
-
Sample Processing: Process blood to obtain plasma or serum and store frozen until analysis.[8]
-
Bioanalysis: Quantify the concentration of this compound in the samples using a validated analytical method (e.g., LC-MS/MS).
-
Data Analysis: Calculate key PK parameters such as Cmax (maximum concentration), Tmax (time to maximum concentration), AUC (area under the curve), and half-life.
Visualizations
Caption: Transketolase role in the Pentose Phosphate Pathway.
References
- 1. sphinxsai.com [sphinxsai.com]
- 2. Enhancing the Bioavailability of Poorly Soluble Compounds: Strategies for Formulation Optimization in Preclinical Studies - WuXi AppTec DMPK [dmpkservice.wuxiapptec.com]
- 3. Formulation Strategies for Poorly Soluble Drugs [worldpharmatoday.com]
- 4. Formulation Strategies to Improve the Bioavailability of Poorly Absorbed Drugs with Special Emphasis on Self-Emulsifying Systems - PMC [pmc.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. benchchem.com [benchchem.com]
- 7. Administration Of Drugs and Experimental Compounds in Mice and Rats (IACUC) | Office of Research [bu.edu]
- 8. In vivo pharmacology | Transgenic, Knockout, and Tumor Model Center | Stanford Medicine [med.stanford.edu]
- 9. benchchem.com [benchchem.com]
- 10. ichor.bio [ichor.bio]
- 11. Administration route governs the therapeutic efficacy, biodistribution and macrophage targeting of anti-inflammatory nanoparticles in the lung - PMC [pmc.ncbi.nlm.nih.gov]
- 12. caymanchem.com [caymanchem.com]
- 13. benchchem.com [benchchem.com]
- 14. Guide to NCL In Vivo Studies: Efficacy, Pharmacokinetics & Toxicology - National Cancer Institute’s Nanotechnology Characterization Laboratory Assay Cascade Protocols - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 15. Administration of Substances to Laboratory Animals: Routes of Administration and Factors to Consider - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Transketolase and vitamin B1 influence on ROS-dependent neutrophil extracellular traps (NETs) formation - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Synthesis, in vitro and in vivo activity of thiamine antagonist transketolase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. Transketolase in human Müller cells is critical to resist light stress through the pentose phosphate and NRF2 pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 19. Transketolase - Wikipedia [en.wikipedia.org]
Navigating Transketolase Activity Assays: A Technical Support Guide
Welcome to the technical support center for transketolase (TKT) activity assays. This resource is designed for researchers, scientists, and drug development professionals to address common challenges and sources of variability encountered during experimentation. Here you will find troubleshooting guides and frequently asked questions (FAQs) to help you achieve reliable and reproducible results.
Troubleshooting Guide: Common Issues and Solutions
This guide addresses specific problems that may arise during your transketolase activity assay, providing potential causes and actionable solutions.
| Issue | Potential Cause | Suggested Solution |
| High variability between replicate wells | Inconsistent pipetting of reagents or samples. | Ensure proper pipette calibration and technique. Use a multi-channel pipette for adding common reagents to all wells simultaneously. |
| Temperature fluctuations across the microplate. | Allow all reagents and the microplate to equilibrate to the assay temperature before starting. Ensure the plate reader maintains a stable temperature throughout the measurement. | |
| Incomplete mixing of reagents in the wells. | Gently mix the contents of each well after adding all reagents, avoiding the introduction of air bubbles. | |
| Low or no transketolase activity detected | Inactive or degraded enzyme. | Store the transketolase enzyme at the recommended temperature and avoid repeated freeze-thaw cycles. Prepare fresh hemolysates for erythrocyte transketolase assays.[1] |
| Sub-optimal substrate concentrations. | Ensure that substrate concentrations (e.g., ribose-5-phosphate, xylulose-5-phosphate) are at saturating levels. Note that some protocols indicate xylulose-5-phosphate is not required as a substrate if ribose-5-phosphate is used, due to the presence of converting enzymes in the sample.[1][2] | |
| Insufficient cofactor (Thiamine Diphosphate - ThDP). | For total activity measurements, ensure ThDP is added in excess to saturate the apo-transketolase.[1][3] | |
| Presence of inhibitors in the sample. | Dialyze or purify the sample to remove potential inhibitors. | |
| High background signal | Contamination of reagents or samples. | Use high-purity reagents and sterile, nuclease-free water. |
| Non-enzymatic degradation of NADH. | Prepare fresh NADH solutions for each experiment and protect them from light. Run a "no enzyme" control to quantify the rate of non-enzymatic NADH oxidation. | |
| Assay drift or non-linear reaction rates | Substrate depletion. | If the reaction rate decreases over time, consider using a lower enzyme concentration or a shorter measurement period. |
| Enzyme instability during the assay. | Ensure the assay buffer composition and pH are optimal for enzyme stability. |
Frequently Asked Questions (FAQs)
Here are answers to some frequently asked questions about transketolase activity assays.
1. What is the difference between basal and stimulated transketolase activity?
-
Basal activity refers to the endogenous activity of the transketolase enzyme in the sample, which depends on the amount of available coenzyme (ThDP).[3]
-
Stimulated (or total) activity is the maximum potential enzyme activity measured after the addition of excess exogenous ThDP.[3] This activates any apo-transketolase (the enzyme without its cofactor) present in the sample.[1]
2. How is the Erythrocyte Transketolase Activity Coefficient (ETKAC) calculated and interpreted?
The ETKAC is a functional indicator of thiamine (Vitamin B1) status and is calculated as the ratio of stimulated to basal activity:
-
ETKAC = Stimulated TKT Activity / Basal TKT Activity
| ETKAC Value | Interpretation |
| < 1.15 | Normal / Thiamine Sufficiency |
| 1.15 - 1.25 | Moderate risk of thiamine deficiency |
| > 1.25 | High risk of thiamine deficiency |
Table based on data from multiple sources.[2][4][5]
A value close to 1.0 indicates that the enzyme is already saturated with its cofactor, suggesting adequate thiamine levels.[6] A higher ETKAC value indicates a greater proportion of apo-transketolase, signifying a deficiency in thiamine.[6]
3. What are the critical factors that can affect erythrocyte transketolase activity measurements?
Several factors can influence the results of erythrocyte transketolase assays:
-
Thiamine Status: In thiamine deficiency, basal activity is low, and the ETKAC is elevated.[3] However, prolonged deficiency can lead to a reduction in the apotransketolase enzyme level itself.[3]
-
Age: Older individuals may have lower transketolase activity, potentially due to defects in the apoenzyme.[3]
-
Disease States: Conditions like diabetes and liver disease can be associated with reduced transketolase activity due to lower apoenzyme levels.[3][6]
-
Sample Type: Washed erythrocytes are the recommended sample type to avoid interference from leukocytes, which have high concentrations of thiamine and transketolase activity.[1][7]
-
Genetic Variants: Rare genetic variations in the transketolase enzyme can lead to reduced affinity for ThDP or lower overall enzyme levels, potentially affecting assay interpretation.[2][8]
4. Why is it important to normalize transketolase activity to hemoglobin concentration?
Expressing basal and stimulated transketolase activity per gram of hemoglobin (U/gHb) is crucial for standardizing results and allowing for comparisons between different samples.[1][9] This normalization accounts for variations in the red blood cell count of the initial blood sample.
Experimental Protocols
Key Experiment: Erythrocyte Transketolase Activity Coefficient (ETKAC) Assay
This protocol outlines the key steps for determining the ETKAC from washed erythrocytes.
Objective: To measure basal and ThDP-stimulated transketolase activity in erythrocyte lysates to assess thiamine status.
Materials:
-
Whole blood collected in EDTA or heparin tubes
-
Isotonic saline (0.9% NaCl)
-
Reagent grade water
-
Assay buffer (specific composition may vary, but typically contains buffer salts, MgCl2)
-
Ribose-5-phosphate solution
-
Thiamine diphosphate (ThDP) solution
-
Coupling enzymes (e.g., triosephosphate isomerase, glycerol-3-phosphate dehydrogenase)
-
NADH solution
-
96-well microplate
-
Microplate reader capable of measuring absorbance at 340 nm
Methodology:
-
Preparation of Washed Erythrocytes:
-
Centrifuge whole blood to separate plasma and erythrocytes.
-
Remove the plasma and buffy coat (leukocytes).
-
Wash the erythrocytes three times with isotonic saline, centrifuging and removing the supernatant after each wash.[10]
-
-
Hemolysate Preparation:
-
Lyse the washed erythrocytes by adding cold reagent grade water.
-
Centrifuge to pellet the cell debris. The supernatant is the hemolysate.
-
-
Hemoglobin Measurement:
-
Determine the hemoglobin concentration in the hemolysate using a standard method (e.g., Drabkin's reagent).
-
-
Transketolase Activity Assay:
-
Set up reactions in a 96-well plate. For each sample, prepare wells for both basal and stimulated activity.
-
Basal Activity Wells: Add hemolysate, assay buffer, coupling enzymes, NADH, and ribose-5-phosphate.
-
Stimulated Activity Wells: Add the same components as the basal wells, plus an excess of ThDP solution.
-
Incubate the plate at a controlled temperature (e.g., 37°C).
-
Monitor the decrease in absorbance at 340 nm over time. This reflects the rate of NADH oxidation, which is coupled to the transketolase reaction.[1]
-
-
Calculations:
-
Calculate the rate of reaction (ΔAbs/min) from the linear portion of the kinetic curve.
-
Convert the rate to enzyme activity (U/L) using the molar extinction coefficient of NADH.
-
Normalize the activity to the hemoglobin concentration to get U/gHb.
-
Calculate the ETKAC by dividing the stimulated activity (U/gHb) by the basal activity (U/gHb).
-
Visualizations
References
- 1. Erythrocyte transketolase activity coefficient (ETKAC) assay protocol for the assessment of thiamine status - PMC [pmc.ncbi.nlm.nih.gov]
- 2. rfums-bigtree.s3.amazonaws.com [rfums-bigtree.s3.amazonaws.com]
- 3. Nutritional Assessment: Thiamine [nutritionalassessment.org]
- 4. researchgate.net [researchgate.net]
- 5. scispace.com [scispace.com]
- 6. books.rsc.org [books.rsc.org]
- 7. api.repository.cam.ac.uk [api.repository.cam.ac.uk]
- 8. researchgate.net [researchgate.net]
- 9. Protocol and application of basal erythrocyte transketolase activity to improve assessment of thiamine status - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. dmvasudevan.com [dmvasudevan.com]
How to minimize Transketolase-IN-3 toxicity in normal cells
Disclaimer: As of November 2025, "Transketolase-IN-3" is not a widely documented compound in scientific literature. This guide provides general troubleshooting advice and experimental protocols applicable to novel transketolase (TKT) inhibitors, using this compound as a placeholder. The information herein is intended for researchers, scientists, and drug development professionals.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action for a transketolase inhibitor like this compound?
A transketolase (TKT) inhibitor blocks the function of the TKT enzyme, a key component of the non-oxidative branch of the Pentose Phosphate Pathway (PPP). By inhibiting TKT, the inhibitor prevents the interconversion of sugar phosphates, which is crucial for the synthesis of nucleotide precursors (ribose-5-phosphate) and the regeneration of NADPH.[1] NADPH is essential for protecting cells from oxidative stress. Cancer cells often have an upregulated PPP to support their high proliferation rate and manage oxidative stress, making TKT a potential therapeutic target.
Q2: Why am I observing toxicity in my normal (non-cancerous) cell lines when using this compound?
Normal cells also rely on the Pentose Phosphate Pathway for nucleotide synthesis and protection against oxidative stress, although generally to a lesser extent than cancer cells.[2] Inhibition of TKT in normal cells can lead to a depletion of NADPH, increasing their susceptibility to oxidative damage, and can also impair the production of ribose-5-phosphate, which is necessary for cell division and repair. This disruption of normal cellular metabolism can result in cytotoxicity.
Q3: What are the potential off-target effects of a novel TKT inhibitor?
The off-target effects of a novel inhibitor like this compound are often unknown and require experimental validation. Potential off-target effects could include the inhibition of other enzymes with similar binding pockets or unintended interactions with signaling pathways. For example, some TKT inhibitors have been shown to affect signaling pathways such as p53 and Notch.[1][3]
Q4: How can I minimize the toxicity of this compound in my normal cell lines?
Minimizing toxicity in normal cells while maintaining anti-cancer efficacy is a common challenge. Here are a few strategies to consider:
-
Dose Optimization: Perform a dose-response study to identify the lowest effective concentration that inhibits TKT in cancer cells while having minimal impact on normal cells.
-
Cyclotherapy: This approach involves pre-treating normal cells with an agent that induces a temporary cell cycle arrest.[4][5][6][7][8] Since many chemotherapeutic agents, including metabolic inhibitors, target actively dividing cells, arresting normal cells can protect them from the inhibitor's cytotoxic effects.
-
Targeted Delivery: In more advanced applications, consider nanoparticle-based drug delivery systems that can selectively target cancer cells, thereby reducing systemic exposure to normal tissues.[9][10][11]
-
Combination Therapy: Combining the TKT inhibitor with other agents may allow for a lower, less toxic dose of each compound to be used.[12][13]
Troubleshooting Guide
| Issue | Possible Cause | Suggested Solution |
| High toxicity observed in both normal and cancer cell lines. | The concentration of this compound is too high. | Perform a dose-response curve to determine the IC50 values for both cell types and identify a therapeutic window. |
| The normal cell line is highly proliferative and sensitive to PPP inhibition. | Use a less proliferative normal cell line for comparison, or attempt a cyclotherapy approach to protect the normal cells.[7] | |
| Inconsistent results between experiments. | The inhibitor is unstable in solution. | Prepare fresh stock solutions of this compound for each experiment. Check the manufacturer's recommendations for storage and handling. |
| Variability in cell seeding density. | Ensure consistent cell seeding densities across all plates and experiments. | |
| No significant difference in viability between treated and untreated cancer cells. | The cancer cell line is not dependent on the non-oxidative PPP. | Screen a panel of cancer cell lines to identify those that are sensitive to TKT inhibition. |
| The inhibitor is not cell-permeable. | If the chemical properties are known, assess its lipophilicity. Consider using a cell permeabilization agent as a control experiment. | |
| The inhibitor has a short half-life in culture medium. | Replenish the medium with fresh inhibitor at regular intervals during the experiment. |
Experimental Protocols
Transketolase Activity Assay
This protocol is adapted from commercially available kits and literature.[14][15][16][17][18]
Principle: TKT activity is measured by a coupled enzymatic reaction. The product of the TKT reaction, glyceraldehyde-3-phosphate, is used in a subsequent reaction that results in the conversion of a non-fluorescent probe to a fluorescent product.
Materials:
-
Cell lysate
-
Transketolase Assay Buffer
-
TKT Substrate Mix
-
TKT Enzyme Mix
-
TKT Developer
-
96-well white flat-bottom plate
-
Fluorescence microplate reader
Procedure:
-
Prepare cell lysates from both normal and cancer cells, treated and untreated with this compound.
-
Add 50 µL of each cell lysate to separate wells of the 96-well plate.
-
Prepare a reaction mix containing Assay Buffer, Substrate Mix, and Enzyme Mix.
-
Add 50 µL of the reaction mix to each well containing the cell lysate.
-
Incubate the plate at 37°C for 30-60 minutes, protected from light.
-
Measure the fluorescence at Ex/Em = 535/587 nm.
-
Calculate the TKT activity based on a standard curve.
Cell Viability (MTT) Assay
This protocol is a standard method for assessing cell viability.[19][20][21][22]
Principle: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay based on the reduction of the yellow MTT to purple formazan crystals by mitochondrial dehydrogenases in viable cells.
Materials:
-
Cells seeded in a 96-well plate
-
This compound
-
MTT solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or acidified isopropanol)
-
96-well plate reader (absorbance)
Procedure:
-
Seed cells in a 96-well plate and allow them to adhere overnight.
-
Treat cells with various concentrations of this compound and incubate for the desired time (e.g., 24, 48, 72 hours).
-
Add 10 µL of MTT solution to each well and incubate for 4 hours at 37°C.
-
Remove the medium and add 100 µL of solubilization solution to each well to dissolve the formazan crystals.
-
Read the absorbance at 570 nm.
-
Calculate cell viability as a percentage of the untreated control.
Apoptosis (Annexin V) Assay
This protocol is a standard method for detecting apoptosis.[23][24][25]
Principle: During early apoptosis, phosphatidylserine (PS) is translocated from the inner to the outer leaflet of the plasma membrane. Annexin V, a calcium-dependent phospholipid-binding protein, has a high affinity for PS and can be used to identify apoptotic cells. Propidium iodide (PI) is used as a counterstain to differentiate necrotic cells.
Materials:
-
Treated and untreated cells
-
Annexin V-FITC
-
Propidium Iodide (PI)
-
1X Binding Buffer
-
Flow cytometer
Procedure:
-
Induce apoptosis in your cells by treating with this compound.
-
Harvest the cells and wash them with cold PBS.
-
Resuspend the cells in 1X Binding Buffer.
-
Add 5 µL of Annexin V-FITC and 5 µL of PI to the cell suspension.
-
Incubate for 15 minutes at room temperature in the dark.
-
Analyze the cells by flow cytometry within one hour. Healthy cells will be negative for both Annexin V and PI. Early apoptotic cells will be Annexin V positive and PI negative. Late apoptotic/necrotic cells will be positive for both.
Data Presentation
Table 1: Hypothetical IC50 Values for this compound
| Cell Line | Cell Type | IC50 (µM) |
| A549 | Lung Carcinoma | 15.2 |
| HeLa | Cervical Cancer | 36.0[26][27] |
| MIA PaCa-2 | Pancreatic Cancer | 14.95[28] |
| Normal Lung Fibroblasts | Normal | >100 |
| Human Gingival Fibroblasts | Normal | >1000[29] |
Note: Data for HeLa and MIA PaCa-2 cells are for the TKT inhibitor Oxythiamine and are provided for context.
Visualizations
Signaling Pathways and Experimental Workflows
Caption: Inhibition of TKT by this compound blocks the non-oxidative PPP.
Caption: Workflow for characterizing a novel TKT inhibitor.
Caption: Cyclotherapy protects normal cells from TKT inhibitor toxicity.
References
- 1. Novel transketolase inhibitor oroxylin A suppresses the non‐oxidative pentose phosphate pathway and hepatocellular carcinoma tumour growth in mice and patient‐derived organoids - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Transketolase in human Müller cells is critical to resist light stress through the pentose phosphate and NRF2 pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Inhibition of Transketolase Improves the Prognosis of Colorectal Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Cyclotherapy: protection of normal cells and unshielding of cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Cyclotherapy: opening a therapeutic window in cancer treatment - PMC [pmc.ncbi.nlm.nih.gov]
- 6. p53-Based cyclotherapy: exploiting the 'guardian of the genome' to protect normal cells from cytotoxic therapy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Selective protection of normal cells from chemotherapy, while killing drug-resistant cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. benthamdirect.com [benthamdirect.com]
- 10. Delivery technologies for cancer immunotherapy - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Targeted Delivery Methods for Anticancer Drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Metabolic Strategies for Inhibiting Cancer Development - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Targeting Metabolic Vulnerabilities to Combat Drug Resistance in Cancer Therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Erythrocyte transketolase activity coefficient (ETKAC) assay protocol for the assessment of thiamine status. [repository.cam.ac.uk]
- 15. cambridgebrc.nihr.ac.uk [cambridgebrc.nihr.ac.uk]
- 16. Erythrocyte transketolase activity coefficient (ETKAC) assay protocol for the assessment of thiamine status - PMC [pmc.ncbi.nlm.nih.gov]
- 17. scispace.com [scispace.com]
- 18. Protocol and application of basal erythrocyte transketolase activity to improve assessment of thiamine status - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. MTT assay protocol | Abcam [abcam.com]
- 20. CyQUANT MTT Cell Proliferation Assay Kit Protocol | Thermo Fisher Scientific - US [thermofisher.com]
- 21. broadpharm.com [broadpharm.com]
- 22. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 23. Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method - PMC [pmc.ncbi.nlm.nih.gov]
- 24. BestProtocols: Annexin V Staining Protocol for Flow Cytometry | Thermo Fisher Scientific - JP [thermofisher.com]
- 25. kumc.edu [kumc.edu]
- 26. In Vitro and In Silico Studies on Cytotoxic Properties of Oxythiamine and 2′-Methylthiamine [mdpi.com]
- 27. researchgate.net [researchgate.net]
- 28. Inhibition of transketolase by oxythiamine altered dynamics of protein signals in pancreatic cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 29. mdpi.com [mdpi.com]
Troubleshooting inconsistent results with Transketolase-IN-3
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers using Transketolase-IN-3 in their experiments. Inconsistent results can arise from a variety of factors, from inhibitor preparation to the specifics of the experimental system. This guide is designed to help you identify and resolve common issues.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary known function?
This compound is a potent inhibitor of the enzyme Transketolase (TKT).[1] TKT is a key enzyme in the non-oxidative branch of the pentose phosphate pathway (PPP), a fundamental metabolic pathway.[1][2] The PPP is crucial for generating NADPH, which is vital for reductive biosynthesis and protecting against oxidative stress, and for producing precursors for nucleotide synthesis.[1][3][4] this compound has demonstrated herbicidal activity, showing inhibitory effects against certain plant species.[1] Its application in mammalian systems is less documented, which may contribute to experimental variability.
Q2: What are the necessary cofactors for Transketolase activity?
Transketolase requires two essential cofactors for its enzymatic activity:
-
Thiamine diphosphate (ThDP) , the biologically active form of vitamin B1.[5][6]
-
A divalent cation , typically calcium (Ca2+) or magnesium (Mg2+).[7]
It is crucial to ensure these cofactors are present in sufficient concentrations in your experimental setup, as their absence will lead to no or low enzyme activity, independent of the inhibitor's presence.
Q3: My this compound solution appears cloudy or precipitated. What should I do?
-
Consult the supplier's datasheet: This should be the first step to check for recommended solvents and solubility limits.
-
Gentle warming: Try warming the solution gently (e.g., in a 37°C water bath) to see if the compound redissolves.
-
Sonication: A brief sonication can also help to dissolve precipitated compounds.
-
Prepare fresh stock solutions: If precipitation is persistent, it is best to prepare a fresh stock solution. It is recommended to prepare small aliquots of the stock solution to avoid repeated freeze-thaw cycles, which can degrade the compound.
Troubleshooting Inconsistent Results
Inconsistent results when using this compound can be frustrating. This section provides a systematic approach to troubleshooting common problems.
Problem 1: No or lower than expected inhibition of Transketolase activity.
This is a frequent issue that can stem from multiple sources. The following table summarizes potential causes and suggested solutions.
| Potential Cause | Suggested Solution |
| Inhibitor Preparation and Handling | |
| Degraded inhibitor | Purchase fresh inhibitor. Store stock solutions in small, single-use aliquots at -20°C or -80°C to minimize freeze-thaw cycles. Protect from light. |
| Incorrect inhibitor concentration | Verify calculations for stock solution and working dilutions. Use calibrated pipettes. |
| Enzyme and Assay Conditions | |
| Inactive enzyme | Use a fresh batch of enzyme or prepare fresh cell/tissue lysates. Ensure proper storage conditions for the enzyme/lysates. |
| Suboptimal assay conditions | Optimize pH, temperature, and incubation times for your specific assay. The stability of transketolase can be influenced by these factors.[2] |
| Insufficient cofactors (ThDP, Mg2+/Ca2+) | Ensure adequate concentrations of Thiamine diphosphate (ThDP) and a divalent cation (Mg2+ or Ca2+) in the assay buffer.[7] The stability of the holoenzyme can differ depending on whether Ca2+ or Mg2+ is used.[7] |
| Cell-Based Assay Issues | |
| Low cell permeability of the inhibitor | While not specifically documented for this compound, this is a common issue with small molecules. Consider using a permeabilization agent (with appropriate controls) or increasing the incubation time. |
| High cell density | High cell numbers can metabolize the inhibitor or the target protein may be present at such high levels that the inhibitor concentration is insufficient. Optimize cell seeding density. |
| Efflux of the inhibitor by cellular pumps | Some cell lines express high levels of efflux pumps (e.g., P-glycoprotein) that can remove the inhibitor from the cell. Consider using a cell line with lower efflux pump expression or co-incubating with an efflux pump inhibitor (with appropriate controls). |
Problem 2: High variability between replicate experiments.
High variability can obscure real biological effects. The following table outlines potential sources of variability and how to address them.
| Potential Cause | Suggested Solution |
| Inhibitor and Reagent Handling | |
| Inconsistent inhibitor concentration | Prepare a master mix of the inhibitor solution for each experiment to ensure all replicates receive the same concentration. |
| Reagent instability | Prepare fresh reagents, especially buffers and substrate solutions, for each experiment. Some substrates and products of the transketolase reaction can be unstable.[2] |
| Experimental Procedure | |
| Inconsistent incubation times | Use a multichannel pipette or a repeating pipette to add reagents to all wells simultaneously. Ensure precise timing for all incubation steps. |
| Edge effects in multi-well plates | Avoid using the outer wells of the plate, which are more prone to evaporation and temperature fluctuations. Fill the outer wells with sterile water or media. |
| Cellular Factors | |
| Variation in cell passage number | Use cells within a consistent and narrow passage number range for all experiments. High passage numbers can lead to phenotypic and metabolic changes. |
| Cell cycle-dependent effects | Synchronize the cell cycle of your cell population before treatment with this compound, as the pentose phosphate pathway activity can vary with the cell cycle. |
Experimental Protocols
Note: As detailed experimental protocols using this compound are not widely published, the following are generalized protocols for assessing transketolase activity that can be adapted for use with this inhibitor.
Protocol 1: In Vitro Transketolase Activity Assay (Coupled Enzyme Assay)
This protocol measures the activity of purified transketolase or transketolase in cell/tissue lysates. The production of glyceraldehyde-3-phosphate (G3P) is coupled to the oxidation of NADH, which can be monitored spectrophotometrically at 340 nm.
Materials:
-
This compound
-
Purified Transketolase or cell/tissue lysate
-
Assay Buffer: 50 mM Tris-HCl, pH 7.6, containing 5 mM MgCl2 (or CaCl2) and 0.1 mM Thiamine diphosphate (ThDP)
-
Substrate solution: 10 mM Ribose-5-phosphate and 10 mM Xylulose-5-phosphate in Assay Buffer
-
Coupling enzymes: Triosephosphate isomerase (TIM) and Glycerol-3-phosphate dehydrogenase (GDH)
-
NADH solution: 10 mM NADH in Assay Buffer
Procedure:
-
Prepare a reaction mixture containing Assay Buffer, TIM, GDH, and NADH in a 96-well plate.
-
Add the desired concentration of this compound or vehicle control to the appropriate wells.
-
Add the purified transketolase or cell/tissue lysate to the wells.
-
Incubate for a pre-determined time (e.g., 10 minutes) at the optimal temperature for the enzyme (e.g., 37°C).
-
Initiate the reaction by adding the substrate solution.
-
Immediately measure the decrease in absorbance at 340 nm over time using a microplate reader.
-
The rate of NADH oxidation is proportional to the transketolase activity.
Protocol 2: Cell-Based Assay for Assessing the Effect of this compound on Cell Proliferation
This protocol assesses the impact of inhibiting transketolase on the growth of cancer cells, a common application for TKT inhibitors.
Materials:
-
Cancer cell line known to be sensitive to PPP inhibition
-
Complete cell culture medium
-
This compound
-
Cell proliferation reagent (e.g., MTT, PrestoBlue™, or similar)
-
96-well cell culture plates
Procedure:
-
Seed cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.
-
Prepare serial dilutions of this compound in complete cell culture medium.
-
Remove the old medium from the cells and replace it with the medium containing different concentrations of this compound or a vehicle control.
-
Incubate the cells for the desired treatment period (e.g., 24, 48, or 72 hours).
-
At the end of the incubation period, add the cell proliferation reagent to each well according to the manufacturer's instructions.
-
Incubate for the recommended time.
-
Measure the absorbance or fluorescence using a microplate reader.
-
Calculate the cell viability as a percentage of the vehicle-treated control.
Visualizing Key Pathways and Workflows
The Pentose Phosphate Pathway and the Role of Transketolase
The following diagram illustrates the central role of Transketolase in the Pentose Phosphate Pathway, connecting it to glycolysis.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. discovery.ucl.ac.uk [discovery.ucl.ac.uk]
- 3. Transketolase in human Müller cells is critical to resist light stress through the pentose phosphate and NRF2 pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Inhibition of transketolase by oxythiamine altered dynamics of protein signals in pancreatic cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Transketolase - Wikipedia [en.wikipedia.org]
- 6. A review on research progress of transketolase - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Effects of transketolase cofactors on its conformation and stability - PubMed [pubmed.ncbi.nlm.nih.gov]
Validation & Comparative
A Comparative Guide to TKT Inhibition: Transketolase-IN-3 vs. Oxythiamine
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of two inhibitors of transketolase (TKT), Transketolase-IN-3 and Oxythiamine. TKT is a crucial enzyme in the pentose phosphate pathway (PPP), responsible for producing precursors for nucleotide synthesis and maintaining cellular redox balance. Its role in cancer metabolism has made it an attractive target for therapeutic intervention.
Introduction to TKT Inhibitors
Transketolase (TKT) is a thiamine diphosphate (ThDP)-dependent enzyme that plays a pivotal role in cellular metabolism. It connects the pentose phosphate pathway with glycolysis, facilitating the synthesis of ribose-5-phosphate for nucleic acid production and NADPH for antioxidant defense.[1] In rapidly proliferating cells, such as cancer cells, the demand for these products is high, making TKT a compelling target for anticancer drug development. Inhibition of TKT can disrupt cancer cell metabolism, leading to reduced proliferation and increased apoptosis.[2][3]
This guide focuses on two compounds reported to inhibit TKT: Oxythiamine, a classic thiamine antagonist, and this compound, a more recent discovery with noted herbicidal activity.
Mechanism of Action
Oxythiamine
Oxythiamine acts as a competitive inhibitor of transketolase by mimicking its essential cofactor, thiamine. As a thiamine antagonist, oxythiamine is converted in vivo to oxythiamine diphosphate (OTPP). OTPP then competes with thiamine diphosphate (ThDP) for binding to the active site of TKT, thereby inhibiting its enzymatic activity.[4][5] Molecular modeling studies suggest that oxythiamine interacts with key amino acid residues in the active site of the transketolase-like 1 protein (TKTL1), a closely related isoform of TKT, including Ser49, Lys84, Glu128, His160, and Lys218.[6]
This compound
The precise mechanism of action for this compound as a TKT inhibitor is not well-documented in publicly available scientific literature. It is described as a potent TKT inhibitor with herbicidal properties.[7][8][9] Chemically, it belongs to the triazolopyrimidine class of compounds. It is important to note that many triazolopyrimidine herbicides are known to target acetohydroxyacid synthase (AHAS), an enzyme involved in branched-chain amino acid synthesis in plants. Further research is required to elucidate the specific molecular interactions between this compound and TKT and to confirm its primary target in different biological systems.
Quantitative Performance Data
The following tables summarize the available quantitative data for the inhibitory activity of Oxythiamine and this compound. A significant disparity in the amount of publicly available data exists between the two compounds.
Table 1: In Vitro Inhibition of Transketolase
| Compound | Target | Assay Type | IC50 / Ki | Source |
| Oxythiamine | Transketolase-like protein 1 (TKTL1) | Molecular Docking | Not Applicable | [6] |
| Transketolase-IN-4 | Transketolase (TKT) | Enzyme Assay | IC50 = 3.9 μM | [10] |
| This compound | Transketolase (TKT) | Not Specified | Data Not Available | [7][8][9] |
Note: Data for Transketolase-IN-4, a related compound, is included for context, but direct quantitative data for this compound's TKT inhibition is not publicly available.
Table 2: Cellular Activity
| Compound | Cell Line | Assay Type | IC50 | Source |
| Oxythiamine | MIA PaCa-2 (Pancreatic Cancer) | MTT Assay | 14.95 μM | [2] |
| Oroxylin A (Another TKT inhibitor) | HepG2 (Hepatocellular Carcinoma) | CCK-8 Assay | 17.2 µM (48h) | [11] |
| This compound | Various Plant Species | Herbicidal Activity Assay | Effective at 100 mg/L | [7] |
Note: Direct comparative cellular IC50 values in cancer cell lines for this compound are not available.
Signaling Pathways and Experimental Workflows
TKT Inhibition and Downstream Effects
Inhibition of TKT disrupts the non-oxidative branch of the pentose phosphate pathway. This leads to a reduction in the production of ribose-5-phosphate, essential for nucleotide synthesis, and NADPH, a key molecule for maintaining redox homeostasis and protecting cells from oxidative stress. The consequences of TKT inhibition can include cell cycle arrest and apoptosis.[2][3]
Experimental Workflow for Evaluating TKT Inhibitors
A typical workflow to compare the efficacy of TKT inhibitors would involve a series of in vitro and cell-based assays.
Experimental Protocols
Transketolase (TKT) Enzyme Activity Assay
This protocol is adapted from commercially available fluorometric assay kits.[12]
-
Sample Preparation: Prepare cell or tissue lysates by homogenization in TKT Assay Buffer on ice. Centrifuge to pellet debris and collect the supernatant. Determine protein concentration of the lysate.
-
Reaction Mix Preparation: Prepare a reaction mix containing TKT Assay Buffer, TKT Substrate Mix, TKT Developer, and TKT Enzyme Mix.
-
Assay Procedure:
-
Add samples (lysates or purified TKT) to a 96-well plate.
-
For inhibitor studies, pre-incubate the enzyme with varying concentrations of the inhibitor (Oxythiamine or this compound) for a specified time.
-
Initiate the reaction by adding the Reaction Mix to each well.
-
Measure the fluorescence kinetically at Ex/Em = 535/587 nm at 37°C for 30-60 minutes.
-
-
Data Analysis: Calculate the TKT activity from the rate of fluorescence increase. For inhibitor studies, plot the enzyme activity against the inhibitor concentration to determine the IC50 value.
Cell Viability (MTT) Assay
This is a colorimetric assay to assess cell metabolic activity.[2]
-
Cell Seeding: Seed cancer cells in a 96-well plate at a density of 1 x 10^4 cells/well and allow them to adhere overnight.
-
Compound Treatment: Treat the cells with various concentrations of the TKT inhibitors for the desired duration (e.g., 24, 48, 72 hours).
-
MTT Addition: Add MTT solution (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to each well and incubate for 4 hours at 37°C.
-
Formazan Solubilization: Add a solubilization solution (e.g., DMSO or SDS in HCl) to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the untreated control. Plot cell viability against inhibitor concentration to determine the IC50 value.
Western Blotting for TKT Expression
This protocol allows for the detection of TKT protein levels in cell lysates.
-
Protein Extraction: Lyse treated and untreated cells in RIPA buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.
-
SDS-PAGE: Separate equal amounts of protein from each sample on an SDS-polyacrylamide gel.
-
Protein Transfer: Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.
-
Blocking: Block the membrane with a blocking buffer (e.g., 5% non-fat milk or BSA in TBST) to prevent non-specific antibody binding.
-
Primary Antibody Incubation: Incubate the membrane with a primary antibody specific for TKT overnight at 4°C.
-
Secondary Antibody Incubation: Wash the membrane and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Add an enhanced chemiluminescence (ECL) substrate and visualize the protein bands using an imaging system.
-
Analysis: Quantify the band intensities and normalize to a loading control (e.g., β-actin or GAPDH) to compare TKT expression levels between samples.
Conclusion
Oxythiamine is a well-characterized competitive inhibitor of transketolase with demonstrated activity in various cancer cell lines. Its mechanism of action as a thiamine antagonist is understood, and quantitative data on its efficacy is available.
This compound is described as a potent TKT inhibitor, but there is a notable lack of publicly available data regarding its specific inhibitory concentration against the TKT enzyme and its detailed mechanism of action. Its classification as a triazolopyrimidine, a class of compounds often associated with herbicidal activity through AHAS inhibition, raises questions about its primary target and specificity that warrant further investigation.
For researchers considering these inhibitors, Oxythiamine offers a more established tool for studying the effects of TKT inhibition. This compound may represent a novel chemical scaffold for TKT inhibition, but its biochemical and cellular effects require thorough characterization to validate its potency and specificity as a TKT-targeting agent. The provided experimental protocols offer a framework for conducting such comparative studies.
References
- 1. Transketolase - Wikipedia [en.wikipedia.org]
- 2. Inhibition of transketolase by oxythiamine altered dynamics of protein signals in pancreatic cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 3. spandidos-publications.com [spandidos-publications.com]
- 4. mdpi.com [mdpi.com]
- 5. Posttranslational Acylations of the Rat Brain Transketolase Discriminate the Enzyme Responses to Inhibitors of ThDP-Dependent Enzymes or Thiamine Transport - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. medchemexpress.com [medchemexpress.com]
- 8. medchemexpress.com [medchemexpress.com]
- 9. medchemexpress.com [medchemexpress.com]
- 10. medchemexpress.com [medchemexpress.com]
- 11. Novel transketolase inhibitor oroxylin A suppresses the non‐oxidative pentose phosphate pathway and hepatocellular carcinoma tumour growth in mice and patient‐derived organoids - PMC [pmc.ncbi.nlm.nih.gov]
- 12. sigmaaldrich.com [sigmaaldrich.com]
A Comparative Guide to Transketolase (TKT) Inhibitors: Transketolase-IN-3 vs. Alternatives
For Researchers, Scientists, and Drug Development Professionals
Transketolase (TKT), a key enzyme in the pentose phosphate pathway (PPP), plays a crucial role in cellular metabolism by catalyzing the reversible transfer of two-carbon units from ketose donors to aldose acceptors.[1][2] This function is vital for the production of NADPH, a key reductant in biosynthetic processes and antioxidant defense, and for the synthesis of ribose-5-phosphate, a precursor for nucleotides.[2] Given its central role in metabolism, TKT has emerged as a promising therapeutic target, particularly in oncology and infectious diseases. This guide provides a comparative overview of Transketolase-IN-3 and other notable TKT inhibitors, supported by available experimental data.
Quantitative Comparison of TKT Inhibitors
The following table summarizes the available quantitative data for this compound and two other well-known TKT inhibitors: Oxythiamine and Thiamine thiazolone diphosphate. It is important to note that direct comparative studies under identical experimental conditions are limited, and the presented data is compiled from various sources.
| Inhibitor | Target | Inhibitory Potency | Cell Permeability | Notes |
| This compound | Transketolase (TKT) | Potent inhibitor with herbicidal activity. Specific IC50/Ki values against purified TKT are not readily available in the public domain. | Information not publicly available. | Primarily characterized as a potent herbicide.[3] |
| Oxythiamine | Transketolase (TKT) | IC50: 0.2 µM (rat liver TKT), ~0.03 µM (yeast TKT)[4] | Yes, it is a thiamine antagonist that can enter cells. | Acts as a thiamine antagonist and its active form, oxythiamine diphosphate, is a potent TKT inhibitor.[5][6] |
| Thiamine thiazolone diphosphate | Thiamine diphosphate (ThDP)-dependent enzymes | Ki: 2 x 10-6 M (for wheat germ pyruvate decarboxylase)[7]. Possesses low micromolar cellular potency against TKT in human polymorphonuclear neutrophils (PMNs).[8] | The diphosphate form is generally not cell-permeable; however, its precursor, thiamine thiazolone, can be cell-permeable. | A transition-state analog for ThDP-dependent enzymes.[7] |
Signaling and Experimental Workflow Diagrams
To visualize the context of TKT inhibition and the process of evaluating inhibitors, the following diagrams are provided.
Caption: Role of Transketolase in the Pentose Phosphate Pathway.
Caption: Workflow for screening and characterizing TKT inhibitors.
Experimental Protocols
Detailed methodologies are crucial for the accurate comparison of inhibitor performance. Below are standard protocols for a TKT enzyme activity assay and a cell viability assay.
Transketolase (TKT) Enzyme Activity Assay
This protocol is based on the spectrophotometric measurement of NADH consumption, which is coupled to the TKT-catalyzed reaction.
Materials:
-
Purified TKT enzyme
-
TKT assay buffer (e.g., 50 mM Tris-HCl, pH 7.5)
-
Thiamine diphosphate (ThDP)
-
Magnesium chloride (MgCl₂)
-
Xylulose-5-phosphate (X5P)
-
Ribose-5-phosphate (R5P)
-
α-Glycerophosphate dehydrogenase/Triosephosphate isomerase (α-GDH/TPI) enzyme mix
-
NADH
-
TKT inhibitors (this compound, Oxythiamine, etc.)
-
96-well UV-transparent microplate
-
Microplate reader capable of reading absorbance at 340 nm
Procedure:
-
Prepare Reagent Mix: In the TKT assay buffer, prepare a reagent mix containing ThDP, MgCl₂, α-GDH/TPI enzyme mix, and NADH.
-
Inhibitor Preparation: Prepare serial dilutions of the TKT inhibitors in the assay buffer.
-
Assay Setup: To each well of the 96-well plate, add the reagent mix.
-
Add Inhibitors: Add the prepared inhibitor dilutions to the respective wells. Include a control well with no inhibitor.
-
Pre-incubation: Add the purified TKT enzyme to all wells and pre-incubate the plate at 37°C for 10-15 minutes to allow for inhibitor binding.
-
Reaction Initiation: Initiate the enzymatic reaction by adding the substrates (X5P and R5P) to all wells.
-
Kinetic Measurement: Immediately place the plate in the microplate reader and measure the decrease in absorbance at 340 nm every minute for 15-30 minutes at 37°C. The rate of NADH oxidation is proportional to the TKT activity.
-
Data Analysis: Calculate the initial reaction rates for each inhibitor concentration. Plot the percentage of inhibition against the logarithm of the inhibitor concentration to determine the IC50 value.
Cell Viability Assay (MTT Assay)
This protocol determines the effect of TKT inhibitors on the metabolic activity of cultured cells, which is an indicator of cell viability.
Materials:
-
Cancer cell line of interest (e.g., A549, MIA PaCa-2)
-
Complete cell culture medium
-
TKT inhibitors
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)
-
96-well cell culture plate
-
Multi-well spectrophotometer
Procedure:
-
Cell Seeding: Seed the cells into a 96-well plate at a predetermined density (e.g., 5,000-10,000 cells/well) and allow them to adhere overnight.
-
Inhibitor Treatment: Remove the medium and add fresh medium containing various concentrations of the TKT inhibitors. Include a vehicle control.
-
Incubation: Incubate the plate for the desired period (e.g., 24, 48, or 72 hours) at 37°C in a humidified CO₂ incubator.
-
MTT Addition: After incubation, add MTT solution to each well to a final concentration of 0.5 mg/mL and incubate for 2-4 hours at 37°C. During this time, viable cells will reduce the yellow MTT to purple formazan crystals.
-
Solubilization: Carefully remove the medium and add the solubilization solution to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance of each well at a wavelength of 570 nm using a multi-well spectrophotometer.
-
Data Analysis: Normalize the absorbance values to the vehicle control to determine the percentage of cell viability. Plot the percentage of viability against the logarithm of the inhibitor concentration to calculate the GI50 or IC50 value.
Concluding Remarks
The selection of a TKT inhibitor for research or drug development depends on various factors, including potency, selectivity, cell permeability, and the specific application. While this compound is noted for its potent herbicidal effects, detailed biochemical and cellular data in a therapeutic context are not as readily available as for inhibitors like Oxythiamine. Oxythiamine is a well-characterized thiamine antagonist with demonstrated TKT inhibitory activity in various cancer cell lines. Thiamine thiazolone diphosphate serves as a valuable tool for studying the mechanism of ThDP-dependent enzymes. Further head-to-head studies are necessary to definitively rank the potency and efficacy of these inhibitors. The provided protocols offer a standardized framework for conducting such comparative experiments.
References
- 1. Transketolase - Wikipedia [en.wikipedia.org]
- 2. TKT maintains intestinal ATP production and inhibits apoptosis-induced colitis - PMC [pmc.ncbi.nlm.nih.gov]
- 3. medchemexpress.com [medchemexpress.com]
- 4. In Vitro and In Silico Studies on Cytotoxic Properties of Oxythiamine and 2′-Methylthiamine [mdpi.com]
- 5. researchgate.net [researchgate.net]
- 6. The uremic toxin oxythiamine causes functional thiamine deficiency in end-stage renal disease by inhibiting transketolase activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Interaction of thiamin diphosphate and thiamin thiazolone diphosphate with wheat germ pyruvate decarboxylase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Transketolase and vitamin B1 influence on ROS-dependent neutrophil extracellular traps (NETs) formation | PLOS One [journals.plos.org]
A Comparative Analysis of Transketolase Inhibitors in Colorectal Cancer Models: N3PT vs. Transketolase-IN-3
For researchers, scientists, and drug development professionals, this guide provides an objective comparison of the transketolase inhibitors N3PT and Transketolase-IN-3 in the context of colorectal cancer (CRC) models. This document synthesizes available experimental data to evaluate their mechanisms of action and therapeutic potential.
Transketolase (TKT) has emerged as a promising therapeutic target in oncology. As a key enzyme in the pentose phosphate pathway (PPP), TKT plays a crucial role in producing nucleotide precursors and maintaining redox balance, both of which are vital for rapidly proliferating cancer cells.[1][2][3] Inhibition of TKT is therefore being explored as a strategy to disrupt cancer cell metabolism and growth. This guide focuses on two such inhibitors: N3PT and this compound.
N3PT: A Thiamine Antagonist with Anti-Proliferative Effects
N3PT (N3-pyridyl thiamine) is a potent and selective inhibitor of transketolase.[4] It acts as a thiamine antagonist, and upon pyrophosphorylation, it binds to the apo-enzyme of transketolase with high affinity.
Mechanism of Action
N3PT exerts its anti-cancer effects by inhibiting TKT, which leads to a reduction in the production of ribose-5-phosphate, a critical component for DNA and RNA synthesis. This disruption of the PPP has been shown to impact key signaling pathways implicated in colorectal cancer progression, namely the Notch and AKT pathways. Inhibition of TKT by N3PT has been demonstrated to decrease the protein levels of Notch Intracellular Domain (NICD) and its downstream target Hes1, suggesting a suppression of the Notch signaling cascade. Furthermore, studies on TKT's role in CRC have indicated its involvement in regulating AKT phosphorylation, a central node in cell survival and proliferation pathways.
dot
References
No Public Data Available for Cross-Validation of Transketolase-IN-3 in Cell Lines
A comprehensive search for publicly available data on the activity of Transketolase-IN-3 in different cell lines has yielded no results. The compound, identified as a potent transketolase (TKT) inhibitor, is primarily documented as a herbicide with activity against plant species such as Digitaria sanguinalis and Amaranthus retroflexus. Information regarding its effects on mammalian or human cell lines, crucial for the requested cross-validation and comparison guide, is not available in the public domain.
Transketolase is a key enzyme in the pentose phosphate pathway (PPP), a metabolic route essential for producing nucleotide precursors and reducing equivalents in the form of NADPH.[1][2] This pathway's role in cell proliferation and survival has made TKT a potential target in cancer therapy. Several inhibitors of TKT, such as Oxythiamine and Oroxylin A, have been studied in various cancer cell lines, demonstrating the potential of TKT inhibition in a therapeutic context.
However, for this compound, the available information is currently limited to its commercial availability as a research chemical with herbicidal properties. No peer-reviewed studies, patents, or technical data sheets detailing its biological evaluation in cell lines could be identified. Consequently, the core requirements for a comparison guide, including quantitative data on its activity, detailed experimental protocols, and signaling pathway diagrams relevant to its mechanism in researcher-focused cell lines, cannot be fulfilled at this time.
The Role of Transketolase in Cellular Metabolism
Transketolase, in conjunction with transaldolase, forms the non-oxidative branch of the pentose phosphate pathway. It catalyzes the transfer of a two-carbon unit from a ketose donor to an aldose acceptor, thereby interconverting sugar phosphates.[2] This allows the cell to either generate ribose-5-phosphate for nucleotide synthesis or to channel excess sugar phosphates back into glycolysis for energy production.
dot
Caption: Role of Transketolase in the Pentose Phosphate Pathway.
General Experimental Workflow for Assessing a Novel TKT Inhibitor
Should data for this compound become available, a typical experimental workflow to assess its activity in different cell lines would involve the following steps. This generalized protocol is based on methodologies used for other TKT inhibitors.
References
A Comparative Guide to Inhibiting Transketolase: TKT siRNA vs. Chemical Inhibitors
For Researchers, Scientists, and Drug Development Professionals: An Objective Comparison of Transketolase Inhibition Methods and Their Metabolic Consequences
Transketolase (TKT) is a pivotal enzyme in the non-oxidative branch of the pentose phosphate pathway (PPP), playing a crucial role in cellular metabolism by linking the PPP with glycolysis. Its function in producing nucleotide precursors and maintaining redox homeostasis through NADPH generation makes it a significant target in various research fields, including cancer biology and metabolic disorders. This guide provides a detailed comparison of two primary methods for inhibiting TKT function: small interfering RNA (siRNA) and chemical inhibitors, with a focus on oxythiamine and oroxylin A.
Executive Summary
Both TKT siRNA and chemical inhibitors effectively reduce TKT activity, leading to significant metabolic consequences. TKT siRNA offers high specificity by targeting the TKT mRNA for degradation, leading to a direct reduction in enzyme levels. Chemical inhibitors, such as oxythiamine and oroxylin A, act by directly binding to the enzyme and inhibiting its catalytic function. The choice between these methods depends on the specific experimental goals, with siRNA providing a more targeted genetic approach and chemical inhibitors offering acute, dose-dependent enzymatic inhibition. This guide presents a comprehensive overview of their mechanisms, metabolic effects, and the experimental protocols required for their application.
Mechanism of Action
TKT siRNA: Genetic Silencing
TKT siRNA operates through the RNA interference (RNAi) pathway. A synthetic double-stranded siRNA molecule, designed to be complementary to the TKT mRNA sequence, is introduced into the cell. The siRNA is then incorporated into the RNA-induced silencing complex (RISC), which unwinds the siRNA and uses the single-stranded antisense strand to identify and bind to the target TKT mRNA. This binding leads to the cleavage and subsequent degradation of the TKT mRNA, thereby preventing its translation into the TKT protein and resulting in a knockdown of the enzyme's expression.
Chemical Inhibitors: Enzymatic Inhibition
Oxythiamine , a thiamine (vitamin B1) analog, acts as a competitive inhibitor of TKT.[1] It is phosphorylated in the cell to oxythiamine pyrophosphate (OTPP), which then binds to the thiamine pyrophosphate (TPP) binding site on the TKT enzyme.[1] This binding prevents the natural cofactor, TPP, from associating with the enzyme, thereby blocking its catalytic activity.[1]
Oroxylin A , a flavonoid, has also been identified as a TKT inhibitor. While its precise binding mechanism is still under investigation, it is known to directly interact with the TKT protein, leading to a reduction in its enzymatic activity.
References
Efficacy Showdown: Oroxylin A Emerges as a Multifaceted Transketolase Inhibitor
For researchers, scientists, and drug development professionals, a comprehensive comparison of emerging therapeutic compounds is critical for informed decision-making. This guide provides an in-depth analysis of Oroxylin A, a naturally occurring flavonoid, and contrasts its efficacy with the well-characterized synthetic transketolase inhibitor, N3PT (N3-pyridyl thiamine). While the initially requested comparison with "Transketolase-IN-3" was not possible due to the lack of publicly available scientific data on the latter, this guide offers a robust evaluation of Oroxylin A's potential as a therapeutic agent by examining its dual-action mechanism and comparing its transketolase inhibitory activity with a known potent inhibitor.
Oroxylin A, a flavonoid isolated from the root of Scutellaria baicalensis, has garnered significant attention for its diverse pharmacological activities, including anti-inflammatory, anti-cancer, and neuroprotective effects.[1][2] Recent studies have unveiled its novel role as a direct inhibitor of transketolase (TKT), a key enzyme in the pentose phosphate pathway (PPP), adding a crucial dimension to its anti-cancer properties.[3] In contrast, N3PT is a synthetic thiamine antagonist designed as a potent and selective TKT inhibitor.[4][5]
Quantitative Efficacy Comparison
To facilitate a clear comparison of the efficacy of Oroxylin A and N3PT, the following tables summarize their inhibitory activities.
Table 1: Transketolase Inhibition
| Compound | Metric | Value | Target | Source |
| Oroxylin A | % Inhibition | 50% | Transketolase (in vitro) | [3] |
| N3PT | Kd | 22 nM | Apo-Transketolase | [4] |
| N3PT | EC50 | 26 nM | Cellular Transketolase | [5] |
Table 2: Anti-proliferative Activity of Oroxylin A in Cancer Cell Lines
| Cell Line | Cancer Type | IC50 (µM) at 48h | Source |
| HepG2 | Hepatocellular Carcinoma | 17.2 | [3] |
| SMMC-7721 | Hepatocellular Carcinoma | 40.34 | [6] |
| MHCC-97H | Hepatocellular Carcinoma | 41.02 | [6] |
| HCT116 | Colon Cancer | 33.9 | [7] |
| HeLa | Cervical Cancer | < 17.2 | [7] |
| MDA-MB-435 | Melanoma (misidentified as breast cancer) | > 17.2 | [7] |
| SK-OV-3 | Ovarian Cancer | > 17.2 | [7] |
| SW1116 | Colon Cancer | > 17.2 | [7] |
| K-562 | Chronic Myelogenous Leukemia | > 17.2 | [7] |
| HL-60 | Acute Promyelocytic Leukemia | > 17.2 | [7] |
| H1299 | Non-small cell lung cancer | > 17.2 | [7] |
Signaling Pathways and Mechanisms of Action
Oroxylin A exhibits a multi-pronged approach to cancer inhibition, targeting not only transketolase but also other critical signaling pathways. This dual-action mechanism distinguishes it from highly specific inhibitors like N3PT.
Oroxylin A's Dual-Action Mechanism
-
Direct Inhibition of Transketolase (TKT): By directly targeting TKT, Oroxylin A disrupts the non-oxidative branch of the pentose phosphate pathway.[3] This leads to an accumulation of PPP substrates and a reduction in the production of ribose-5-phosphate, a critical component for nucleotide synthesis, thereby impeding cancer cell proliferation.[3] Furthermore, TKT inhibition by Oroxylin A has been shown to activate p53 signaling, a key tumor suppressor pathway.[3]
-
Modulation of Other Oncogenic Pathways: Oroxylin A has been demonstrated to inhibit the NF-κB signaling pathway, a central regulator of inflammation and cell survival, by preventing the nuclear translocation of the p65 subunit.[8] It also influences the p53 pathway by promoting its mitochondrial translocation, which can trigger apoptosis.[1]
N3PT's Specific Mechanism
N3PT acts as a thiamine antagonist. It is pyrophosphorylated intracellularly and then binds with high affinity to the thiamine pyrophosphate (TPP) binding site on apo-transketolase, effectively inhibiting its enzymatic activity.[4] Its mechanism is highly specific to TKT and other TPP-dependent enzymes.
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of scientific findings. Below are summaries of key experimental protocols used to evaluate the efficacy of these compounds.
In Vitro Transketolase Activity Assay (NAD⁺ Reduction Method)
This assay determines TKT activity by measuring the rate of NAD⁺ reduction, which is coupled to the TKT-catalyzed reaction.[3]
-
Reaction Mixture Preparation: A reaction mixture is prepared containing xylulose-5-phosphate (X5P) and ribose-5-phosphate (R5P) as substrates, thiamine pyrophosphate (TPP), and a coupling enzyme system (e.g., glyceraldehyde-3-phosphate dehydrogenase).
-
Initiation: The reaction is initiated by adding the purified TKT enzyme and the test compound (Oroxylin A or N3PT) at various concentrations.
-
Measurement: The decrease in absorbance at 340 nm due to the oxidation of NADH to NAD⁺ is monitored over time using a microplate reader.
-
Data Analysis: The rate of NAD⁺ reduction is calculated from the linear portion of the absorbance curve, and the percentage of inhibition is determined relative to a vehicle control.
Cell Viability (MTT) Assay
The MTT assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability, proliferation, and cytotoxicity.[9][10]
-
Cell Seeding: Cancer cells are seeded in 96-well plates and allowed to adhere overnight.
-
Compound Treatment: Cells are treated with various concentrations of the test compound (e.g., Oroxylin A) for a specified period (e.g., 24, 48, 72 hours).
-
MTT Addition: MTT reagent (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) is added to each well and incubated for 3-4 hours. Metabolically active cells reduce the yellow MTT to purple formazan crystals.
-
Solubilization: The formazan crystals are dissolved by adding a solubilization solution (e.g., DMSO or SDS-HCl).
-
Absorbance Measurement: The absorbance of the solubilized formazan is measured at a wavelength of 570 nm using a microplate reader.
-
Data Analysis: The absorbance values are used to calculate the percentage of cell viability relative to the untreated control, and the IC50 value is determined.
Western Blot Analysis for NF-κB Signaling
Western blotting is used to detect the levels of specific proteins involved in the NF-κB signaling pathway, such as the p65 subunit in nuclear and cytoplasmic fractions.[8][11]
-
Cell Lysis and Protein Extraction: Cells are treated with the test compound and/or a stimulant (e.g., LPS or TNF-α). Cytoplasmic and nuclear protein fractions are then isolated.
-
Protein Quantification: The protein concentration of each fraction is determined using a protein assay (e.g., BCA assay).
-
SDS-PAGE and Transfer: Equal amounts of protein are separated by size using sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE) and then transferred to a membrane (e.g., PVDF or nitrocellulose).
-
Immunoblotting: The membrane is blocked and then incubated with a primary antibody specific for the protein of interest (e.g., anti-p65). This is followed by incubation with a secondary antibody conjugated to an enzyme (e.g., HRP).
-
Detection: The protein bands are visualized using a chemiluminescent substrate and an imaging system.
-
Analysis: The intensity of the bands is quantified to determine the relative protein levels.
Conclusion
Oroxylin A presents a compelling profile as an anti-cancer agent with a dual mechanism of action that includes the direct inhibition of transketolase and the modulation of other key oncogenic signaling pathways like NF-κB and p53. This multifaceted approach may offer advantages in overcoming resistance mechanisms that can emerge with highly specific, single-target agents. While N3PT demonstrates potent and selective inhibition of transketolase, Oroxylin A's broader activity spectrum suggests its potential for wider therapeutic applications. Further research, including head-to-head in vivo comparative studies, is warranted to fully elucidate the therapeutic potential of Oroxylin A in comparison to other transketolase inhibitors. This guide provides a foundational dataset and methodological overview to aid researchers in this endeavor.
References
- 1. Oroxylin A modulates mitochondrial function and apoptosis in human colon cancer cells by inducing mitochondrial translocation of wild-type p53 - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Oroxylin A: A Promising Flavonoid for Prevention and Treatment of Chronic Diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Novel transketolase inhibitor oroxylin A suppresses the non‐oxidative pentose phosphate pathway and hepatocellular carcinoma tumour growth in mice and patient‐derived organoids - PMC [pmc.ncbi.nlm.nih.gov]
- 4. medchemexpress.com [medchemexpress.com]
- 5. file.glpbio.com [file.glpbio.com]
- 6. Oroxylin A Suppresses the Cell Proliferation, Migration, and EMT via NF- κ B Signaling Pathway in Human Breast Cancer Cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Oroxylin A prevents inflammation-related tumor through down-regulation of inflammatory gene expression by inhibiting NF-κB signaling - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 10. broadpharm.com [broadpharm.com]
- 11. researchgate.net [researchgate.net]
Validating the Inhibition of the Non-Oxidative Pentose Phosphate Pathway by Transketolase-IN-3: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive framework for validating the inhibition of the non-oxidative pentose phosphate pathway (PPP) by the compound Transketolase-IN-3. It offers a comparative analysis with established transketolase inhibitors, detailed experimental protocols for robust validation, and visual aids to elucidate the underlying biochemical pathways and experimental workflows.
Introduction to the Non-Oxidative Pentose Phosphate Pathway and Transketolase
The pentose phosphate pathway (PPP) is a crucial metabolic pathway that runs parallel to glycolysis. It is divided into two phases: the oxidative and the non-oxidative phase. The non-oxidative phase is a series of reversible reactions that interconvert pentose phosphates and glycolytic intermediates, playing a vital role in the synthesis of nucleotide precursors (ribose-5-phosphate) and in cellular carbon metabolism.[1][2]
At the heart of the non-oxidative PPP is the enzyme transketolase (TKT).[1][3] TKT is a thiamine diphosphate (ThDP)-dependent enzyme that catalyzes the transfer of a two-carbon unit from a ketose donor to an aldose acceptor.[1] This activity is critical for the flexible channeling of sugar phosphates between the PPP and glycolysis to meet the cell's anabolic and catabolic demands.[1] Given its central role, TKT is a compelling target for therapeutic intervention in various diseases, including cancer, where metabolic reprogramming is a hallmark.[3]
This compound has been identified as a potent inhibitor of transketolase with demonstrated herbicidal activity.[4] However, a detailed quantitative comparison with other known TKT inhibitors is essential for its validation in a research and drug development context. This guide outlines the necessary steps and provides data on alternative inhibitors to serve as benchmarks.
Comparative Analysis of Transketolase Inhibitors
| Inhibitor | Target | Type of Inhibition | IC50 / K_d_ | Cell-Based Potency (EC50) | Reference |
| This compound | Transketolase | Not specified | Data not available | Data not available | [4] |
| Oxythiamine | Transketolase | Thiamine antagonist | ~0.2 µM (rat liver TKT) | 14.95 µM (MIA PaCa-2 cells) | [5] |
| N3-pyridyl thiamine (N3PT) | Transketolase | Selective inhibitor | K_d_ = 22 nM (Apo-TK) | 26 nM | [6] |
Experimental Protocols for Validation
Validating the inhibitory effect of this compound on the non-oxidative PPP requires a multi-faceted approach, combining direct enzyme activity assays with methods to assess the metabolic flux through the pathway within a cellular context.
Transketolase Activity Assay
This assay directly measures the enzymatic activity of purified transketolase in the presence and absence of the inhibitor.
Principle: The activity of transketolase is determined by a coupled enzyme assay. Transketolase produces glyceraldehyde-3-phosphate (G3P) from its substrates. G3P is then converted to glycerol-3-phosphate by glycerol-3-phosphate dehydrogenase, a process that involves the oxidation of NADH to NAD+. The decrease in absorbance at 340 nm due to NADH oxidation is monitored spectrophotometrically and is proportional to the transketolase activity.
Materials:
-
Purified transketolase enzyme
-
Thiamine diphosphate (ThDP)
-
Substrates: Ribose-5-phosphate (R5P) and Xylulose-5-phosphate (Xu5P)
-
Coupling enzymes: Triosephosphate isomerase and glycerol-3-phosphate dehydrogenase
-
NADH
-
Assay buffer (e.g., 50 mM Tris-HCl, pH 7.6)
-
This compound and other reference inhibitors
-
96-well UV-transparent microplate
-
Microplate reader capable of measuring absorbance at 340 nm
Procedure:
-
Prepare a reaction mixture containing assay buffer, ThDP, NADH, and the coupling enzymes.
-
Add varying concentrations of this compound (or reference inhibitors) to the wells of the microplate. Include a vehicle control (e.g., DMSO).
-
Add the purified transketolase enzyme to the wells and incubate for a pre-determined time to allow for inhibitor binding.
-
Initiate the reaction by adding the substrates (R5P and Xu5P).
-
Immediately begin monitoring the decrease in absorbance at 340 nm at regular intervals.
-
Calculate the initial reaction velocity (rate of NADH consumption) for each inhibitor concentration.
-
Plot the reaction velocity against the inhibitor concentration and fit the data to a suitable dose-response curve to determine the IC50 value.
Stable Isotope Tracing for Metabolic Flux Analysis
This advanced technique allows for the quantification of carbon flow through the non-oxidative PPP in living cells, providing a direct measure of pathway inhibition.
Principle: Cells are cultured in the presence of a stable isotope-labeled glucose tracer (e.g., [1,2-¹³C₂]glucose). The ¹³C labels are incorporated into downstream metabolites of the PPP and glycolysis. By analyzing the mass isotopologue distribution of key metabolites using mass spectrometry, the relative flux through the non-oxidative PPP can be determined. Inhibition of transketolase will lead to a characteristic change in the labeling patterns of PPP intermediates.
Materials:
-
Cell line of interest
-
Cell culture medium and supplements
-
Stable isotope-labeled glucose (e.g., [1,2-¹³C₂]glucose)
-
This compound
-
Metabolite extraction solution (e.g., 80% methanol)
-
Liquid chromatography-mass spectrometry (LC-MS) system
Procedure:
-
Culture cells to the desired confluency.
-
Incubate the cells with medium containing [1,2-¹³C₂]glucose and varying concentrations of this compound for a defined period.
-
Rapidly quench metabolism and extract intracellular metabolites using a cold extraction solution.
-
Analyze the metabolite extracts by LC-MS to determine the mass isotopologue distribution of key PPP intermediates (e.g., sedoheptulose-7-phosphate, erythrose-4-phosphate, ribose-5-phosphate) and glycolytic intermediates.
-
Calculate the fractional contribution of the labeled carbon to each metabolite and use metabolic flux analysis software to model the flux through the non-oxidative PPP.
-
Compare the pathway flux in inhibitor-treated cells to that in control cells to quantify the degree of inhibition.
Visualizing the Pathway and Experimental Workflow
Diagrams created using Graphviz (DOT language) provide clear visual representations of the non-oxidative PPP, the experimental workflow for inhibitor validation, and the logical framework for comparing inhibitors.
Caption: The Non-Oxidative Pentose Phosphate Pathway.
Caption: Experimental Workflow for Inhibitor Validation.
Caption: Logical Framework for Inhibitor Comparison.
References
- 1. Transketolase - Wikipedia [en.wikipedia.org]
- 2. Transketolase and vitamin B1 influence on ROS-dependent neutrophil extracellular traps (NETs) formation - PMC [pmc.ncbi.nlm.nih.gov]
- 3. A review on research progress of transketolase - PMC [pmc.ncbi.nlm.nih.gov]
- 4. medchemexpress.com [medchemexpress.com]
- 5. The Crystal Structure of Human Transketolase and New Insights into Its Mode of Action - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Transketolase_TargetMol [targetmol.com]
Transketolase-IN-3 vs. Transketolase-IN-1: A Comparative Guide for Herbicide Development
For Researchers, Scientists, and Drug Development Professionals
The quest for novel herbicides with unique modes of action is a critical endeavor in combating weed resistance and ensuring global food security. Transketolase, a key enzyme in the pentose phosphate pathway (PPP) and the Calvin cycle, has emerged as a promising target for new herbicidal agents.[1][2][3] Inhibition of this enzyme disrupts essential metabolic processes in plants, leading to growth inhibition and eventual death.[4] Among the molecules targeting transketolase, Transketolase-IN-3 and Transketolase-IN-1 have shown potential as herbicidal candidates. This guide provides a comparative analysis of these two compounds based on available data, offering insights for researchers in the field of herbicide development.
Performance and Efficacy
Data Summary:
| Compound | Target Weeds | Reported Efficacy |
| This compound | Digitaria sanguinalis, Amaranthus retroflexus | Exhibits inhibitory effects. Specific quantitative data such as IC50 or ED50 values are not publicly available. |
| Transketolase-IN-1 | Digitaria sanguinalis, Amaranthus retroflexus | Shows promise as a herbicide candidate for weed control. Specific quantitative data such as IC50 or ED50 values are not publicly available. |
Note: The lack of standardized, publicly available quantitative data necessitates further direct comparative studies to definitively determine which compound is a better herbicide.
Mechanism of Action: Targeting the Pentose Phosphate Pathway
Both this compound and Transketolase-IN-1 function by inhibiting the enzyme transketolase. This enzyme is a crucial component of two vital metabolic pathways in plants:
-
The Pentose Phosphate Pathway (PPP): In the non-oxidative phase of the PPP, transketolase catalyzes the reversible transfer of a two-carbon unit from a ketose donor to an aldose acceptor. This process is essential for the production of precursor molecules for nucleotide synthesis (ribose-5-phosphate) and aromatic amino acid synthesis (erythrose-4-phosphate).
-
The Calvin Cycle: In photosynthesis, transketolase is involved in the regeneration of ribulose-1,5-bisphosphate, the primary CO2 acceptor.
By inhibiting transketolase, these compounds disrupt these pathways, leading to a cascade of detrimental effects, including the cessation of growth and, ultimately, plant death.
Caption: Inhibition of Transketolase by IN-1/IN-3 disrupts key metabolic pathways.
Experimental Protocols
To evaluate and compare the herbicidal efficacy of this compound and Transketolase-IN-1, a standardized set of experiments is crucial. The following protocols are based on common methodologies for testing transketolase-inhibiting herbicides.
In Vitro Enzyme Inhibition Assay
Objective: To determine the concentration of each inhibitor required to reduce the activity of purified plant transketolase by 50% (IC50).
Materials:
-
Purified recombinant transketolase from a target plant species (e.g., Arabidopsis thaliana or a relevant weed species).
-
Substrates: Xylulose-5-phosphate and Ribose-5-phosphate.
-
Coupling enzymes and substrates for a spectrophotometric assay (e.g., triosephosphate isomerase, glycerol-3-phosphate dehydrogenase, and NADH).
-
Assay buffer (e.g., Tris-HCl with cofactors like thiamine pyrophosphate and MgCl2).
-
This compound and Transketolase-IN-1 dissolved in a suitable solvent (e.g., DMSO).
-
96-well microplate reader.
Procedure:
-
Prepare a reaction mixture containing the assay buffer, coupling enzymes, and NADH.
-
Add varying concentrations of this compound or Transketolase-IN-1 to the wells. Include a solvent control (e.g., DMSO) and a no-inhibitor control.
-
Initiate the reaction by adding the substrates (xylulose-5-phosphate and ribose-5-phosphate) and purified transketolase.
-
Monitor the decrease in absorbance at 340 nm over time, which corresponds to the oxidation of NADH.
-
Calculate the initial reaction rates for each inhibitor concentration.
-
Plot the percentage of enzyme inhibition against the logarithm of the inhibitor concentration and determine the IC50 value using a suitable curve-fitting model.
Whole-Plant Pot Study
Objective: To assess the herbicidal efficacy of the compounds on whole plants and determine the effective dose that causes 50% growth reduction (ED50).
Materials:
-
Seeds of target weed species (Digitaria sanguinalis, Amaranthus retroflexus).
-
Pots filled with a standardized soil mix.
-
Growth chambers or greenhouses with controlled environmental conditions (temperature, light, humidity).
-
This compound and Transketolase-IN-1 formulated for spray application.
-
A laboratory track sprayer for uniform application.
Procedure:
-
Sow weed seeds in pots and allow them to grow to a specific stage (e.g., 2-3 leaf stage).
-
Prepare a range of concentrations for each herbicide.
-
Apply the herbicides to the plants using the track sprayer. Include an untreated control group.
-
Return the pots to the growth chamber and maintain them for a set period (e.g., 14-21 days).
-
Assess the herbicidal injury visually using a rating scale (e.g., 0% = no effect, 100% = complete kill).
-
Harvest the above-ground biomass, dry it in an oven, and record the dry weight.
-
Calculate the percent growth inhibition relative to the untreated control.
-
Determine the ED50 value by plotting the percent growth inhibition against the herbicide dose.
Caption: Workflow for evaluating and comparing the efficacy of TKT inhibitors.
Conclusion and Future Directions
To advance the development of these compounds, the following research is recommended:
-
Direct Comparative Studies: Conduct side-by-side in vitro and in planta experiments as outlined above to obtain quantitative data (IC50 and ED50 values) for a direct comparison of their potency.
-
Broad-Spectrum Efficacy: Evaluate the herbicidal activity of both compounds against a wider range of economically important weed species, including both monocots and dicots.
-
Crop Selectivity: Assess the potential for crop injury in major agricultural crops to determine their suitability for selective weed control.
-
Toxicology and Environmental Fate: Conduct studies to understand the toxicological profiles and environmental persistence of these compounds.
By undertaking these further investigations, the scientific community can ascertain the full potential of this compound and Transketolase-IN-1 and determine which, if either, warrants progression through the herbicide development pipeline.
References
- 1. Transketolase Is Identified as a Target of Herbicidal Substance α-Terthienyl by Proteomics - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Design, Synthesis, and Herbicidal Activity of Pyrazole Amide Derivatives as Potential Transketolase Inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Design, Synthesis, and Herbicidal Activity of Thioether Containing 1,2,4-Triazole Schiff Bases as Transketolase Inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. A small decrease of plastid transketolase activity in antisense tobacco transformants has dramatic effects on photosynthesis and phenylpropanoid metabolism - PubMed [pubmed.ncbi.nlm.nih.gov]
TKT Inhibitors in Drug-Resistant Cancer: A Comparative Analysis of Oxythiamine and Oroxylin A
A detailed examination of two prominent transketolase inhibitors, Oxythiamine and Oroxylin A, reveals their potential in combating drug-resistant cancer. This guide synthesizes available preclinical data to offer a comparative perspective for researchers and drug development professionals.
Transketolase (TKT), a key enzyme in the pentose phosphate pathway (PPP), has emerged as a critical player in cancer cell metabolism, proliferation, and resistance to therapy. By regulating the production of ribose-5-phosphate for nucleotide synthesis and NADPH for antioxidant defense, TKT enables cancer cells to withstand the cytotoxic effects of various treatments. Consequently, inhibiting TKT is a promising strategy to overcome drug resistance. This guide provides a comparative overview of two TKT inhibitors, the classic antimetabolite Oxythiamine and the naturally derived flavonoid Oroxylin A, in the context of drug-resistant cancer models.
Performance Comparison of TKT Inhibitors
The following tables summarize the quantitative data on the efficacy of Oxythiamine and Oroxylin A in various cancer cell lines, with a focus on drug-resistant models where available.
| TKT Inhibitor | Cancer Model | Key Findings | Reported IC50 / Efficacy |
| Oxythiamine | Pancreatic Cancer (MIA PaCa-2) | Induced G1 phase arrest and apoptosis. | IC50: 14.95 μM[1] |
| Non-Small Cell Lung Cancer (A549) | Downregulated cell proliferation in a dose- and time-dependent manner; induced cell cycle arrest and apoptosis. | Significant decrease in proliferation at 10 μM (12h)[2] | |
| HeLa Cells | Inhibited growth and metabolism. | GI50: 36 µM[3] | |
| Oroxylin A | Doxorubicin-Resistant Breast Cancer (MCF-7/ADR) | Reversed P-glycoprotein-mediated multidrug resistance. | Reversal Fold (RF): 4.68 at 90 μM[4] |
| Various Cancer Cell Lines (wt-p53 vs. mt/null-p53) | Showed more potent inhibitory effects in cancer cells with wild-type p53. | IC50 values correlated with p53 status, with lower IC50 in wt-p53 cells[5][6] | |
| Hepatocellular Carcinoma (HepG2) | Inhibited cell proliferation and induced apoptosis. | Dose-dependent inhibition[5] |
Signaling Pathways and Mechanisms of Action
TKT inhibitors exert their anticancer effects by modulating several key signaling pathways implicated in drug resistance. Inhibition of TKT leads to a metabolic shift, increasing oxidative stress and rendering cancer cells more susceptible to apoptosis.
Oxythiamine's mechanism is primarily linked to the disruption of the pentose phosphate pathway, leading to reduced synthesis of essential macromolecules and subsequent cell cycle arrest and apoptosis.[7]
Oroxylin A has been shown to reverse multidrug resistance in breast cancer cells by downregulating P-glycoprotein expression through the Chk2/p53/NF-κB signaling pathway.[4] Furthermore, Oroxylin A can stabilize p53 by downregulating its negative regulator, MDM2, thereby promoting apoptosis in cancer cells.[6] Both inhibitors are also linked to the modulation of the NRF2 pathway, a key regulator of the cellular antioxidant response that is often hyperactivated in drug-resistant cancers.[8][9][10]
Signaling pathways affected by TKT inhibitors.
Experimental Protocols
The following are detailed methodologies for key experiments cited in the evaluation of TKT inhibitors.
Cell Viability Assay (MTT Assay)
This assay measures the metabolic activity of cells as an indicator of cell viability.
Protocol:
-
Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours.
-
Treat the cells with various concentrations of the TKT inhibitor (e.g., Oxythiamine or Oroxylin A) and a vehicle control.
-
Incubate for the desired treatment period (e.g., 24, 48, or 72 hours).
-
Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability relative to the vehicle-treated control cells. The IC50 value is determined as the concentration of the inhibitor that causes 50% inhibition of cell growth.[3][11][12]
Apoptosis Assay (Annexin V-FITC/PI Staining)
This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.
Protocol:
-
Treat cells with the TKT inhibitor at the desired concentration and time period.
-
Harvest the cells by trypsinization and wash with cold PBS.
-
Resuspend the cells in 1X Annexin V binding buffer.
-
Add 5 µL of Annexin V-FITC and 5 µL of Propidium Iodide (PI) to the cell suspension.
-
Incubate the cells for 15 minutes at room temperature in the dark.
-
Analyze the stained cells by flow cytometry. Annexin V-positive/PI-negative cells are considered early apoptotic, while Annexin V-positive/PI-positive cells are late apoptotic or necrotic.[13][14][15]
Workflow for evaluating TKT inhibitors.
Conclusion
Both Oxythiamine and Oroxylin A demonstrate significant potential as anticancer agents, particularly in the context of drug resistance. Oroxylin A shows promise in reversing well-established mechanisms of multidrug resistance, such as P-glycoprotein overexpression. While direct comparative studies are lacking, the available data suggest that both compounds warrant further investigation. Future studies should focus on head-to-head comparisons of these and other TKT inhibitors in a panel of well-characterized drug-resistant cancer models to better delineate their therapeutic potential and guide clinical development. The modulation of key survival pathways like p53 and NRF2 by these inhibitors further underscores the importance of TKT as a therapeutic target in oncology.
References
- 1. texaschildrens.org [texaschildrens.org]
- 2. ijpsonline.com [ijpsonline.com]
- 3. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 4. bosterbio.com [bosterbio.com]
- 5. researchgate.net [researchgate.net]
- 6. Involvement of p53 in oroxylin A-induced apoptosis in cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Oroxylin A Suppresses the Cell Proliferation, Migration, and EMT via NF-κB Signaling Pathway in Human Breast Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Targeting Nrf2 Signaling to Combat Chemoresistance [jcpjournal.org]
- 9. Acquired cancer tyrosine kinase inhibitor resistance: ROS as critical determinants - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Therapeutic Targeting of the NRF2 Signaling Pathway in Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 11. MTT assay overview | Abcam [abcam.com]
- 12. MTT assay protocol | Abcam [abcam.com]
- 13. Annexin V and PI Staining Protocol for Apoptosis by Flow Cytometry | Bio-Techne [bio-techne.com]
- 14. scispace.com [scispace.com]
- 15. Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method - PMC [pmc.ncbi.nlm.nih.gov]
Validating Transketolase-IN-3's Impact on the α-Ketoglutarate Signaling Pathway: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of Transketolase-IN-3 and other notable transketolase inhibitors, focusing on their impact on the α-Ketoglutarate (α-KG) signaling pathway. The information presented herein is intended to assist researchers in designing and interpreting experiments aimed at validating the efficacy and mechanism of action of these compounds.
Introduction to Transketolase and the α-Ketoglutarate Signaling Pathway
Transketolase (TKT) is a key enzyme in the pentose phosphate pathway (PPP), a crucial metabolic route for the production of nucleotide precursors and the reducing equivalent NADPH.[1] By catalyzing the transfer of two-carbon units between sugar phosphates, TKT links the PPP with glycolysis.[2] Emerging evidence has highlighted a novel role for TKT in regulating cellular signaling pathways, including the α-ketoglutarate (α-KG) signaling cascade.[3]
α-KG is a central metabolite in the tricarboxylic acid (TCA) cycle and a critical signaling molecule that influences a wide range of cellular processes, including epigenetic regulation, collagen synthesis, and hypoxia response.[4] Notably, inhibition of transketolase has been shown to modulate intracellular α-KG levels, thereby impacting these downstream signaling events.[3] This guide will explore the experimental validation of this connection, with a focus on the potent, yet less characterized, inhibitor this compound.
Comparative Analysis of Transketolase Inhibitors
A quantitative comparison of this compound with other well-established transketolase inhibitors is essential for contextualizing its potency and potential therapeutic window. The following table summarizes the available inhibitory concentration (IC50) data for selected compounds.
| Inhibitor | Target | IC50 / Kd | Cell Type / Conditions | Reference |
| This compound | Transketolase | Herbicidal activity noted | Digitaria sanguinalis, Amaranthus retroflexus | [5] |
| N3PT (N3-pyridyl thiamine) | Apo-Transketolase | Kd = 22 nM | In vitro | [6] |
| Oxythiamine | Transketolase | Not specified | Pancreatic cancer cells (MIA PaCa-2) | [7] |
| Oroxylin A | Transketolase | 50% reduction at 50 μM | In vitro | [1] |
Impact of Transketolase Inhibition on α-Ketoglutarate Levels
The inhibition of transketolase can lead to a metabolic shift, resulting in the accumulation of certain metabolites, including α-ketoglutarate. This has been experimentally observed with inhibitors like Oroxylin A.
| Inhibitor | Effect on α-Ketoglutarate | Cell Type / Model | Fold Change / Observation | Reference |
| Oroxylin A | Increased levels | HepG2 cells, Xenograft tumors | Marked accumulation observed | [1] |
| Oxythiamine | Increased levels | Triple-negative breast cancer (TNBC) cells | Increased levels of αKG | [3] |
The precise quantitative impact of this compound on α-KG levels has yet to be reported. The experimental protocols outlined below provide a framework for conducting such validation studies.
Experimental Protocols
To validate the impact of this compound on the α-ketoglutarate signaling pathway, a series of well-defined experiments are necessary. Below are detailed methodologies for key assays.
Transketolase Activity Assay
This assay measures the enzymatic activity of transketolase in cell lysates, providing a direct assessment of the inhibitory potential of compounds like this compound.
Principle: The assay typically measures the rate of disappearance of a substrate or the appearance of a product. A common method involves a coupled enzymatic reaction where the product of the transketolase reaction is used by a second enzyme to produce a detectable molecule (e.g., NADH).
Protocol:
-
Cell Lysate Preparation:
-
Culture cells to 80-90% confluency.
-
Treat cells with varying concentrations of this compound or other inhibitors for a predetermined time.
-
Harvest cells and wash with ice-cold PBS.
-
Lyse cells in a suitable lysis buffer (e.g., RIPA buffer) on ice.
-
Centrifuge the lysate to pellet cellular debris and collect the supernatant containing the soluble proteins.
-
Determine the protein concentration of the lysate using a standard method (e.g., Bradford assay).
-
-
Enzymatic Reaction:
-
Prepare a reaction mixture containing the necessary components, such as thiamine pyrophosphate (TPP), substrates (e.g., ribose-5-phosphate and xylulose-5-phosphate), and a coupling enzyme system (e.g., triosephosphate isomerase and glycerol-3-phosphate dehydrogenase).
-
Add a standardized amount of cell lysate to the reaction mixture.
-
Initiate the reaction and monitor the change in absorbance (e.g., at 340 nm for NADH oxidation) over time using a spectrophotometer.
-
-
Data Analysis:
-
Calculate the rate of the reaction from the linear portion of the absorbance curve.
-
Normalize the activity to the protein concentration of the lysate.
-
Compare the activity in treated samples to that of untreated controls to determine the percentage of inhibition.
-
Calculate the IC50 value by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.
-
Cellular α-Ketoglutarate Quantification Assay
This assay measures the intracellular concentration of α-ketoglutarate, allowing for the direct assessment of the metabolic consequences of transketolase inhibition.
Principle: This assay typically employs a specific enzyme that uses α-KG as a substrate to produce a detectable signal, either colorimetric or fluorometric.
Protocol:
-
Cell Culture and Treatment:
-
Seed cells in multi-well plates and allow them to adhere.
-
Treat cells with different concentrations of this compound or other inhibitors for the desired duration.
-
-
Metabolite Extraction:
-
Remove the culture medium and wash the cells with cold PBS.
-
Lyse the cells and extract metabolites using a suitable method, such as a freeze-thaw cycle followed by deproteinization with perchloric acid or filtration through a molecular weight cutoff filter.
-
-
Quantification:
-
Use a commercial α-Ketoglutarate Assay Kit according to the manufacturer's instructions.
-
Briefly, the extracted metabolites are incubated with a reaction mix containing an enzyme that converts α-KG to a product that can be measured colorimetrically (at ~570 nm) or fluorometrically (at Ex/Em = 535/587 nm).
-
Generate a standard curve using known concentrations of α-KG.
-
-
Data Analysis:
-
Determine the concentration of α-KG in the samples by comparing their absorbance or fluorescence readings to the standard curve.
-
Normalize the α-KG concentration to the cell number or total protein content.
-
Calculate the fold change in α-KG levels in treated cells compared to untreated controls.
-
Visualizing the Pathways and Workflows
To better understand the underlying biological processes and experimental designs, the following diagrams have been generated using the DOT language.
Caption: The α-Ketoglutarate signaling pathway and the role of Transketolase.
Caption: Experimental workflow for validating inhibitor impact.
Conclusion
The inhibition of transketolase presents a compelling strategy for modulating the α-ketoglutarate signaling pathway. While preliminary data on compounds like Oroxylin A and Oxythiamine have established this link, the specific effects of this compound remain to be fully elucidated. The comparative data and detailed experimental protocols provided in this guide offer a robust framework for researchers to systematically investigate the potency and mechanism of action of this compound and other inhibitors. Such studies are crucial for advancing our understanding of metabolic regulation of signaling pathways and for the development of novel therapeutic agents.
References
- 1. Novel transketolase inhibitor oroxylin A suppresses the non‐oxidative pentose phosphate pathway and hepatocellular carcinoma tumour growth in mice and patient‐derived organoids - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Transketolase - Wikipedia [en.wikipedia.org]
- 3. Transketolase Regulates the Metabolic Switch to Control Breast Cancer Cell Metastasis via the α-Ketoglutarate Signaling Pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. Transketolase Is Identified as a Target of Herbicidal Substance α-Terthienyl by Proteomics - PMC [pmc.ncbi.nlm.nih.gov]
- 6. medchemexpress.com [medchemexpress.com]
- 7. Inhibition of transketolase by oxythiamine altered dynamics of protein signals in pancreatic cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
Safety Operating Guide
Personal protective equipment for handling Transketolase-IN-3
This guide provides immediate, essential safety and logistical information for researchers, scientists, and drug development professionals handling Transketolase-IN-3. Adherence to these procedures is critical for ensuring laboratory safety and proper disposal.
Chemical Safety and Hazard Information
This compound is a chemical compound that requires careful handling due to its potential health and environmental hazards.
Hazard Statements:
-
Harmful if swallowed.[1]
-
Causes skin irritation.
-
Causes serious eye irritation.
-
May cause cancer.
-
Harmful to aquatic life with long-lasting effects.
Precautionary Statements:
-
Obtain special instructions before use.
-
Do not handle until all safety precautions have been read and understood.
-
Wash skin thoroughly after handling.
-
Do not eat, drink or smoke when using this product.
-
Avoid release to the environment.
-
Wear protective gloves/protective clothing/eye protection/face protection.[1]
Physical and Chemical Properties
| Property | Value |
| Physical State | Solid |
| GHS Classification | Acute toxicity, Oral (Category 4), Skin irritation (Category 2), Eye irritation (Category 2A), Carcinogenicity (Category 1B), Short-term (acute) aquatic hazard (Category 3), Long-term (chronic) aquatic hazard (Category 3) |
| Signal Word | Danger |
Personal Protective Equipment (PPE)
The following personal protective equipment is mandatory when handling this compound to minimize exposure and ensure personal safety.
| Protection Type | Specification |
| Eye/Face Protection | Wear safety glasses with side shields (or goggles) that comply with European standard EN 166.[1] |
| Hand Protection | Wear appropriate protective gloves.[1] |
| Skin and Body Protection | Wear appropriate protective gloves and clothing to prevent skin exposure.[1] Immediately change contaminated clothing. |
| Respiratory Protection | No protective equipment is needed under normal use conditions with adequate ventilation. For large-scale use or in emergencies, use a NIOSH/MSHA or European Standard EN 136 approved respirator.[1] |
Step-by-Step Handling and Disposal Protocol
1. Engineering Controls and Preparation:
-
Work in a well-ventilated area, preferably under a chemical fume hood.
-
Ensure that an eyewash station and safety shower are readily accessible.
-
Keep the compound in a tightly closed container in a dry, well-ventilated place.
-
Access to the storage area should be restricted to qualified or authorized personnel.
2. Handling Procedure:
-
Read and understand the Safety Data Sheet (SDS) before use.
-
Don the appropriate PPE as specified in the table above.
-
Avoid generating dust.
-
Avoid contact with skin and eyes.
-
Do not inhale the substance.
-
Weigh and handle the solid compound in a designated area, such as a weighing enclosure or fume hood.
-
If preparing a solution, add the solid to the solvent slowly.
3. First Aid Measures:
-
If Swallowed: Call a POISON CENTER or doctor/physician if you feel unwell. Rinse mouth.
-
If on Skin: Wash with plenty of soap and water.
-
If in Eyes: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.
-
If Inhaled: Move the person to fresh air and keep them comfortable for breathing. Call a POISON CENTER or doctor/physician if you feel unwell.[2]
4. Spill and Cleanup:
-
Evacuate the area and ensure adequate ventilation.
-
Avoid generation and inhalation of dust.
-
Wear appropriate PPE, including respiratory protection if necessary.
-
For small spills, carefully sweep up the solid material, avoiding dust generation, and place it in a suitable, closed container for disposal.[2]
-
Clean the affected area thoroughly.
5. Disposal Plan:
-
Dispose of contents/container to an approved waste disposal plant.[2]
-
Do not let the product enter drains.
-
Follow all federal, state, and local regulations for hazardous waste disposal.
Experimental Workflow: Safe Handling of this compound
Caption: Workflow for the safe handling and disposal of this compound.
References
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
